4-Boc-2-(bromomethyl)morpholine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-(bromomethyl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXCSEPIBOWMOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726276 | |
| Record name | tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765914-78-1 | |
| Record name | tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-(bromomethyl)morpholine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Strategic Importance of the Morpholine Scaffold
An In-depth Technical Guide to the Synthesis of 4-Boc-2-(bromomethyl)morpholine
In the landscape of modern medicinal chemistry, the morpholine heterocycle stands out as a "privileged scaffold." Its prevalence in a multitude of clinically successful drugs and high-value biological probes is a testament to its favorable physicochemical properties, including metabolic stability, aqueous solubility, and its ability to engage in crucial hydrogen bonding interactions.[1][2][3][4] Specifically, 2-substituted chiral morpholines are key structural motifs in compounds targeting a range of biological pathways, from dopamine receptors to kinases.[5][6][7]
This guide provides a comprehensive, field-proven methodology for the synthesis of This compound , a versatile and strategically important building block for drug discovery and development professionals. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for methodological choices, and the critical parameters that ensure a successful, reproducible, and scalable synthesis.
Synthetic Strategy: A Retrosynthetic Blueprint
A robust synthetic plan begins with a logical deconstruction of the target molecule. The most direct retrosynthetic disconnection for this compound identifies the corresponding primary alcohol, 4-Boc-2-(hydroxymethyl)morpholine , as the immediate precursor. This simplifies the core chemical challenge to a single, high-fidelity transformation: the selective bromination of a primary alcohol.
The choice of the tert-butyloxycarbonyl (Boc) group for nitrogen protection is deliberate. It is exceptionally stable under a wide range of nucleophilic and basic conditions but can be cleanly removed under mild acidic conditions, offering crucial orthogonal protection in multi-step synthetic sequences.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of the Key Precursor: (S)-4-Boc-2-(hydroxymethyl)morpholine
While the target molecule can be synthesized as a racemate, enantiomerically pure morpholines are often required for pharmaceutical applications.[1][8] An operationally simple and efficient synthesis of the chiral precursor, (S)-4-Boc-2-(hydroxymethyl)morpholine, starts from commercially available (S)-epichlorohydrin.[9][10] This route is advantageous as it requires no chromatographic purification, lending itself to high throughput and scalability.[9]
The general strategy involves the ring-opening of epichlorohydrin with an appropriate amino alcohol, followed by cyclization and subsequent N-Boc protection.
Experimental Protocol: Synthesis of (S)-4-Boc-2-(hydroxymethyl)morpholine
This protocol is adapted from established literature procedures for the synthesis of chiral morpholine derivatives.[9][10]
Step 1: Synthesis of (S)-1-((2-hydroxyethyl)amino)-3-chloropropan-2-ol
-
To a solution of 2-aminoethanol (1.0 eq.) in a suitable solvent such as methanol at 0 °C, add (S)-epichlorohydrin (1.05 eq.) dropwise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction for the consumption of starting material by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to afford the crude amino diol, which is often used in the next step without further purification.
Step 2: Cyclization to (S)-morpholin-2-ylmethanol
-
Dissolve the crude product from Step 1 in an appropriate solvent (e.g., tetrahydrofuran or methanol).
-
Add a strong base, such as sodium methoxide or potassium tert-butoxide (1.5-2.0 eq.), portion-wise at 0 °C.
-
Warm the mixture to room temperature or gently heat to reflux (typically 40-60 °C) to drive the intramolecular Williamson ether synthesis (cyclization).
-
Monitor the reaction by TLC. The cyclization is usually complete within 4-8 hours.
-
Neutralize the reaction with an aqueous acid (e.g., NH₄Cl solution), extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate to yield the crude cyclic product.
Step 3: N-Boc Protection
-
Dissolve the crude (S)-morpholin-2-ylmethanol in a solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Add triethylamine (1.5 eq.) or another non-nucleophilic base, followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.).[11]
-
Stir the reaction at room temperature for 2-4 hours.
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can often be purified by crystallization or precipitation to yield pure (S)-4-Boc-2-(hydroxymethyl)morpholine.[12][13]
The Core Transformation: Bromination via the Appel Reaction
The conversion of the primary alcohol in 4-Boc-2-(hydroxymethyl)morpholine to the corresponding bromide is the pivotal step. Several reagents can achieve this transformation, including PBr₃ and SOBr₂.[14] However, these reagents can generate acidic byproducts that risk cleaving the acid-sensitive Boc protecting group.
The Appel reaction, utilizing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is the superior method for this substrate. [15][16] Its primary advantages are:
-
Mild and Neutral Conditions: The reaction proceeds under essentially neutral conditions, ensuring the integrity of the Boc group.[15][17]
-
High Selectivity: It is highly selective for primary and secondary alcohols.
-
Predictable Stereochemistry: The reaction occurs via a clean Sₙ2 mechanism, resulting in a complete inversion of configuration at a chiral center.[14][16][17]
Mechanism of the Appel Reaction
The driving force for the Appel reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[16] The mechanism proceeds through several well-defined steps:
Caption: Mechanism of the Appel reaction for alcohol bromination.
-
Activation: Triphenylphosphine, a strong nucleophile, attacks one of the bromine atoms of CBr₄, displacing the tribromomethanide anion (CBr₃⁻) to form a bromotriphenylphosphonium bromide salt.[15][18]
-
Deprotonation: The strongly basic CBr₃⁻ anion deprotonates the alcohol, generating an alkoxide and bromoform (CHBr₃).[15]
-
Alkoxyphosphonium Formation: The resulting alkoxide attacks the electrophilic phosphorus atom of the phosphonium salt, displacing bromide and forming a key alkoxyphosphonium intermediate. This step effectively converts the hydroxyl group into an excellent leaving group.[15][18]
-
Sₙ2 Displacement: The bromide ion, now acting as a nucleophile, performs a backside attack on the carbon atom bearing the alkoxyphosphonium group. This Sₙ2 displacement yields the final alkyl bromide product with inverted stereochemistry and the highly stable triphenylphosphine oxide byproduct.[16][17]
Experimental Protocol: Synthesis of this compound
Safety Precaution: Carbon tetrabromide is toxic and an irritant. Bromoform is a toxic byproduct. This reaction must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Boc-2-(hydroxymethyl)morpholine (1.0 eq.).
-
Solvent: Dissolve the starting material in anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) (approx. 0.1-0.2 M concentration).
-
Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add carbon tetrabromide (CBr₄, 1.2-1.5 eq.) and stir until it dissolves completely.
-
Reaction Initiation: Add triphenylphosphine (PPh₃, 1.2-1.5 eq.) portion-wise to the cooled solution. Causality Note: A slight exotherm may be observed. Adding PPh₃ in portions helps maintain temperature control, preventing potential side reactions.
-
Reaction Progress: Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase), observing the consumption of the starting alcohol and the appearance of a new, less polar spot corresponding to the product.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude residue will contain the product, triphenylphosphine oxide, and residual reagents.
-
Purification: Purify the crude material using flash column chromatography on silica gel. A gradient elution system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is effective. The product, this compound, is significantly less polar than the triphenylphosphine oxide byproduct.
-
Final Product: Combine the pure fractions and concentrate under reduced pressure to yield the final product, typically as a colorless to pale yellow oil or low-melting solid.
Data Presentation: Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Equivalents of CBr₄ | 1.2 - 1.5 | Ensures complete consumption of the alcohol. |
| Equivalents of PPh₃ | 1.2 - 1.5 | Drives the reaction to completion. |
| Solvent | Anhydrous CH₂Cl₂ or THF | Aprotic solvents that solubilize reagents and do not interfere with the reaction. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exotherm; warming allows the reaction to proceed at a reasonable rate. |
| Reaction Time | 2 - 6 hours | Typical duration for primary alcohols; monitor by TLC for confirmation. |
| Typical Yield | 85 - 95% | The Appel reaction is generally high-yielding for unhindered primary alcohols. |
Characterization and Quality Control
Confirming the identity and purity of the final product is paramount. Standard analytical techniques provide a definitive structural proof.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The most informative technique. Key signals include:
-
Disappearance of the alcohol's -OH proton signal.
-
Shift of the methylene protons adjacent to the oxygen from ~3.6-3.8 ppm (in the alcohol) to a downfield position, now adjacent to the bromine (-CH₂Br), typically appearing as a multiplet around 3.4-3.6 ppm.
-
Characteristic signals for the Boc group (a singlet at ~1.45 ppm, 9H) and the morpholine ring protons.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The carbon of the -CH₂Br group will appear at a characteristic chemical shift, typically in the range of 30-40 ppm.
-
Signals for the Boc group (quaternary carbon ~80 ppm, methyl carbons ~28 ppm) and the morpholine ring carbons will be present.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) would show the [M+H]⁺ or [M+Na]⁺ adducts. The molecular weight of C₁₀H₁₈BrNO₃ is 280.16 g/mol .[19] A key diagnostic feature is the isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which will result in two mass peaks of nearly equal intensity separated by 2 Da.
-
Conclusion
The synthesis of this compound is a critical process for accessing a wide array of complex molecular architectures in drug discovery. The strategy outlined in this guide, centered on the bromination of a readily accessible chiral alcohol precursor via the Appel reaction, represents a reliable, high-yielding, and scalable method. By understanding the causality behind the choice of reagents and reaction conditions, researchers can confidently and reproducibly synthesize this valuable building block, accelerating the development of next-generation therapeutics.
References
- Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14498. [Link][1][2]
- Semantic Scholar. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link][3][4]
- Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Common Conditions. www.organic-chemistry.org. [Link][15]
- OrgoSolver. (n.d.). Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). [Link][16]
- Li, G., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link][8]
- Name-Reaction.com. (n.d.). Appel Reaction. [Link][17]
- Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link][21]
- NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. [Link][19]
- Hopkins, C. R., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(10), 2481–2488. [Link][5]
- Rekka, E. A., & Kourounakis, P. N. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 7(10), 997-1016. [Link][6]
- LookChem. (n.d.). 2-HYDROXYMETHYL-4-BOC-MORPHOLINE | CAS 135065-69-9. [Link][12]
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link][7]
- Oakwood Chemical. (n.d.). (S)-4-Boc-2-Hydroxymethyl-morpholine. [Link][22]
- HBT. (n.d.). This compound, min 97%, 100 mg. [Link][20]
- Breuning, M., & Hein, M. (2007). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. Tetrahedron: Asymmetry, 18(12), 1442-1445. [Link][9]
- ResearchGate. (2013). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. [Link][10]
- Murar, C. E., et al. (2018). Preparation of (S)-N-Boc-5-oxaproline. Organic Syntheses, 95, 157-176. [Link][23]
- Google Patents. (n.d.). Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester. [11]
Sources
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 12. Cas 135065-69-9,2-HYDROXYMETHYL-4-BOC-MORPHOLINE | lookchem [lookchem.com]
- 13. scbt.com [scbt.com]
- 14. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 15. orgosolver.com [orgosolver.com]
- 16. name-reaction.com [name-reaction.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. calpaclab.com [calpaclab.com]
A Comprehensive Technical Guide to 4-Boc-2-(bromomethyl)morpholine: Synthesis, Properties, and Applications in Drug Discovery
This in-depth technical guide provides a comprehensive overview of 4-Boc-2-(bromomethyl)morpholine, a key building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical structure, physicochemical properties, a detailed synthesis protocol, reactivity profile, and its significant applications, particularly in the burgeoning field of targeted protein degradation.
Introduction: The Versatility of the Morpholine Scaffold
The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological properties.[1][2] Its presence can improve aqueous solubility, metabolic stability, and target binding affinity. This compound, with its protected amine and reactive bromomethyl group, serves as a versatile synthon for introducing the morpholine scaffold into a wide range of molecular architectures. This guide aims to provide a detailed understanding of this compound to facilitate its effective utilization in research and development.
Chemical Structure and Physicochemical Properties
This compound, systematically named tert-butyl 2-(bromomethyl)morpholine-4-carboxylate, possesses a chiral center at the 2-position of the morpholine ring. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the morpholine nitrogen, preventing its participation in undesired side reactions and allowing for selective functionalization at the bromomethyl position.
Diagram 1: Chemical Structure of this compound
Caption: Structure of this compound.
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 765914-78-1 | [3][4] |
| Molecular Formula | C₁₀H₁₈BrNO₃ | [4] |
| Molecular Weight | 280.16 g/mol | [4] |
| Appearance | White to yellow solid | [5] |
| Purity | ≥97% | [4] |
| Storage Temperature | Room temperature, sealed in dry, dark place | [5] |
| Boiling Point (Predicted) | 328.8 ± 32.0 °C | [5] |
| Density (Predicted) | 1.334 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | -2.34 ± 0.40 | [5] |
Synthesis Protocol: A Step-by-Step Guide
The most common and reliable synthesis of this compound involves the bromination of the corresponding alcohol precursor, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate.[3] The Appel reaction, utilizing carbon tetrabromide and triphenylphosphine, is a highly effective method for this transformation.
Materials and Reagents
-
tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Experimental Procedure
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Reagent Addition: Add carbon tetrabromide (2.0 eq) to the cooled solution. Subsequently, add a solution of triphenylphosphine (2.1 eq) in anhydrous dichloromethane dropwise, maintaining the temperature at -20 °C.
-
Reaction Progression: Allow the reaction mixture to warm to -15 °C and stir for 18 hours. After this period, let the mixture warm to room temperature and continue stirring for an additional 1.5 hours.
-
Workup: Remove the solvent under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the desired product, this compound.[3]
Diagram 2: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Accurate characterization of this compound is critical for confirming its identity and purity. The following table summarizes the expected spectroscopic data.
| Technique | Expected Data |
| ¹H NMR | δ ~3.0–4.0 ppm (morpholine ring protons), δ ~1.4 ppm (tert-butyl group protons).[3] |
| ¹³C NMR | Signals corresponding to the morpholine ring carbons, the bromomethyl carbon, and the Boc protecting group carbons. |
| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ ~280.06.[3] |
| Infrared (IR) Spectroscopy | Characteristic C-H, C-N, C-O, and C-Br stretching and bending vibrations. |
Reactivity Profile: A Versatile Electrophile
The primary site of reactivity in this compound is the electrophilic carbon of the bromomethyl group. This primary alkyl bromide readily undergoes nucleophilic substitution reactions (SN2) with a variety of nucleophiles.[6][7] The bulky Boc group and the morpholine ring may introduce some steric hindrance, but the primary nature of the halide ensures that SN2 reactions are generally favorable.[4]
Reactions with N-Nucleophiles
Amines, azides, and other nitrogen-containing nucleophiles can displace the bromide to form a new carbon-nitrogen bond. This is a common strategy for incorporating the morpholine moiety into larger molecules.[8]
Reactions with O-Nucleophiles
Alcohols, phenols, and carboxylates can act as nucleophiles to form ethers and esters, respectively. These reactions are typically carried out in the presence of a non-nucleophilic base to deprotonate the oxygen nucleophile.
Reactions with S-Nucleophiles
Thiols and thiolates are excellent nucleophiles and react efficiently with this compound to form thioethers.
Diagram 3: Reactivity of this compound
Caption: SN2 reactivity with various nucleophiles.
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of complex molecules with therapeutic potential.[1] Its primary application lies in its use as a precursor for introducing the morpholine scaffold, which is known to impart favorable pharmacokinetic properties to drug candidates.[2]
Targeted Protein Degradation: PROTACs
A particularly significant application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs).[9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10][11][12] The morpholine moiety, often part of the linker or the E3 ligase-binding element, can be introduced using this compound. This approach offers a powerful strategy for targeting proteins that have been traditionally considered "undruggable."[12]
Antibacterial Agents
The morpholine ring is a key component of several antibacterial agents.[6] The incorporation of this scaffold can enhance the antibacterial activity of a compound. While this compound itself has been noted as an antibacterial agent, its primary role is as a synthetic intermediate for more complex antibacterial drug candidates.[6]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation.[9] It may also cause respiratory irritation.
Hazard Statements (H-phrases): H302, H312, H315, H318, H332, H335[9]
Precautionary Statements (P-phrases):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its well-defined structure, predictable reactivity, and the advantageous properties of the morpholine scaffold make it an indispensable tool for the synthesis of novel therapeutic agents, particularly in the exciting field of targeted protein degradation. This guide provides the foundational knowledge for researchers to confidently and effectively utilize this important chemical entity in their drug discovery endeavors.
References
- Ney, J. E., & Wolfe, J. P. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 11(21), 4942–4945. [Link]
- PubChem. (n.d.). (R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate.
- Neklesa, T. K., Winkler, J. D., & Crews, C. M. (2017). Targeted protein degradation by PROTACs. Pharmacology & therapeutics, 174, 138–144. [Link]
- Chemistry LibreTexts. (2024, March 17). 11.S: Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary).
- Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary.
- Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions.
- MSU Chemistry. (n.d.). Alkyl Halide Reactivity.
- Pearson+. (n.d.). Which alkyl halide is more reactive in an SN2 reaction with a given nucleophile?.
- University of Calgary. (n.d.). Ch22: Alkylation of Amines.
- Organic Chemistry Portal. (n.d.). Morpholine synthesis.
- ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.
- PubMed. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines.
- ChemRxiv. (2024, September 6). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
- PubMed. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
Sources
- 1. Green Synthesis of Morpholines via Selective Monoalkylation of Amines [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 5. Which alkyl halide is more reactive in an SN2 reaction with a giv... | Study Prep in Pearson+ [pearson.com]
- 6. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 8. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 9. (R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate | C10H18BrNO3 | CID 69389434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 919286-71-8|(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate|BLD Pharm [bldpharm.com]
- 11. rsc.org [rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
mechanism of action of 4-Boc-2-(bromomethyl)morpholine in reactions
An In-depth Technical Guide to the Mechanism and Application of 4-Boc-2-(bromomethyl)morpholine in Synthetic Chemistry
Abstract
The morpholine heterocycle is a cornerstone of modern medicinal chemistry, prized for its favorable physicochemical properties, metabolic stability, and ability to engage in critical hydrogen bonding interactions within biological targets.[1][2] this compound has emerged as a pivotal chiral building block, enabling the strategic introduction of the morpholine scaffold into complex molecular architectures. This guide provides an in-depth analysis of the core mechanism of action of this reagent, focusing on its reactivity profile, the strategic role of the Boc-protecting group, and the design of robust, self-validating experimental protocols. We will explore its application in nucleophilic substitution reactions and subsequent synthetic transformations, providing researchers and drug development professionals with the foundational knowledge to effectively leverage this versatile synthetic tool.
Molecular Architecture and Inherent Reactivity
To understand the utility of this compound, one must first dissect its molecular structure and the distinct roles of its constituent parts. The molecule's reactivity is not monolithic but rather a symphony of the properties of the morpholine ring, the N-Boc protecting group, and the bromomethyl functional group.
The Morpholine Core: A Privileged Scaffold
The six-membered morpholine ring, containing both a nitrogen and an oxygen atom, is not merely a passive linker. Its chair-like conformation and the polarity imparted by the heteroatoms allow it to serve as a valuable pharmacophore, often improving aqueous solubility and acting as a hydrogen bond acceptor.[2][3] In drug design, its weak basicity (pKa of the protonated amine is ~8.5) is frequently exploited to modulate the pharmacokinetic properties of a lead compound.[2]
The N-Boc Group: An Electronic and Steric Controller
The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in contemporary organic synthesis.[4] Its function here is twofold:
-
Electronic Deactivation: The electron-withdrawing nature of the carbonyl in the Boc group effectively delocalizes the lone pair of the morpholine nitrogen, rendering it non-nucleophilic. This is critical as it prevents self-reaction or competition with the intended nucleophile during alkylation reactions.
-
Solubility and Handling: The bulky and lipophilic tert-butyl group often improves the solubility of the reagent and its derivatives in common organic solvents, simplifying reaction setup and purification.
The Boc group is renowned for its stability towards a wide range of nucleophiles, bases, and reductive/oxidative conditions, allowing for selective reaction at the bromomethyl site.[5] Its primary liability is to strong acid, which cleanly removes it via a carbocationic mechanism, a crucial feature for sequential synthetic strategies.[6][7][8]
The 2-(bromomethyl) Moiety: The Electrophilic Warhead
The primary reactive center of the molecule is the bromomethyl group (-CH₂Br) at the C-2 position. Several factors contribute to its high electrophilicity:
-
Polarization: The carbon-bromine bond is highly polarized due to the high electronegativity of bromine, creating a significant partial positive charge on the methylene carbon.
-
Excellent Leaving Group: The bromide ion (Br⁻) is a superb leaving group due to its large size, low basicity, and the stability of the resulting anion.
-
Steric Accessibility: As a primary alkyl halide, the electrophilic carbon is sterically unhindered, making it an ideal substrate for bimolecular nucleophilic substitution (SN2) reactions.
Core Mechanism of Action: The SN2 Reaction
The predominant mechanism of action for this compound in reactions with nucleophiles is the bimolecular nucleophilic substitution (SN2) pathway . This is a single, concerted step where the nucleophile attacks the electrophilic methylene carbon at the same time as the bromide leaving group departs.
The reaction proceeds via a trigonal bipyramidal transition state where the incoming nucleophile and the departing bromide are positioned 180° apart. This geometry leads to an inversion of stereochemistry at the carbon center if it were chiral; however, in this case, the reaction occurs at an achiral methylene carbon.
Caption: General SN2 mechanism of this compound.
This mechanism is highly reliable and predictable, making it a powerful tool for constructing carbon-heteroatom bonds. A wide variety of nucleophiles can be employed, including:
-
O-Nucleophiles: Alcohols, phenols, and carboxylates to form ethers and esters.
-
N-Nucleophiles: Primary and secondary amines, azides, and heterocycles to form new C-N bonds.
-
S-Nucleophiles: Thiols and thiophenols to generate thioethers.
-
C-Nucleophiles: Enolates and organometallics, although these sometimes require more specialized conditions.
Protocol Design and Experimental Causality
A successful reaction is not merely a matter of mixing reagents. As a self-validating system, every step in the protocol must have a clear purpose rooted in chemical principles. Below is a representative protocol for the alkylation of a generic phenol with this compound, with explanations for each experimental choice.
Key Experimental Parameters
| Parameter | Recommended Choice | Rationale (The "Why") |
| Solvent | Polar Aprotic (DMF, Acetonitrile) | These solvents effectively solvate the cation of the base (e.g., K⁺) but do not strongly solvate the nucleophile, leaving it "naked" and highly reactive. They do not participate in hydrogen bonding, which would otherwise cage and deactivate the nucleophile. |
| Base | Weak, Non-nucleophilic (K₂CO₃, Cs₂CO₃) | A base is required to deprotonate the acidic phenol, generating the more potent phenoxide nucleophile. Carbonates are ideal as they are strong enough for this purpose but are poor nucleophiles themselves, preventing competition with the phenoxide. Cesium carbonate is often used for sterically hindered or less reactive nucleophiles due to the increased solubility of cesium salts. |
| Temperature | 25 °C to 80 °C | Most SN2 reactions with this substrate proceed efficiently at room temperature or with gentle heating. Higher temperatures increase the reaction rate but can also promote side reactions like elimination, though this is minimal for a primary bromide. |
| Monitoring | Thin Layer Chromatography (TLC) | TLC is a rapid and indispensable tool to track the consumption of the starting materials and the formation of the product, allowing the reaction to be stopped at the optimal time to maximize yield and minimize byproduct formation. |
Protocol: N-Boc-2-(phenoxymethyl)morpholine Synthesis
Objective: To synthesize N-Boc-2-(phenoxymethyl)morpholine via SN2 alkylation of phenol.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Causality: A dry, inert atmosphere prevents the introduction of water, which could hydrolyze the alkyl bromide or compete as a nucleophile. The excess base ensures complete deprotonation of the phenol.
-
-
Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (concentration typically 0.1-0.5 M).
-
Reagent Addition: Add this compound (1.1 eq) to the mixture.
-
Causality: A slight excess of the electrophile ensures the complete consumption of the potentially more valuable nucleophile.
-
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature (or 50 °C if the reaction is slow) and monitor its progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).
-
Causality: Vigorous stirring is essential in a heterogeneous mixture to ensure efficient contact between the reagents.
-
-
Quenching and Workup: Once TLC indicates the consumption of the phenol, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Causality: The quench with water dissolves the inorganic salts (K₂CO₃, KBr). Extraction with an organic solvent immiscible with water transfers the desired organic product out of the aqueous phase.
-
-
Aqueous Washes: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and finally brine.
-
Causality: The water wash removes residual DMF. The NaHCO₃ wash removes any unreacted phenol. The brine wash removes bulk water from the organic layer before the final drying step, making the drying agent more efficient.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Causality: Removing all traces of water is crucial before solvent evaporation to prevent product hydrolysis upon storage.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure product.
Strategic Deprotection and Synthetic Elaboration
The true power of this compound lies in its role as a linchpin in multi-step syntheses. After the initial SN2 reaction, the Boc group can be selectively removed to unmask the morpholine nitrogen, making it available for further functionalization (e.g., acylation, reductive amination, or arylation).
The standard method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent.[7][8]
Caption: Two-step synthetic workflow using the title reagent.
Protocol: Boc Group Deprotection
Objective: To deprotect the N-Boc-2-(phenoxymethyl)morpholine synthesized previously.
Materials:
-
N-Boc-2-(phenoxymethyl)morpholine (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Causality: Cooling the reaction helps to control the initial exotherm upon acid addition.
-
-
Reagent Addition: Add TFA (5-10 eq) dropwise to the stirred solution.
-
Causality: TFA is a strong acid that protonates the carbamate oxygen, initiating the cleavage mechanism. The byproduct, tert-butyl cation, is scavenged by TFA or dimerizes to isobutylene.[8] Bubbling (CO₂) is often observed.
-
-
Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Workup and Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Dissolve the residue in an organic solvent like ethyl acetate and wash carefully with saturated NaHCO₃ solution until the aqueous layer is basic.
-
Causality: The initial concentration removes volatile components. The basic wash is critical to neutralize the TFA and deprotonate the product amine from its ammonium trifluoroacetate salt form to the free base, making it extractable into the organic layer.
-
-
Drying and Concentration: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected secondary amine. This product is often pure enough for subsequent steps without further purification.
Conclusion
This compound is a robust and versatile electrophilic building block whose reactivity is dominated by the SN2 mechanism. Its utility is amplified by the presence of the Boc protecting group, which pacifies the morpholine nitrogen and allows for clean, selective alkylation at the bromomethyl position. The subsequent, facile deprotection of the Boc group under acidic conditions provides a powerful two-step strategy for the synthesis of diverse C-2 substituted morpholines. This strategic combination of predictable reactivity and orthogonal protection makes this compound an indispensable tool for researchers in drug discovery and synthetic organic chemistry.
References
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Kőnig, B., Sztanó, G., Holczbauer, T., & Soós, T. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6527–6537. [Link]
- Derry, M. J., & Huestis, M. P. (2022). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 24(42), 7769–7773. [Link]
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Wijtmans, R., Vink, M. K. S., Schoemaker, H. E., van Delft, F. L., Blaauw, R. H., & Rutjes, F. P. J. T. (2004). Biological relevance and synthesis of C-substituted morpholine derivatives. Synthesis, 2004(04), 641-662. [Link]
- Matralis, A. N., & Kourounakis, A. P. (2019). Medicinal chemistry of 2,2,4-substituted morpholines. ACS Medicinal Chemistry Letters, 10(2), 98-104. [Link]
- Cerasuolo, M., Piacente, F., & Castellano, S. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(21), 3505–3520. [Link]
- J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Bune, M., Istrate, D., & Mărculescu, A. M. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2244835. [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Comprehensive Spectroscopic Guide to 4-Boc-2-(bromomethyl)morpholine: NMR, IR, and MS Analysis
This technical guide provides an in-depth analysis of the spectroscopic data for 4-Boc-2-(bromomethyl)morpholine, a key building block in medicinal chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with field-proven protocols for data acquisition and interpretation. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's structural characterization.
Molecular Structure and Overview
This compound, with the chemical formula C10H18BrNO3 and a molecular weight of 280.16 g/mol , is a versatile synthetic intermediate.[1][2][3] The presence of a Boc-protected amine, a morpholine ring, and a reactive bromomethyl group makes it a valuable component in the synthesis of more complex molecules, including potential therapeutic agents.[3][4] Accurate spectroscopic characterization is crucial for confirming its identity and purity.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon and proton framework.
Predicted ¹H and ¹³C NMR Data
The morpholine ring typically exhibits a distinct pattern in NMR spectra.[5] The presence of the electron-withdrawing Boc group and the bromomethyl substituent leads to characteristic shifts in the signals of adjacent protons and carbons.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.47 | s | 9H | C(CH₃)₃ (Boc) |
| ~2.60 - 2.90 | m | 2H | Morpholine CH₂-N |
| ~3.30 - 3.50 | m | 2H | CH₂-Br |
| ~3.60 - 4.10 | m | 5H | Morpholine CH₂-O and CH-N |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~28.4 | C(CH₃)₃ (Boc) |
| ~34.5 | CH₂-Br |
| ~44.0 | Morpholine CH₂-N |
| ~67.0 | Morpholine CH₂-O |
| ~75.0 | Morpholine CH-N |
| ~80.5 | C(CH₃)₃ (Boc) |
| ~154.5 | C=O (Boc) |
Experimental Protocol for NMR Data Acquisition
The following protocol ensures the acquisition of high-quality NMR data suitable for structural confirmation.
Figure 2: Workflow for NMR spectroscopic analysis.
Causality Behind Experimental Choices
-
Solvent: CDCl₃ is chosen for its excellent solubilizing properties for nonpolar to moderately polar organic compounds and its relatively clean spectral window.
-
Internal Standard: TMS provides a sharp singlet at 0 ppm, which is a reliable reference for calibrating the chemical shift axis.
-
2D NMR: While 1D spectra provide essential information, 2D experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals, especially in complex regions of the spectrum. HSQC, for instance, directly correlates each proton with the carbon it is attached to.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.
Characteristic IR Absorption Bands
The IR spectrum of this compound is expected to show strong absorptions corresponding to the C=O of the carbamate, the C-O bonds of the ether and carbamate, and the C-H bonds of the alkyl groups.
Table 3: Predicted IR Absorption Frequencies
| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 2975 - 2850 | Strong | C-H stretch | Alkyl (CH, CH₂, CH₃) |
| ~1690 | Strong | C=O stretch | Carbamate (Boc) |
| ~1420 | Medium | C-H bend | CH₂ |
| ~1250 | Strong | C-N stretch | Amine |
| ~1160 | Strong | C-O stretch | Carbamate (Boc) |
| ~1115 | Strong | C-O-C stretch | Ether (Morpholine) |
| ~650 | Medium | C-Br stretch | Alkyl bromide |
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Collection: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background correction on the collected spectrum.
The choice of ATR-FTIR is based on its simplicity, speed, and minimal sample preparation requirements, making it a highly efficient method for routine analysis of solid and liquid samples.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
Expected Molecular Ion and Fragmentation
Using a soft ionization technique like Electrospray Ionization (ESI), the expected ions would be the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The isotopic pattern for bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will result in characteristic M and M+2 peaks for all bromine-containing fragments.
The primary fragmentation pathway involves the loss of the Boc group or cleavage of the morpholine ring.
Figure 3: Proposed ESI-MS fragmentation of this compound.
Table 4: Predicted Key Ions in ESI-MS
| m/z (⁷⁹Br / ⁸¹Br) | Ion Formula | Description |
| 280.05 / 282.05 | [C₁₀H₁₉BrNO₃]⁺ | Protonated molecular ion [M+H]⁺ |
| 302.04 / 304.04 | [C₁₀H₁₈BrNNaO₃]⁺ | Sodium adduct [M+Na]⁺ |
| 224.00 / 226.00 | [C₆H₁₁BrNO₂]⁺ | Loss of isobutylene from Boc group |
| 179.99 / 181.99 | [C₅H₁₀BrN]⁺ | Loss of the Boc group |
| 186.11 | [C₉H₁₆NO₃]⁺ | Loss of the bromomethyl radical |
Experimental Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Settings: Operate the mass spectrometer in positive ion mode. Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).
The choice of ESI is due to its soft ionization nature, which typically keeps the molecular ion intact, providing clear molecular weight information.
Synthesis and Purity Considerations
This compound is commonly synthesized from tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate using a brominating agent like carbon tetrabromide and triphenylphosphine.[6][7][8] Awareness of the synthetic route is crucial for analytical scientists, as it informs the potential impurities that may be present. For instance, unreacted starting material or triphenylphosphine oxide are potential byproducts that can be identified through careful analysis of the spectroscopic data.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining NMR, IR, and MS data, researchers can confidently verify the structure and purity of this important synthetic building block, ensuring the integrity of their subsequent research and development efforts.
References
- PubChem. (R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate. National Center for Biotechnology Information.
- Reinhard, F., et al. (2023). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. ACS Catalysis.
- PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information.
- Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs.
- Li, B., et al. (2009). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed.
Sources
- 1. (R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate | C10H18BrNO3 | CID 69389434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Boc-2-(bromomethyl)-morpholine | 765914-78-1 | QFB91478 [biosynth.com]
- 3. calpaclab.com [calpaclab.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. acdlabs.com [acdlabs.com]
- 6. This compound | 765914-78-1 [chemicalbook.com]
- 7. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 5201202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity and Stability of 4-Boc-2-(bromomethyl)morpholine
Abstract
This technical guide provides a comprehensive overview of 4-Boc-2-(bromomethyl)morpholine, a valuable heterocyclic building block for researchers, scientists, and drug development professionals. The guide delves into the compound's core characteristics, including its synthesis, chemical stability, and reactivity profile. A significant focus is placed on its practical applications as an alkylating agent, particularly in the construction of complex molecules and linkers for Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip the reader with the necessary knowledge for its effective and safe utilization in a laboratory setting.
Introduction: The Morpholine Scaffold in Modern Drug Discovery
The morpholine moiety is a privileged scaffold in medicinal chemistry, featured in numerous approved drugs and clinical candidates.[1][2][3] Its prevalence stems from a combination of advantageous physicochemical properties: the saturated ring system often imparts improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile to parent molecules.[1] The endocyclic oxygen can act as a hydrogen bond acceptor, while the nitrogen's basicity (pKa) is attenuated compared to other cyclic amines, which can be beneficial for tuning a compound's overall properties.[2]
This compound, also known by its systematic IUPAC name tert-butyl 2-(bromomethyl)morpholine-4-carboxylate, is a bifunctional synthetic intermediate that leverages the benefits of the morpholine core.[4][5] It combines:
-
A Boc-protected nitrogen , which deactivates the amine's nucleophilicity and basicity, allowing for selective reactions at other sites. This protecting group is stable under a wide range of conditions but can be readily removed under acidic treatment.[6][7]
-
A primary alkyl bromide (the bromomethyl group), which serves as a reactive electrophile for introducing the morpholinomethyl moiety via nucleophilic substitution reactions.[8]
This combination makes it an ideal reagent for the controlled, stepwise assembly of complex molecular architectures, particularly in the synthesis of linkers for PROTACs and other bioactive molecules.[9]
Physicochemical & Spectroscopic Profile
A clear understanding of the physical and spectral properties of a reagent is fundamental to its successful application.
Key Properties
| Property | Value | Reference(s) |
| CAS Number | 765914-78-1 (racemate), 919286-58-1 ((R)-enantiomer), 919286-71-8 ((S)-enantiomer) | [4][5][7] |
| Molecular Formula | C₁₀H₁₈BrNO₃ | [4] |
| Molecular Weight | 280.16 g/mol | [4] |
| Appearance | White to yellow solid | [4] |
| Storage Temperature | Room temperature, keep in a dark place, sealed in dry conditions | [10] |
Spectroscopic Characterization
-
¹H NMR: The proton spectrum will exhibit characteristic signals for the Boc group (a sharp singlet at ~1.47 ppm integrating to 9H). The morpholine ring protons will appear as a series of multiplets between approximately 2.6 and 4.0 ppm. The diastereotopic protons of the bromomethyl group (-CH₂Br) will likely appear as two distinct signals, possibly as doublets of doublets, in the range of 3.4-3.7 ppm.[11] The complexity of the morpholine ring signals is a well-documented phenomenon arising from the chair conformation and the resulting axial and equatorial protons.[13]
-
¹³C NMR: The carbon spectrum is expected to show a signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon around 155 ppm. The methyl carbons of the Boc group will appear as a strong signal around 28 ppm. The four carbons of the morpholine ring typically resonate between 43 and 67 ppm, while the bromomethyl carbon (-CH₂Br) will be found further downfield, typically in the 30-35 ppm range.[11]
-
Mass Spectrometry (EI): Fragmentation will likely involve the loss of the tert-butyl group ([M-57]), followed by subsequent fragmentation of the morpholine ring. The parent morpholine ring often shows characteristic fragments at m/z 57 and 87 (molecular ion).[14]
Synthesis of this compound
The most common and direct route to this compound is the bromination of its corresponding alcohol precursor, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate.[10][15][16] This transformation is typically achieved using standard brominating agents. The Appel reaction, utilizing triphenylphosphine and carbon tetrabromide, is a well-documented and effective method.[4]
Caption: Synthesis via Appel Bromination.
Experimental Protocol: Synthesis from Alcohol Precursor[4]
-
Preparation: To a solution of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM), cool the mixture to -20 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: Add carbon tetrabromide (CBr₄, ~2.0 eq) to the cooled solution.
-
Slow Addition: Slowly add a solution of triphenylphosphine (PPh₃, ~2.1 eq) in anhydrous DCM dropwise, maintaining the internal temperature below -15 °C.
-
Reaction: Allow the reaction mixture to stir at -15 °C for approximately 18 hours, then warm to room temperature and continue stirring for an additional 1.5 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the target product, this compound.
Causality: The use of low temperatures is crucial to control the exothermicity of the reaction and minimize side products. The Boc-protecting group is stable under these neutral conditions. Triphenylphosphine acts as an oxygen scavenger, and CBr₄ is the bromine source, forming a phosphonium bromide intermediate that facilitates the SN2 displacement of the hydroxyl group.
Chemical Stability and Handling
Stability Profile
The stability of this compound is governed by its two primary functional groups:
-
Boc Group (Acid Lability): The tert-butoxycarbonyl group is highly susceptible to cleavage under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly deprotect the morpholine nitrogen, typically at room temperature.[7] This reaction proceeds via the formation of a stable tert-butyl cation. Milder acidic conditions may also lead to slow degradation over time.
-
Bromomethyl Group (Nucleophilic/Basic Lability): As a primary alkyl bromide, the C-Br bond is susceptible to nucleophilic attack. This includes hydrolysis by water, especially under basic conditions, which would yield the starting alcohol. It is stable to most non-nucleophilic bases but will react with strong, hard nucleophiles.
-
General Storage: The compound should be stored in a dry, dark place at room temperature to prevent hydrolysis and potential light-induced degradation.[10]
Caption: Primary Degradation Pathways.
Safe Handling and Personal Protective Equipment (PPE)
Based on available safety data, this compound is classified as a hazardous substance.[5]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. May cause respiratory irritation.[5]
-
Mandatory PPE:
-
Eye Protection: Chemical safety goggles or a face shield are essential.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Skin Protection: A lab coat should be worn at all times.
-
Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Reactivity and Synthetic Applications
The primary utility of this compound is as an electrophile in SN2 reactions to introduce the N-Boc-morpholin-2-ylmethyl moiety. This reaction is broadly applicable to a range of soft nucleophiles.
Caption: General SN2 Alkylation Workflow.
Alkylation of Phenols
The O-alkylation of phenols is a common transformation. A weak, non-nucleophilic base like potassium carbonate or cesium carbonate is typically used to deprotonate the phenol, generating the phenoxide nucleophile for subsequent attack on the bromomethyl group.
-
Preparation: To a solution of the desired phenol (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a mild base such as potassium carbonate (K₂CO₃, ~1.5-2.0 eq).
-
Reagent Addition: Add this compound (1.0-1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture, typically to 60-80 °C, and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by extraction and subsequent silica gel column chromatography to yield the desired ether.
Self-Validation: The Boc group remains intact under these basic conditions. The choice of a weak base is critical to avoid potential side reactions, such as hydrolysis of the alkyl bromide. The progress of the reaction can be easily monitored by the disappearance of the phenol starting material.
Application in PROTAC Synthesis
One of the most significant applications of this reagent is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[17] this compound is an excellent building block for incorporating a flexible, hydrophilic morpholine unit into the linker, which can improve the PROTAC's solubility and cell permeability.[17][18]
The alkylation reaction is typically used to attach the morpholine moiety to a phenolic or amino group on one of the PROTAC components (either the target ligand, the E3 ligase ligand, or a pre-assembled fragment).
Caption: Role in PROTAC Assembly.
While specific patent literature showcases its use[1][17][19], the general strategy involves reacting a nucleophilic handle on a warhead or anchor molecule with this compound under conditions similar to those described in section 5.1. The resulting intermediate can then be further elaborated or deprotected and coupled to complete the PROTAC synthesis.
Conclusion
This compound is a highly versatile and valuable reagent in modern organic synthesis and medicinal chemistry. Its bifunctional nature allows for the strategic and controlled introduction of the morpholine scaffold into complex molecules. A thorough understanding of its stability—specifically, the acid-lability of the Boc group and the nucleophilic sensitivity of the bromomethyl group—is paramount for successful experimental design. With appropriate safety precautions, this building block serves as a powerful tool for developing novel therapeutics, particularly in the rapidly advancing field of targeted protein degradation.
References
- Supporting Information - Macmillan Group - Princeton University. (n.d.).
- An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. (n.d.). National Institutes of Health.
- (PDF) Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. (2005). ResearchGate.
- (R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate. (n.d.). PubChem.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- This compound, min 97%, 100 mg. (n.d.). HDH Chemicals.
- WO2017030814A1 - Compounds and methods for the targeted degradation of bromodomain-containing proteins. (2017). Google Patents.
- tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate. (n.d.). PubChem.
- Boc Protecting Group for Amines. (n.d.). Chemistry Steps.
- Tert-butyl 2-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}morpholine-4-carboxylate. (n.d.). PubChemLite.
- Recognizing the NMR pattern for morpholine. (2008). ACD/Labs.
- Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. (2005). MDPI.
- WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][8][11][12]triazolo[4,3-a][11][12]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. (2020). Google Patents.
- WO2016191435A1 - Processes to produce brivaracetam. (2016). Google Patents.
- WO2020041331A1 - Proteolysis targeting chimeric (protac) compound with e3 ubiquitin ligase binding activity and targeting alpha-synuclein protein for treating neurodegenerative diseases. (2020). Google Patents.
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed.
- 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- WO2023179777A1 - Pharmaceutical compositions of protac compounds and uses thereof. (2023). Google Patents.
- Morpholine. (n.d.). NIST WebBook.
- Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). ChemRxiv.
- (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid. (n.d.). National Institutes of Health.
- Synthesis of 4-tert-Butyl-2,6-bis(4-morpholinomethyl)-phenol. (2006). Semantic Scholar.
- US11452720B2 - Crystalline polymorphs of the free base of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde. (2022). Google Patents.
- Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences.
- 2,6-Bis(tert-butyl)-4-(4-morpholinylmethyl)phenol. (n.d.). PubChem.
- tert-Butyl Esters. (n.d.). Organic Chemistry Portal.
- US4891445A - Synthesis of tertiary mercaptans from isobutylene homopolymers. (1990). Google Patents.
- US20210002431A1 - Polyolefin-polydiorganosiloxane block copolymer and hydrosilylation reaction method for the synthesis thereof. (2021). Google Patents.
- Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed.
- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. (2001). ResearchGate.
- tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. (n.d.). PubChem.
Sources
- 1. WO2019140003A1 - Antibody protac conjugates - Google Patents [patents.google.com]
- 2. US20210002431A1 - Polyolefin-polydiorganosiloxane block copolymer and hydrosilylation reaction method for the synthesis thereof - Google Patents [patents.google.com]
- 3. This compound | 765914-78-1 [chemicalbook.com]
- 4. (R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate | C10H18BrNO3 | CID 69389434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 919286-71-8|(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate|BLD Pharm [bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. tert-Butyl Esters [organic-chemistry.org]
- 9. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 5201202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. 2-CARBOXYMETHYL-MORPHOLINE-4-CARBOXYLIC ACID TERT-BUTYL ESTER(766539-28-0) 1H NMR [m.chemicalbook.com]
- 12. a2bchem.com [a2bchem.com]
- 13. US4891445A - Synthesis of tertiary mercaptans from isobutylene homopolymers - Google Patents [patents.google.com]
- 14. tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 1512577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 135065-71-3|(R)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate|BLD Pharm [bldpharm.com]
- 16. WO2017030814A1 - Compounds and methods for the targeted degradation of bromodomain-containing proteins - Google Patents [patents.google.com]
- 17. WO2023179777A1 - Pharmaceutical compositions of protac compounds and uses thereof - Google Patents [patents.google.com]
- 18. WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a] [1,4]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer - Google Patents [patents.google.com]
- 19. WO2020041331A1 - Proteolysis targeting chimeric (protac) compound with e3 ubiquitin ligase binding activity and targeting alpha-synuclein protein for treating neurodegenerative diseases - Google Patents [patents.google.com]
An In-depth Technical Guide to tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate (CAS 765914-78-1) for Drug Discovery and Development
Introduction: Unveiling a Versatile Scaffold for Medicinal Chemistry
In the landscape of modern drug discovery, the morpholine moiety stands out as a "privileged structure," a testament to its frequent appearance in a wide array of approved and experimental drugs.[1] Its inherent physicochemical properties, including improved aqueous solubility and metabolic stability, make it a valuable component in the design of novel therapeutics.[2] This guide focuses on a key derivative, tert-butyl 2-(bromomethyl)morpholine-4-carboxylate (CAS 765914-78-1), a versatile building block with significant potential for the synthesis of complex bioactive molecules. While direct biological activity of this compound is not extensively documented, its utility as a synthetic intermediate in the creation of therapeutics for central nervous system (CNS) disorders and as a component in emerging modalities like targeted protein degradation positions it as a compound of high interest for researchers and drug development professionals.[3][4]
This technical guide will provide a comprehensive overview of the physicochemical properties, synthesis, and key applications of tert-butyl 2-(bromomethyl)morpholine-4-carboxylate, offering field-proven insights and detailed experimental protocols to empower its effective use in research and development.
Physicochemical Properties: A Foundation for Synthetic Strategy
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for designing robust and efficient chemical transformations. The properties of tert-butyl 2-(bromomethyl)morpholine-4-carboxylate are summarized in the table below, providing a critical reference for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈BrNO₃ | [1] |
| Molecular Weight | 280.16 g/mol | [5] |
| Appearance | White to yellow solid | ChemicalBook |
| Boiling Point | 328.8 ± 32.0 °C (Predicted) | ChemicalBook |
| Density | 1.334 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| Water Solubility | Slightly soluble | ChemSrc |
| Storage Temperature | Keep in dark place, sealed in dry, room temperature | Sigma-Aldrich |
| SMILES | CC(C)(C)OC(=O)N1CCOC(CBr)C1 | [1] |
| InChI Key | RLXCSEPIBOWMOJ-UHFFFAOYSA-N | Sigma-Aldrich |
Synthesis of tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate: A Step-by-Step Protocol
The synthesis of tert-butyl 2-(bromomethyl)morpholine-4-carboxylate is typically achieved from its corresponding hydroxymethyl precursor, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate. The following protocol details a common laboratory-scale synthesis.
Experimental Protocol: Bromination of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate
Causality Behind Experimental Choices:
-
Reagents: Carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) are used in an Appel reaction, a reliable method for converting alcohols to alkyl bromides with inversion of stereochemistry.
-
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction due to its ability to dissolve the starting material and reagents, and its relatively low boiling point facilitates removal post-reaction.
-
Temperature Control: The reaction is initiated at a low temperature (-20 °C) to control the exothermic reaction and minimize side products. Maintaining the temperature at -15 °C during the initial phase is crucial for selectivity.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to -20 °C using a dry ice/acetone bath. To this solution, add carbon tetrabromide (2.0 eq).
-
Slow Addition: Slowly add a solution of triphenylphosphine (2.1 eq) in anhydrous dichloromethane dropwise, ensuring the internal temperature does not exceed -15 °C.
-
Reaction Monitoring: Maintain the reaction mixture at -15 °C for 18 hours. After this period, allow the reaction to warm to room temperature and stir for an additional 1.5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the desired product, tert-butyl 2-(bromomethyl)morpholine-4-carboxylate.
Caption: Synthetic workflow for tert-butyl 2-(bromomethyl)morpholine-4-carboxylate.
Applications in Drug Discovery and Development
The primary value of tert-butyl 2-(bromomethyl)morpholine-4-carboxylate lies in its role as a versatile synthetic intermediate. The presence of a reactive bromomethyl group and a Boc-protected amine allows for sequential and controlled modifications, making it an ideal starting point for the synthesis of more complex molecules.
Synthesis of Viloxazine Analogs for CNS Disorders
Viloxazine is a selective norepinephrine reuptake inhibitor that has been used as an antidepressant.[6] The synthesis of analogs of Viloxazine is an active area of research for the development of new treatments for CNS disorders.[3][7] tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate serves as a key building block in this process. The bromomethyl group allows for nucleophilic substitution with a phenoxide, followed by deprotection of the Boc group to yield the final Viloxazine analog.
Caption: Workflow for the synthesis of Viloxazine analogs.
A Building Block for Targeted Protein Degradation (PROTACs)
Targeted protein degradation (TPD) is a rapidly emerging therapeutic modality that utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[4][8] PROTACs are bifunctional molecules composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[9]
The morpholine scaffold is increasingly being incorporated into the linkers of PROTACs to improve their physicochemical properties, such as solubility and cell permeability.[4] tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate is an ideal building block for this purpose. The bromomethyl group can be used to attach the morpholine to either the target-binding ligand or the E3 ligase ligand, while the Boc-protected amine provides a handle for further elaboration of the linker.
Caption: Conceptual workflow for utilizing the building block in PROTAC synthesis.
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is essential to confirm the identity and purity of tert-butyl 2-(bromomethyl)morpholine-4-carboxylate. The following are standard protocols for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide key information about the structure. Expect to see signals corresponding to the tert-butyl group (a singlet around 1.4 ppm), the morpholine ring protons (complex multiplets between 2.5 and 4.0 ppm), and the bromomethyl protons (a doublet or multiplet around 3.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the Boc group (around 154 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), the carbons of the morpholine ring (typically between 40 and 70 ppm), and the bromomethyl carbon (around 35 ppm).
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the compound. A reverse-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid for better peak shape. The purity is determined by the area percentage of the main peak.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI), one would expect to observe the protonated molecule [M+H]⁺ at m/z 280.05 and 282.05 in a characteristic 1:1 isotopic pattern due to the presence of bromine.
Conclusion: A Key Enabler for Future Therapeutics
tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate (CAS 765914-78-1) is a valuable and versatile building block for medicinal chemists and drug development professionals. While it may not possess significant intrinsic biological activity, its utility as a synthetic intermediate for constructing complex molecules with therapeutic potential is clear. Its application in the synthesis of CNS-active compounds like Viloxazine analogs and its potential as a component in the rapidly advancing field of targeted protein degradation underscore its importance. By understanding its physicochemical properties, mastering its synthesis, and leveraging its reactivity, researchers can effectively employ this compound to accelerate the discovery and development of the next generation of medicines.
References
- PubChem. (R)-tert-Butyl 2-(bromomethyl)
- New Drug Approvals. Viloxazine. [Link]
- LookChem. Cas 135065-69-9, 2-HYDROXYMETHYL-4-BOC-MORPHOLINE. [Link]
- Google Patents. US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof.
- PubChem. tert-Butyl 2-(hydroxymethyl)
- Google Patents.
- ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]
- PubMed. Medicinal chemistry of 2,2,4-substituted morpholines. [Link]
- ACS Publications. A Minireview on the Morpholine-Ring-Containing U.S.
- PubChem.
- MedChemica.
- ResearchGate.
- PubMed.
- ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. [Link]
- PMC.
- ECHA. chemical label tert-butyl 2-(bromomethyl)
Sources
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. Cas 135065-69-9,2-HYDROXYMETHYL-4-BOC-MORPHOLINE | lookchem [lookchem.com]
- 4. タンパク質分解化合物ビルディングブロック [sigmaaldrich.com]
- 5. (R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate | C10H18BrNO3 | CID 69389434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 8. Degrader Building Blocks for Targeted Protein Degradation [sigmaaldrich.com]
- 9. lifechemicals.com [lifechemicals.com]
An In-depth Technical Guide to 4-Boc-2-(bromomethyl)morpholine and its Analogs: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: The Privileged Morpholine Scaffold
The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of bioactive molecules and approved pharmaceuticals.[1][2] Its favorable properties—including improved aqueous solubility, metabolic stability, and the ability to form key hydrogen bond interactions—make it an attractive component in drug design.[3] Specifically, chiral 2-substituted morpholines are integral to the structure of several important drugs, acting as key pharmacophoric elements that dictate biological activity.[4]
This technical guide focuses on a particularly valuable and versatile building block: 4-Boc-2-(bromomethyl)morpholine . The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the morpholine nitrogen under a wide range of conditions, yet allows for facile deprotection under acidic conditions. The bromomethyl group at the 2-position serves as a potent electrophile, enabling a variety of synthetic transformations, most notably the alkylation of nucleophiles to build more complex molecular architectures. This guide will provide an in-depth review of the synthesis of this key intermediate, its characteristic reactivity, and its application in the synthesis of high-value compounds for drug development professionals.
Part 1: Synthesis of the Core Scaffold and its Precursors
The most common and efficient pathway to this compound begins with its corresponding alcohol precursor, N-Boc-2-(hydroxymethyl)morpholine. The chirality of the final product is dictated by the chirality of this starting material.
Enantioselective Synthesis of N-Boc-2-(hydroxymethyl)morpholine
Achieving high enantiomeric purity is critical for modern therapeutics. An operationally simple and scalable synthesis of (S)-N-Boc-2-hydroxymethylmorpholine has been developed starting from inexpensive, achiral epichlorohydrin.[5] This multi-step, one-pot process avoids chromatography, making it highly suitable for large-scale production.[5]
The causality behind this synthetic choice is rooted in efficiency and stereocontrol. By starting with a simple achiral precursor and introducing chirality in a controlled manner, the process avoids costly chiral resolutions at later stages. Alternative strategies for accessing chiral 2-substituted morpholines include the asymmetric hydrogenation of dehydromorpholines, which can provide quantitative yields and excellent enantioselectivities (up to 99% ee).[4][6]
Bromination via the Appel Reaction
The conversion of the primary alcohol in N-Boc-2-(hydroxymethyl)morpholine to the target bromide is reliably achieved using the Appel reaction .[7][8] This reaction utilizes triphenylphosphine (PPh₃) and a carbon tetrahalide, typically carbon tetrabromide (CBr₄), to convert alcohols to alkyl halides under mild, neutral conditions.[7]
The choice of the Appel reaction is deliberate. It proceeds with a high degree of reliability for primary and secondary alcohols and, crucially, occurs with inversion of configuration at a chiral center via an Sₙ2 mechanism.[9] This ensures that the stereochemical integrity established in the precursor alcohol is transferred predictably to the final brominated product. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[9]
Part 2: Key Reactivity and Synthetic Transformations
The primary utility of this compound lies in its function as a potent electrophile for constructing C-N, C-O, and C-S bonds. The bromide is an excellent leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack.
N-Alkylation and O-Alkylation Reactions
The most common application is the alkylation of amines and phenols. In a typical Sₙ2 reaction, a primary or secondary amine, or the phenoxide anion of a phenol, attacks the bromomethyl group to displace the bromide, forming a new carbon-nitrogen or carbon-oxygen bond.
These reactions are typically performed in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).[1] The base is crucial for deprotonating the nucleophile (in the case of phenols or less nucleophilic amines) and scavenging the HBr byproduct, driving the reaction to completion.
Part 3: Applications in Drug Discovery Case Studies
The true value of a synthetic building block is demonstrated by its successful incorporation into biologically active molecules. This compound and its analogs are key intermediates in the synthesis of several important pharmaceuticals.
Case Study 1: Reboxetine - A Selective Norepinephrine Reuptake Inhibitor
Reboxetine is an antidepressant that functions as a selective norepinephrine reuptake inhibitor (NRI).[3] Its core structure features a 2-substituted morpholine ring. The synthesis of Reboxetine and its analogs relies on the alkylation of a phenol with a chiral 2-(halomethyl)morpholine derivative.[10]
The synthesis of the key precursor to Reboxetine involves the reaction of (S)-4-Boc-2-(bromomethyl)morpholine with 2-ethoxyphenol. This Williamson ether synthesis establishes the crucial ether linkage found in the final drug molecule. Subsequent deprotection of the Boc group yields the secondary amine of the morpholine ring, which is a key feature for its biological activity.
Table 1: Synthesis of Reboxetine Precursor
| Step | Reaction | Key Reagents | Purpose | Typical Yield |
|---|---|---|---|---|
| 1 | O-Alkylation | (S)-4-Boc-2-(bromomethyl)morpholine, 2-ethoxyphenol, K₂CO₃, MeCN | Forms the key aryloxymethyl ether bond via Sₙ2 reaction. | High |
| 2 | Deprotection | Trifluoroacetic Acid (TFA) or HCl in Dioxane | Removes the Boc protecting group to reveal the active amine. | Quantitative |
Case Study 2: Aprepitant - An NK1 Receptor Antagonist
Aprepitant is a potent antiemetic agent used to prevent chemotherapy-induced nausea and vomiting. It acts as a selective neurokinin 1 (NK1) receptor antagonist.[2] The complex structure of Aprepitant contains a highly substituted morpholine core. While the synthesis is complex, it highlights the importance of building blocks that provide a pre-formed, stereochemically defined morpholine ring. Synthetic routes to Aprepitant often involve the stereoselective construction of a 2,3,4-trisubstituted morpholine, where intermediates analogous to 2-(halomethyl)morpholines are used to introduce key side chains.[11] The morpholine nucleus in Aprepitant was specifically introduced to enhance receptor-binding affinity and improve metabolic stability.[7]
Part 4: Future Outlook - PROTACs and Beyond
The field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) represents a new frontier in drug discovery.[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The chemical linker connecting the two ends of the PROTAC is a critical determinant of its efficacy.
The rigid, non-planar structure of the 2-substituted morpholine scaffold makes it an intriguing, yet underexplored, candidate for incorporation into PROTAC linkers. By replacing flexible alkyl or PEG chains with more defined heterocyclic structures like morpholine, researchers can exert greater control over the spatial orientation of the ternary complex, potentially leading to improved potency and selectivity. This compound is an ideal starting point for such explorations, allowing for its attachment to either the E3 ligase ligand or the target protein warhead.
Part 5: Detailed Experimental Protocols
The following protocols are representative, self-validating procedures based on established methodologies.
Protocol 1: Synthesis of (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate
This procedure is based on the standard Appel reaction conditions for converting a primary alcohol to a bromide.[9]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq.) and dissolve it in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add carbon tetrabromide (CBr₄, 1.3 eq.) to the solution, followed by the portion-wise addition of triphenylphosphine (PPh₃, 1.5 eq.). Causality Note: Slow addition of PPh₃ is necessary to control the initial exotherm of phosphonium salt formation.
-
Reaction: Stir the resulting mixture at 0 °C for 30-60 minutes. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. The residue will contain the product and triphenylphosphine oxide.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure title compound.
Protocol 2: General Procedure for O-Alkylation of a Phenol
This procedure is a general method for the Williamson ether synthesis using the title compound.[1]
-
Setup: To a dry round-bottom flask, add the desired phenol (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent: Add anhydrous acetonitrile (MeCN) or DMF (approx. 0.2 M).
-
Reagent Addition: To the stirred suspension, add a solution of this compound (1.1 eq.) in the same solvent dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction by TLC for the disappearance of the starting phenol.
-
Workup: Cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the filter cake with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1 M NaOH solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure O-alkylated product.
References
- Organic Syntheses. (n.d.). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate.
- Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14498. [Link]
- Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PubMed Central.
- ResearchGate. (n.d.). Synthesis of 2-(2-ethoxy phenoxy)(phenyl)methyl morpholine (reboxetine).
- Halik, P. K., et al. (2020). Radiochemical Synthesis and Evaluation of Novel Radioconjugates of Neurokinin 1 Receptor Antagonist Aprepitant Dedicated for NK1R-Positive Tumors. Molecules, 25(16), 3756. [Link]
- Muñoz, M., & Coveñas, R. (2020). The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? Cancers, 12(8), 2292. [Link]
- Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate.
- ResearchGate. (n.d.). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid.
- NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples.
- PubChem. (n.d.). Reboxetine.
- PubMed. (n.d.). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid.
- Wang, M., Wang, W., Tang, Q., & Xu, S. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate.
- Google Patents. (n.d.). Synthesis method of tert-butyl bromoacetate.
- Princeton University. (n.d.). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling.
- PubChem. (n.d.). (R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate.
- Organic Chemistry Portal. (n.d.). Appel Reaction.
- NIH. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reboxetine | C19H23NO3 | CID 127151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate | C10H18BrNO3 | CID 69389434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Appel Reaction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
Stereoselective Synthesis of (S)- and (R)-4-Boc-2-(bromomethyl)morpholine: A Strategic Guide
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The chiral 2-substituted morpholine scaffold is a privileged structure in medicinal chemistry, integral to the efficacy of numerous therapeutic agents.[1][2] The precise control of stereochemistry at the C2 position is often critical for optimizing pharmacological activity and minimizing off-target effects.[3][4] This technical guide provides a comprehensive overview of robust and scalable stereoselective strategies for the synthesis of both (S)- and (R)-4-Boc-2-(bromomethyl)morpholine, key building blocks for drug discovery and development. We will dissect two primary synthetic paradigms: the catalytic asymmetric hydrogenation of a prochiral enamine and a chiral pool-based approach originating from epichlorohydrin. This guide explains the causality behind methodological choices, offers detailed experimental protocols, and presents a comparative analysis to aid researchers in selecting the optimal route for their specific needs.
The Strategic Importance of Chiral Morpholines in Medicinal Chemistry
The morpholine ring is a versatile heterocyclic motif widely incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and target binding affinity.[2][5] When functionalized at the C2 position, a stereocenter is introduced, the configuration of which can profoundly influence the molecule's interaction with chiral biological targets like enzymes and receptors.[3] Consequently, access to enantiomerically pure 2-substituted morpholines is not merely an academic exercise but a fundamental requirement for modern drug development. The title compounds, (S)- and (R)-4-Boc-2-(bromomethyl)morpholine, serve as invaluable chiral synthons, where the bromomethyl group acts as a reactive handle for introducing a wide array of side chains via nucleophilic substitution, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Retrosynthetic Blueprint
The primary synthetic challenge lies in establishing the C2 stereocenter with high fidelity. Our retrosynthetic analysis identifies the chiral alcohol, 4-Boc-2-(hydroxymethyl)morpholine, as the pivotal precursor. This intermediate contains the required stereocenter, and its hydroxyl group can be readily converted to the target bromide under mild conditions that preserve stereochemical integrity. The synthesis of this chiral alcohol is therefore the core focus of our strategic approach.
Caption: Retrosynthetic analysis of the target chiral bromomethylmorpholines.
Synthesis of the Key Chiral Precursor: (S)- and (R)-4-Boc-2-(hydroxymethyl)morpholine
The enantioselective synthesis of the chiral alcohol is the cornerstone of the entire sequence. We present two field-proven, highly effective strategies.
Strategy 1: Rhodium-Catalyzed Asymmetric Hydrogenation
This approach represents a state-of-the-art, atom-economical method for establishing the C2 stereocenter.[6] It involves the hydrogenation of a prochiral dehydromorpholine substrate using a chiral rhodium catalyst. The choice of the chiral phosphine ligand is paramount for achieving high levels of enantioselectivity.[7][8]
Causality and Mechanistic Insight: The reaction proceeds via the coordination of the rhodium catalyst to the double bond of the dehydromorpholine. The chiral ligand creates a chiral pocket around the metal center, forcing the substrate to bind in a specific orientation. Hydrogen is then delivered stereoselectively to one face of the double bond, yielding the desired enantiomer. Ligands with large bite angles, such as SKP, have proven exceptionally effective in creating the necessary steric environment for high facial discrimination, often resulting in enantiomeric excess (ee) values exceeding 99%.[1][8]
Caption: Workflow for the asymmetric hydrogenation strategy.
Experimental Protocol: Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the chiral bisphosphine ligand (e.g., (S)-SKP, 1.05 mol%) and [Rh(COD)2]BF4 (1.0 mol%). Anhydrous, degassed dichloromethane (DCM) is added, and the mixture is stirred for 20 minutes to form the active catalyst.
-
Hydrogenation: To the catalyst solution, the dehydromorpholine substrate (1.0 equiv) is added.
-
Reaction Execution: The flask is placed in an autoclave, which is then purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 30 atm).[1]
-
Monitoring and Work-up: The reaction is stirred at room temperature for 12-24 hours. Upon completion (monitored by ¹H NMR), the autoclave is carefully depressurized, and the solvent is removed under reduced pressure. The crude product is typically of high purity and can often be used without further purification.
-
Chiral Analysis: The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).
Strategy 2: Chiral Pool Synthesis from Epichlorohydrin
This classical and highly reliable approach utilizes a readily available, inexpensive chiral starting material to construct the morpholine ring. An operationally simple, chromatography-free synthesis of the (S)-enantiomer from (S)-epichlorohydrin has been developed, offering excellent process throughput.[9] The (R)-enantiomer can be accessed analogously from (R)-epichlorohydrin.
Causality and Mechanistic Insight: The synthesis begins with the ring-opening of chiral epichlorohydrin by 2-aminoethanol. This SN2 reaction proceeds with inversion of configuration at the epoxide carbon, setting the stereocenter for the final product. The subsequent intramolecular cyclization to form the morpholine ring occurs under basic conditions. The bulky Boc-protecting group is installed on the nitrogen atom in the final step. The key advantage of this route is that the stereochemistry is installed from the very beginning and is carried through the synthetic sequence.
Caption: Workflow for the chiral pool synthesis strategy.
Experimental Protocol: Synthesis from (S)-Epichlorohydrin [9]
-
Ring Opening: To a solution of 2-aminoethanol (1.1 equiv) in methanol, (S)-epichlorohydrin (1.0 equiv) is added dropwise at 0 °C. The mixture is then heated to reflux for 4 hours. The solvent is removed under reduced pressure.
-
Cyclization: The crude residue is dissolved in a 40% aqueous sodium hydroxide solution and refluxed for 6 hours. The solution is cooled, saturated with NaCl, and extracted with isopropanol. The combined organic layers are dried and concentrated to give crude (S)-2-(hydroxymethyl)morpholine.
-
Boc Protection: The crude alcohol is dissolved in acetonitrile. Triethylamine (2.0 equiv) and di-tert-butyl dicarbonate (Boc2O, 1.5 equiv) are added sequentially at 0 °C.[10] The reaction is stirred at room temperature for 3 hours.
-
Work-up: The solvent is evaporated. Water is added to the residue, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to afford the title compound as a colorless oil, typically in high yield and purity.
Comparative Analysis of Synthetic Strategies
The choice between these two powerful strategies depends on project-specific factors such as available equipment, scale, and cost considerations.
| Feature | Strategy 1: Asymmetric Hydrogenation | Strategy 2: Chiral Pool Synthesis |
| Stereocontrol | Catalytic | Substrate-controlled |
| Typical Yield | Quantitative[8] | High (often >85% over 3 steps)[9][10] |
| Enantiomeric Excess | Excellent (often >99% ee)[6][7] | Excellent (>99% ee, dependent on starting material) |
| Key Reagents | Rhodium precursor, expensive chiral ligand | (R)- or (S)-Epichlorohydrin, basic reagents |
| Equipment | High-pressure hydrogenator (autoclave) | Standard laboratory glassware |
| Scalability | Can be performed on a gram scale[1] | Highly scalable, demonstrated with no chromatography[9] |
| Advantages | High efficiency, atom economy | Low cost, operational simplicity, no special equipment |
Final Transformation: Alcohol to Bromide
With the chiral alcohol in hand, the final step is the conversion of the primary hydroxyl group to a bromide. The Appel reaction is an exceptionally reliable and mild method for this transformation, proceeding with minimal risk of side reactions or racemization.
Causality and Mechanistic Insight: The reaction of triphenylphosphine (PPh3) and carbon tetrabromide (CBr4) generates a phosphonium bromide species in situ. The alcohol's oxygen atom then attacks the electrophilic phosphorus atom, forming an oxyphosphonium intermediate. This process activates the hydroxyl group, turning it into an excellent leaving group. The bromide ion, acting as a nucleophile, then displaces the oxyphosphonium group in a classic SN2 reaction to yield the desired alkyl bromide and triphenylphosphine oxide as a byproduct. The mild, neutral conditions are fully compatible with the acid-sensitive Boc protecting group.
Experimental Protocol: Appel Bromination
-
Reaction Setup: A solution of (S)- or (R)-4-Boc-2-(hydroxymethyl)morpholine (1.0 equiv) and carbon tetrabromide (1.5 equiv) in anhydrous DCM is cooled to 0 °C in an ice bath under a nitrogen atmosphere.
-
Reagent Addition: Triphenylphosphine (1.5 equiv) is added portion-wise, ensuring the internal temperature remains below 5 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until consumption of the starting material is complete.
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is suspended in a mixture of hexanes and ethyl acetate to precipitate the triphenylphosphine oxide byproduct, which is then removed by filtration. The filtrate is concentrated, and the crude product is purified by silica gel column chromatography to afford the pure (S)- or (R)-4-Boc-2-(bromomethyl)morpholine.
Summary and Outlook
This guide has detailed two highly effective and stereoselective routes for the synthesis of (S)- and (R)-4-Boc-2-(bromomethyl)morpholine.
-
The Asymmetric Hydrogenation route offers a rapid, elegant, and highly enantioselective method ideal for research and discovery settings where access to high-pressure equipment is available.[6][7]
-
The Chiral Pool Synthesis from epichlorohydrin provides a robust, scalable, and cost-effective pathway that avoids specialized equipment and chromatographic purification for the key precursor, making it exceptionally well-suited for process development and large-scale manufacturing.[9]
Both pathways converge on a reliable Appel bromination to furnish the final target compounds in high purity. The availability of these strategic protocols empowers drug development professionals to efficiently access these critical chiral building blocks, accelerating the discovery and development of next-generation therapeutics.
References
- Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14498. [Link]
- Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health (PMC). [Link]
- Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]
- Notte, G. T., & Svejstrup, T. D. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. National Institutes of Health (PMC). [Link]
- Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Royal Society of Chemistry. [Link]
- Wang, Z., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link]
- Wang, Z., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Royal Society of Chemistry. [Link]
- Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]
- Organic Chemistry Portal. Morpholine synthesis. Organic Chemistry Portal. [Link]
- Chegondi, R., & Tunge, J. A. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. National Institutes of Health (PMC). [Link]
- Krátký, M., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(4), 346–371. [Link]
- Henegar, K. E., et al. (2008). Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution. Tetrahedron Letters, 49(33), 4887–4889. [Link]
- Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. [Link]
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
- Gallup, N. M., & Douglas, C. J. (2022). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. National Institutes of Health (PMC). [Link]
- Li, B., et al. (2005). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 70(14), 5757–5759. [Link]
- Bakulina, O. Y., et al. (2013). Morpholines. Synthesis and Biological Activity.
- Szostak, M., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. National Institutes of Health (PMC). [Link]
- Ortiz, K. G., et al. (2024).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-HYDROXYMETHYL-4-BOC-MORPHOLINE synthesis - chemicalbook [chemicalbook.com]
The Strategic Imperative of the Boc Protecting Group in the Synthesis and Application of 4-Boc-2-(bromomethyl)morpholine: A Technical Guide
For researchers, medicinal chemists, and professionals in drug development, the morpholine scaffold is a privileged structure, frequently incorporated into bioactive molecules to enhance properties such as solubility, metabolic stability, and target engagement.[1][2][3] The strategic introduction of substituents onto this versatile heterocycle is paramount for exploring structure-activity relationships (SAR). Among the various functionalized morpholine building blocks, 4-Boc-2-(bromomethyl)morpholine stands out as a critical intermediate. This guide provides an in-depth technical examination of the indispensable role of the tert-butyloxycarbonyl (Boc) protecting group in the synthesis, stability, and synthetic utility of this valuable reagent.
PART 1: The Core Rationale for Amine Protection in Morpholine Chemistry
The secondary amine within the morpholine ring is a nucleophilic and basic center.[4] While this reactivity is often desirable for the final drug-target interaction, it presents a significant challenge during multi-step synthetic sequences. Unprotected, this amine can engage in a variety of undesirable side reactions, leading to complex product mixtures, reduced yields, and purification difficulties.
The primary function of a protecting group is to temporarily mask a reactive functional group, rendering it inert to a specific set of reaction conditions.[5] The tert-butyloxycarbonyl (Boc) group is arguably the most common and effective protecting group for amines in non-peptide chemistry, owing to its unique combination of stability and controlled lability.[6][7]
Attenuation of Nucleophilicity and Basicity
Upon reaction with di-tert-butyl dicarbonate (Boc₂O), the lone pair of electrons on the morpholine nitrogen is delocalized through resonance with the adjacent carbonyl group of the newly formed carbamate. This delocalization, coupled with the steric bulk of the tert-butyl group, significantly diminishes the nucleophilicity and basicity of the nitrogen atom.[8][9] This deactivation is crucial for preventing the morpholine nitrogen from interfering with subsequent reactions, such as those involving electrophilic reagents intended for other parts of the molecule.
Enhanced Solubility and Handling
The introduction of the lipophilic tert-butyl group often improves the solubility of polar intermediates in common organic solvents, facilitating reaction setup, monitoring, and workup procedures. Furthermore, the resulting N-Boc-morpholine derivatives are typically stable, crystalline solids or high-boiling oils, which are easier to handle and purify compared to their more volatile and potentially hygroscopic free amine counterparts.[10][11]
PART 2: Synthesis of this compound: A Step-by-Step Mechanistic Walkthrough
The synthesis of this compound typically proceeds from a commercially available starting material, such as tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate. The critical step is the conversion of the primary alcohol to a bromomethyl group, a transformation that would be complicated by the presence of an unprotected secondary amine.
Experimental Protocol: Bromination of N-Boc-2-(hydroxymethyl)morpholine
This protocol is based on a common synthetic route described in the chemical literature.[12]
Materials:
-
tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
Dissolve tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -20 °C using a suitable cooling bath.
-
Add carbon tetrabromide (2.0 eq) to the cooled solution.
-
In a separate flask, dissolve triphenylphosphine (2.1 eq) in anhydrous dichloromethane.
-
Add the triphenylphosphine solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at or below -15 °C.
-
Allow the reaction to stir at -15 °C for 18 hours.
-
Bring the reaction mixture to room temperature and continue stirring for an additional 1.5 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the target compound, this compound.
The Indispensable Role of the Boc Group in the Appel Reaction
The bromination described above is a classic Appel reaction. The Boc group is critical for the success of this transformation for two key reasons:
-
Preventing N-alkylation: In the absence of the Boc group, the nucleophilic secondary amine of the morpholine would readily compete with the desired reaction, potentially leading to the formation of a quaternary ammonium salt or other undesired byproducts.
-
Compatibility with Reaction Conditions: The Boc group is stable under the neutral and non-nucleophilic conditions of the Appel reaction, ensuring it remains intact throughout the transformation.
PART 3: The Boc Group as a Linchpin in Subsequent Synthetic Transformations
The true utility of this compound lies in its ability to serve as a versatile building block in drug discovery. The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions to introduce the morpholine moiety into a target molecule. The Boc group ensures that these reactions proceed cleanly and efficiently.
Orthogonal Deprotection Strategies
A key advantage of the Boc group is its orthogonality to many other common protecting groups.[13][14] This means that the Boc group can be selectively removed under conditions that leave other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group, intact.[15][16] This orthogonality is fundamental to the design of complex, multi-step syntheses.[13]
| Protecting Group | Abbreviation | Cleavage Conditions | Stability of Boc Group |
| tert-Butyloxycarbonyl | Boc | Strong Acid (TFA, HCl) | Labile |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable |
| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenation (H₂, Pd/C) | Stable |
| Benzyl | Bn | Catalytic Hydrogenation (H₂, Pd/C) | Stable |
Table 1: Orthogonality of the Boc group with other common amine protecting groups.
Deprotection of the Boc Group: Releasing the Reactive Amine
Once the desired synthetic transformations are complete, the Boc group can be efficiently removed under mild acidic conditions to reveal the free secondary amine of the morpholine ring.[5] This unmasked amine is then available for further functionalization or for its intended role in the final biologically active compound.
Common Deprotection Reagents and Conditions:
-
Trifluoroacetic Acid (TFA): A 20-50% solution of TFA in dichloromethane is a standard and highly effective method for Boc deprotection.[6][17][18] The reaction is typically rapid, often completing within 30 minutes to a few hours at room temperature.
-
Hydrochloric Acid (HCl): A solution of HCl in an organic solvent, such as methanol or dioxane, is another common and cost-effective method for Boc removal.[18]
Experimental Protocol: Boc Deprotection with TFA
Materials:
-
4-Boc-2-(substituted-methyl)morpholine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the Boc-protected morpholine derivative (1.0 eq) in dichloromethane (approximately 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in dichloromethane and carefully neutralize the excess acid by washing with saturated aqueous sodium bicarbonate solution.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
PART 4: Conclusion and Future Perspectives
The Boc protecting group is a cornerstone of modern organic synthesis, and its application in the chemistry of this compound is a testament to its strategic importance.[13] By temporarily deactivating the morpholine nitrogen, the Boc group enables the clean and efficient synthesis of this versatile building block and facilitates its incorporation into complex molecular architectures. The straightforward and high-yielding deprotection under mild acidic conditions further underscores its utility, allowing for the timely unmasking of the secondary amine at the desired stage of a synthetic route. For drug development professionals, a thorough understanding of the principles and protocols governing the use of the Boc group is essential for the rational design and successful execution of synthetic strategies aimed at producing novel morpholine-containing therapeutic agents.
References
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Master Organic Chemistry. Amine Protection and Deprotection.
- Chemistry Steps. Boc Protecting Group for Amines.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Common Organic Chemistry. Boc Protection Mechanism (Boc2O).
- J&K Scientific LLC. BOC Protection and Deprotection.
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group.
- YouTube. Boc Deprotection Mechanism | Organic Chemistry.
- Fisher Scientific. Amine Protection / Deprotection.
- Brainly.com. [FREE] Why does Boc reduce the nucleophilicity of nitrogen? A. It increases steric hindrance around the nitrogen - brainly.com.
- Reddit. Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry.
- ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?
- NIH National Library of Medicine. A New Strategy for the Synthesis of Substituted Morpholines.
- Common Organic Chemistry. Boc Protection - Common Conditions.
- RSC Publishing. Dual protection of amino functions involving Boc.
- Frontiers. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts.
- Master Organic Chemistry. Protecting Groups for Amines: Carbamates.
- E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update.
- ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.
- Master Organic Chemistry. Nucleophilicity Trends of Amines.
- NIH National Library of Medicine. Occurrence of Morpholine in Central Nervous System Drug Discovery.
- PubMed. Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Organic Chemistry Portal. Morpholine synthesis.
- ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF.
- PubMed. Medicinal chemistry of 2,2,4-substituted morpholines.
- MDPI. A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023.
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros.
- ResearchGate. Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile | Request PDF.
- ResearchGate. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts.
- PubMed. Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis.
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. jk-sci.com [jk-sci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. brainly.com [brainly.com]
- 9. reddit.com [reddit.com]
- 10. This compound | 765914-78-1 [sigmaaldrich.com]
- 11. This compound CAS#: 765914-78-1 [m.chemicalbook.com]
- 12. This compound | 765914-78-1 [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
A Theoretical and Computational Framework for Understanding 4-Boc-2-(bromomethyl)morpholine: Structure, Reactivity, and Synthetic Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Boc-2-(bromomethyl)morpholine is a crucial heterocyclic building block in modern medicinal chemistry. Its substituted morpholine core is a privileged scaffold, frequently incorporated into drug candidates to enhance physicochemical properties such as solubility, metabolic stability, and blood-brain barrier permeability[1][2][3]. The presence of a reactive bromomethyl group makes it an ideal intermediate for introducing the morpholine moiety into larger, more complex molecules. While its synthetic utility is established, a deep, predictive understanding of its conformational preferences, electronic structure, and reactivity profile remains largely unexplored in dedicated literature.
This technical guide outlines a comprehensive theoretical and computational methodology to elucidate the fundamental properties of this compound. We present a validated workflow combining quantum mechanical calculations with established synthetic protocols. This integrated approach is designed to provide researchers with a robust framework for predicting the behavior of this reagent, optimizing reaction conditions, and informing the rational design of new chemical entities. We will detail the causality behind computational choices, propose a model for the molecule's conformational landscape, and ground these theoretical insights in established experimental procedures.
The Strategic Importance of the Morpholine Scaffold in Drug Discovery
The morpholine ring is a six-membered heterocycle containing both an oxygen and a nitrogen atom. This unique composition confers a suite of desirable properties that medicinal chemists leverage to overcome common drug development challenges[3][4][5].
-
Physicochemical Modulation : The morpholine nitrogen has a pKa of approximately 8.7, allowing it to be protonated at physiological pH. This enhances aqueous solubility and can facilitate critical interactions with biological targets[3]. The oxygen atom acts as a hydrogen bond acceptor, further improving the molecule's hydrophilic profile[2].
-
Metabolic Stability : The scaffold is generally resistant to metabolic degradation, offering an advantage over more labile structures[3].
-
Conformational Control : The flexible, chair-like conformation of the morpholine ring can act as a scaffold, positioning substituents in precise three-dimensional orientations to optimize binding with target proteins[1][6].
Given these advantages, this compound emerges as a high-value intermediate. The tert-butyloxycarbonyl (Boc) group provides a stable, protecting group for the nitrogen, while the bromomethyl C2-substituent serves as a potent electrophile for nucleophilic substitution reactions, enabling its covalent introduction into a wide array of molecular frameworks.
A Proposed Computational Workflow for In-Silico Characterization
To fully understand and predict the behavior of this compound, a multi-step computational analysis is required. The following workflow is proposed based on methodologies successfully applied to analogous halogenated and heterocyclic systems[7][8][9].
Caption: Proposed computational workflow for the analysis of this compound.
Step-by-Step Computational Methodology
-
Initial 3D Structure Generation : The process begins by building the 2D structure of this compound and converting it into an initial 3D model using standard molecular modeling software.
-
Conformational Search : The morpholine ring's flexibility necessitates a thorough search for all low-energy conformations.
-
Causality : The relative orientation of the bulky N-Boc group and the C2-bromomethyl group (axial vs. equatorial) dramatically impacts the molecule's shape, stability, and steric accessibility. A molecular mechanics force field (e.g., MMFF94) is computationally inexpensive and efficient for exploring the potential energy surface and identifying a set of plausible conformers.
-
-
DFT Geometry Optimization : The conformers identified in the previous step are then subjected to full geometry optimization using Density Functional Theory (DFT).
-
Causality & Choice of Method : DFT provides a much more accurate description of electron distribution and energy compared to molecular mechanics. The B3LYP functional is a robust, widely-used hybrid functional suitable for general organic molecules. It will be paired with a Pople-style basis set, such as 6-31G(d), which includes polarization functions necessary to accurately describe bonding involving the bromine atom[8]. All unique low-energy structures should be optimized to find the true global minimum.
-
-
Vibrational Frequency Calculation : For each optimized structure, a frequency calculation is performed at the same level of theory.
-
Trustworthiness : This step is a critical self-validation measure. The absence of imaginary frequencies confirms that the optimized geometry represents a true energy minimum (a stable state) and not a transition state. These calculations also yield thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy) allowing for a precise ranking of conformer stability.
-
-
Electronic Structure Analysis : With validated minimum-energy structures, a detailed analysis of the electronic properties is conducted.
-
Frontier Molecular Orbitals (FMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy and location of the LUMO are particularly important, as they indicate the most probable site for nucleophilic attack.
-
Electrostatic Potential (ESP) Map : An ESP map is generated to visualize the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions.
-
-
Comparison with Experimental Data : The final step involves validating the computational model against real-world data. Calculated properties like NMR chemical shifts or IR vibrational frequencies can be compared to experimental spectra.
Predicted Structural Landscape and Reactivity
While dedicated computational results for this molecule are not yet published, we can make expert predictions based on the known principles of conformational analysis for substituted heterocycles[10].
Conformational Landscape
The morpholine ring will adopt a stable chair conformation. The large, sterically demanding N-Boc group will overwhelmingly prefer an equatorial position to minimize steric strain. This leaves two primary low-energy conformers for the C2-bromomethyl group: one where it is axial and one where it is equatorial.
Caption: Key conformers of this compound.
The equatorial conformer is predicted to be the global minimum and thus the most populated conformer at room temperature. This arrangement minimizes unfavorable steric interactions, making the bromomethyl group more accessible for reactions.
Predicted Geometric and Electronic Data
A full DFT calculation would yield precise quantitative data. The following table outlines the key parameters that such a study would produce.
| Parameter | Predicted Value/Location | Rationale |
| Bond Length (C2-Br) | ~1.95 - 2.00 Å | Typical for a C-Br single bond in an alkyl bromide. |
| Bond Angle (N4-C5-C6) | ~110° | Consistent with sp³ hybridized atoms in a chair conformation. |
| LUMO Location | Centered on the σ* orbital of the C2-Br bond. | The C-Br bond is the most polarized and weakest covalent bond, making it the primary electrophilic site. |
| ESP Minimum | Near the bromine atom. | Reflects the high electrophilicity and susceptibility to nucleophilic attack at the adjacent carbon. |
Implied Reactivity
The FMO analysis is expected to confirm that the LUMO is predominantly located along the C-Br bond axis. This strongly indicates that this compound will function as a classic Sₙ2 electrophile. The reaction proceeds via nucleophilic attack on the methylene carbon (CH₂), leading to the displacement of the bromide leaving group. The equatorial preference of the bromomethyl group in the most stable conformer suggests good steric accessibility for incoming nucleophiles.
Experimental Protocol: Synthesis and Validation
The theoretical predictions are best utilized when paired with robust experimental data. The primary synthesis of this compound follows a well-established procedure analogous to the Appel reaction[11][12].
Detailed Synthesis Protocol
This protocol is adapted from patent literature and should be performed by qualified personnel with appropriate safety measures.[11][12]
-
Reaction Setup : To a solution of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM), cool the mixture to -20 °C under an inert atmosphere (N₂ or Ar).
-
Reagent Addition : Add carbon tetrabromide (CBr₄, ~2.0 eq) to the solution. Subsequently, add a solution of triphenylphosphine (PPh₃, ~2.1 eq) in DCM dropwise, ensuring the internal temperature is maintained below -15 °C.
-
Causality : The reaction between PPh₃ and CBr₄ forms the active brominating agent, [Ph₃PBr]⁺Br⁻. The low temperature is critical to control the reaction rate and prevent side reactions.
-
-
Reaction Progression : Maintain the reaction mixture at approximately -15 °C for 18 hours, then allow it to warm to room temperature and stir for an additional 1.5 hours.
-
Workup and Purification : Remove the solvent under reduced pressure. The resulting residue contains the desired product along with triphenylphosphine oxide and unreacted reagents. Purify the crude material via silica gel column chromatography (e.g., eluting with an ethyl acetate/hexane gradient) to afford pure this compound.
Methods for Structural Validation
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy would be used to confirm the molecular structure. The proton spectrum should clearly show the diastereotopic protons of the bromomethyl group, and the carbon spectrum will show a characteristic upfield shift for the carbon attached to the bromine. These experimental shifts can be compared to shifts predicted from DFT calculations (using the GIAO method) for validation.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental formula (C₁₀H₁₈BrNO₃)[13]. The isotopic pattern characteristic of a bromine-containing compound should be clearly visible.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR would confirm the presence of key functional groups, such as the strong carbonyl stretch from the Boc group (~1690 cm⁻¹) and C-H stretches.
Conclusion
This compound is a valuable synthetic intermediate whose full potential can be unlocked through a detailed understanding of its conformational and electronic properties. This guide has presented a comprehensive framework for achieving this understanding by integrating state-of-the-art computational chemistry with established experimental protocols. By following the proposed DFT workflow, researchers can predict the molecule's lowest-energy structure, identify its most reactive sites, and rationalize its behavior in complex synthetic environments. This predictive power, validated by empirical data, is essential for accelerating the data-driven design and development of next-generation therapeutics.
References
- Yadav, P., et al. (2021). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC.
- Arshad, N., et al. (2024). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. PMC.
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
- HDH Chemicals. (n.d.). This compound, min 97%, 100 mg.
- Fiveable. (n.d.). Conformational analysis | Medicinal Chemistry Class Notes.
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate.
- Rekka, E. A., & Kourounakis, P. N. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. PubMed.
- Gallou, F., & Senanayake, C. H. (2006). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate.
- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate.
- Vivas-Reyes, R., et al. (2017). ANALIZING THE EFFECTS OF HALOGEN ON PROPERTIES OF A HALOGENATED SERIES OF R AND S ENANTIOMERS ANALOGUES ALKALOID COCAINE-X, X=F, Cl, Br, I. ResearchGate.
- Singh, A., & Kumar, S. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. MDPI.
- Kuki, Á., et al. (2023). Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Scientific Reports.
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. This compound | 765914-78-1 [chemicalbook.com]
- 12. This compound CAS#: 765914-78-1 [m.chemicalbook.com]
- 13. calpaclab.com [calpaclab.com]
Methodological & Application
Application Notes & Protocols: Leveraging 4-Boc-2-(bromomethyl)morpholine in Modern Medicinal Chemistry
Introduction: The Privileged Status of the Morpholine Scaffold
The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of approved drugs and clinical candidates.[1][2] Its utility stems from a unique combination of physicochemical properties. The morpholine moiety can improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of parent molecules.[2][3] The weak basicity of the nitrogen atom (pKa ≈ 8.7) and the hydrogen bond accepting capability of the oxygen atom allow for favorable interactions with biological targets and an improved ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3] Consequently, this heterocycle is integral to drugs across various therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[3][4][5]
This guide focuses on a particularly valuable and versatile building block: 4-Boc-2-(bromomethyl)morpholine . This reagent provides medicinal chemists with a powerful tool for introducing the morpholine motif with strategic control. Its key features are:
-
N-Boc Protection: The tert-butoxycarbonyl (Boc) group provides robust protection for the morpholine nitrogen, rendering it nucleophilically inert under a wide range of reaction conditions. This group can be deprotected cleanly under acidic conditions, allowing for subsequent functionalization at the nitrogen atom.[6]
-
Electrophilic Bromomethyl Group: The primary bromide at the C2 position serves as an excellent electrophilic handle for nucleophilic substitution reactions, most commonly for the alkylation of amines, phenols, and thiols.
-
Defined Stereocenter: The C2 position is a stereocenter. Access to enantiomerically pure forms of this building block is critical for developing stereospecific drugs, as biological targets are inherently chiral.[6]
This document provides a comprehensive overview of the synthesis of this compound, detailed protocols for its application in N-alkylation reactions, and insights into its strategic use in drug discovery programs.
Part 1: Synthesis of the Building Block
The most common and efficient route to this compound begins with its hydroxyl precursor, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate. This precursor can be synthesized from commercially available starting materials.[7][8] The subsequent bromination is a standard transformation.
Workflow for Synthesis
Caption: Synthetic pathway for this compound. (Max Width: 760px)
Protocol 1: Synthesis of tert-butyl 2-(bromomethyl)morpholine-4-carboxylate
This protocol details the bromination of the alcohol precursor using a standard Appel reaction.
Rationale: The Appel reaction provides a mild and high-yielding method for converting primary alcohols to the corresponding bromides with minimal side products. The use of low temperatures (-20 °C to -15 °C) during the initial addition helps to control the reaction exotherm and suppress potential side reactions.[9]
Materials:
-
tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq)[10]
-
Carbon tetrabromide (CBr₄) (2.0 eq)
-
Triphenylphosphine (PPh₃) (2.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, stir bar
-
Ice/salt bath or cryocooler
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) and dissolve it in anhydrous DCM (approx. 10 mL per mmol of alcohol).
-
Cool the solution to -20 °C using an appropriate cooling bath.
-
In a separate flask, prepare a solution of triphenylphosphine (2.1 eq) in anhydrous DCM.
-
To the cooled alcohol solution, add solid carbon tetrabromide (2.0 eq) in one portion.
-
Slowly add the triphenylphosphine solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above -15 °C.
-
Once the addition is complete, maintain the reaction mixture at approximately -15 °C for 18 hours.[9]
-
Allow the reaction to warm to room temperature and stir for an additional 1.5 hours.[9]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the target product, this compound.[9]
Expected Outcome: The product is typically obtained as a solid with a yield of around 60-70%.[9] Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Part 2: Applications in Medicinal Chemistry - N-Alkylation
The primary application of this compound is as an electrophile in Sₙ2 reactions to alkylate various nucleophiles. This reaction is a robust and straightforward method for incorporating the 2-methylmorpholine moiety into a target molecule. This strategy has been instrumental in the synthesis of compounds targeting a range of diseases, including cancer and viral infections.[4][11][12][13][14][15]
General Workflow for N-Alkylation
Caption: General workflow for N-alkylation using the building block. (Max Width: 760px)
Protocol 2: General N-Alkylation of a Primary/Secondary Amine
This protocol provides a general method for the N-alkylation of an amine with this compound. Optimization may be required for specific substrates.
Rationale: This Sₙ2 reaction requires a base to neutralize the HBr generated, driving the reaction to completion.[16] Anhydrous potassium carbonate is a common, inexpensive, and effective base for this transformation. Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants well.[16][17] Heating is often necessary to achieve a reasonable reaction rate.
Materials:
-
Substrate amine (1.0 eq)
-
This compound (1.1-1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0-3.0 eq) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, stir bar, reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a dry round-bottom flask, add the substrate amine (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Add anhydrous acetonitrile (or DMF) to create a suspension (typically 10-20 mL per mmol of amine).
-
Add this compound (1.1-1.2 eq) to the stirred suspension.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 4-24 hours), cool the mixture to room temperature.
-
Filter off the solid base (e.g., K₂CO₃) and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the pure N-alkylated product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Reaction Condition Optimization
The choice of base and solvent can significantly impact reaction time and yield. The following table provides a general guide.
| Nucleophile Type | Recommended Base | Recommended Solvent | Typical Temp. (°C) | Notes |
| Aliphatic Amine | K₂CO₃, DIPEA | ACN, DMF | RT to 80 | K₂CO₃ is often sufficient; DIPEA can be used for more sensitive substrates. |
| Aniline (less nucleophilic) | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80 to 120 | Harsher conditions may be needed due to lower nucleophilicity. |
| Phenol | K₂CO₃, Cs₂CO₃ | ACN, DMF | 60 to 100 | Cesium carbonate is often more effective for O-alkylation. |
| Thiol | K₂CO₃, DIPEA | ACN, THF | RT to 60 | Thiols are highly nucleophilic and reactions are often faster. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No or Slow Reaction | Insufficient temperature; Poorly soluble starting materials; Weak nucleophile. | Increase temperature; Switch to a more polar solvent (e.g., DMF, DMSO); Use a stronger base (e.g., Cs₂CO₃). |
| Formation of Dialkylated Product | Using a primary amine; Excess electrophile. | Use a slight excess of the amine nucleophile (e.g., 1.2 eq); Add the bromomethyl reagent slowly to the amine solution. |
| Decomposition of Starting Material | Substrate is sensitive to heat or base. | Run the reaction at a lower temperature for a longer time; Use a milder, non-nucleophilic organic base like DIPEA. |
| Difficult Purification | Product and triphenylphosphine oxide (from synthesis) co-elute. | Ensure the starting this compound is pure before use; A water wash during workup can sometimes help remove polar impurities. |
Conclusion
This compound is a high-value building block for medicinal chemists. Its well-defined reactivity and the stability of the Boc-protecting group provide a reliable and strategic pathway for introducing the medicinally important 2-substituted morpholine scaffold. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in the synthesis of novel therapeutic agents, contributing to the advancement of drug discovery. Proper handling and storage (kept in a dark place, sealed in dry, room temperature conditions) are essential to maintain its reactivity and purity.
References
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing).
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH.
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing). DOI:10.1039/D1SC04288B.
- Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers (RSC Publishing).
- A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH.
- This compound | 765914-78-1. ChemicalBook.
- 2-HYDROXYMETHYL-4-BOC-MORPHOLINE | 135065-69-9. ChemicalBook.
- This compound | 765914-78-1. Sigma-Aldrich.
- Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
- (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate.
- Medicinal chemistry of 2,2,4-substituted morpholines. PubMed.
- Morpholine synthesis. Organic Chemistry Portal.
- This compound, min 97%, 100 mg. Anaxlab.
- 4-Boc-2-hydroxymethyl-morpholine | CAS 135065-69-9. Santa Cruz Biotechnology.
- 765914-78-1|this compound. BLD Pharm.
- Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. PubMed Central.
- Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. PMC - PubMed Central.
- Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine. Benchchem.
- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central.
- Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine. Benchchem.
- 2-HYDROXYMETHYL-4-BOC-MORPHOLINE synthesis. ChemicalBook.
- This compound. ChemicalBook.
- Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents. PubMed.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
- N-alkylation of morpholine with other alcohols | Download Table. ResearchGate.
- Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents | Request PDF. ResearchGate.
- Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.
- Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate.
- Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. NIH.
- Cas 135065-69-9,2-HYDROXYMETHYL-4-BOC-MORPHOLINE. lookchem.
- Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed.
- The Antiviral Activity of Trifluoromethylthiolane Derivatives. MDPI.
- A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect.
- Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety. PMC - NIH.
- Synthesis, metabolic stability and antiviral evaluation of various alkoxyalkyl esters of cidofovir and 9-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine. PubMed.
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
- A roadmap to engineering antiviral natural products synthesis in microbes. PMC.
- (R)-N-Boc-2-hydroxymethylmorpholine | 135065-71-3. Benchchem.
- (R)-4-Boc-2-hydroxymethyl-morpholine. FUJIFILM Wako Chemicals.
Sources
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2-HYDROXYMETHYL-4-BOC-MORPHOLINE | 135065-69-9 [chemicalbook.com]
- 8. 2-HYDROXYMETHYL-4-BOC-MORPHOLINE synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | 765914-78-1 [chemicalbook.com]
- 10. scbt.com [scbt.com]
- 11. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, metabolic stability and antiviral evaluation of various alkoxyalkyl esters of cidofovir and 9-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Protocol for N-Alkylation of Amines with 4-Boc-2-(bromomethyl)morpholine
Authored by: Senior Application Scientist, Chemical Synthesis Division
Introduction: The Strategic Role of the Morpholine Moiety
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its consistent appearance in a multitude of approved therapeutic agents.[1][2] Its prevalence stems from a unique combination of advantageous physicochemical properties. The presence of an ether oxygen and a secondary amine within the six-membered ring imparts a favorable balance of hydrophilicity and lipophilicity, which can enhance aqueous solubility, cell permeability, and metabolic stability of a parent molecule.[3] The morpholine nitrogen has a pKa of approximately 8.4, rendering it partially protonated at physiological pH, a feature often exploited to improve pharmacokinetics.[4] Consequently, the incorporation of a morpholine unit is a key strategy for drug development professionals to optimize the drug-like properties of lead compounds.[2]
4-Boc-2-(bromomethyl)morpholine has emerged as a critical building block for this purpose. This reagent provides a direct and efficient route to install a C-substituted morpholine. The tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen is essential; it deactivates the nitrogen, preventing self-alkylation or other undesired side reactions.[5][6] This group is stable under the basic conditions required for N-alkylation but can be readily removed under mild acidic conditions, allowing for subsequent synthetic transformations at that position.[7][8] This application note provides a detailed protocol for the N-alkylation of various primary and secondary amines with this compound, a key transformation for synthesizing advanced intermediates in drug discovery.
Reaction Principle: Nucleophilic Substitution (SN2)
The core transformation is a bimolecular nucleophilic substitution (SN2) reaction. The amine, acting as the nucleophile, attacks the electrophilic methylene carbon (CH₂-Br) of the this compound. This attack occurs via a "backside" approach, leading to the displacement of the bromide leaving group in a single, concerted step.[9][10]
A non-nucleophilic base is crucial for the reaction's success. It neutralizes the hydrobromic acid (HBr) that is formed as a byproduct. Without a base, the HBr would protonate the starting amine, forming an ammonium salt. This salt is no longer nucleophilic and would effectively halt the reaction.[11] A common challenge in amine alkylation is over-alkylation, where the newly formed secondary or tertiary amine product, which is also nucleophilic, reacts further with the alkylating agent.[12][13] Careful control of stoichiometry and reaction conditions, as described in the protocol below, is key to favoring the desired mono-alkylation product.
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. BOC Protection and Deprotection [pt.bzchemicals.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. fiveable.me [fiveable.me]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
The Versatile Role of 4-Boc-2-(bromomethyl)morpholine in the Synthesis of Bioactive Molecules: Application Notes and Protocols
The morpholine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to impart favorable pharmacokinetic and metabolic properties to bioactive molecules.[1][2] Its presence in numerous FDA-approved drugs is a testament to its utility in drug design.[3] A particularly valuable building block for introducing this key heterocycle is 4-Boc-2-(bromomethyl)morpholine (CAS: 765914-78-1), a versatile reagent that enables the stereocontrolled installation of a C2-substituted morpholine moiety. This guide provides an in-depth look at the applications of this reagent, complete with detailed protocols for its use in the synthesis of biologically active compounds.
Introduction to this compound: A Chemist's Tool for Bioactive Scaffolds
This compound is a chiral synthetic building block featuring a morpholine ring protected on the nitrogen with a tert-butyloxycarbonyl (Boc) group and bearing a reactive bromomethyl group at the C2 position. The Boc protecting group serves to deactivate the morpholine nitrogen towards undesired side reactions, allowing for selective chemistry at the bromomethyl position. The bromine atom is an excellent leaving group, making this reagent an ideal electrophile for substitution reactions with a wide range of nucleophiles.
The primary utility of this compound lies in its ability to act as a precursor to 2-(aminomethyl)morpholine and 2-(alkoxymethyl)morpholine substructures, which are key pharmacophoric elements in a variety of therapeutic agents, including kinase inhibitors and central nervous system (CNS) drugs.[4][5]
Core Reactivity and Mechanistic Considerations
The key to the synthetic utility of this compound is the SN2 reaction at the bromomethyl group. In a typical SN2 reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromide) from the backside, leading to an inversion of stereochemistry at that carbon.[6] However, as the stereocenter in this compound is at the C2 position of the morpholine ring and not the carbon bearing the bromine, the reaction proceeds with retention of configuration at C2.
The general mechanism involves the attack of a nucleophile (e.g., an amine, alcohol, or thiol) on the methylene carbon, displacing the bromide ion. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (MeCN), in the presence of a non-nucleophilic base to neutralize the HBr generated.
Diagram 1: General SN2 Reaction Workflow
Caption: General workflow for the utilization of this compound.
Application in the Synthesis of Kinase Inhibitors
The 2-aminomethylmorpholine moiety is a key structural feature in a number of potent and selective kinase inhibitors. The morpholine oxygen can act as a hydrogen bond acceptor, and the overall scaffold can orient substituents to effectively interact with the kinase active site.
Synthesis of a Precursor for PI3K Inhibitors
Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Their dysregulation is implicated in cancer and inflammatory diseases. Several PI3K inhibitors incorporate a morpholine moiety.[7][8] The following protocol describes the synthesis of a key intermediate for the development of novel PI3K inhibitors.
Protocol 1: Synthesis of tert-butyl 2-((4-nitrophenoxy)methyl)morpholine-4-carboxylate
This protocol details the reaction of this compound with a phenolic nucleophile, a common step in the synthesis of more complex bioactive molecules.
Materials:
-
(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate
-
4-Nitrophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
To a stirred solution of (S)-tert-butyl 2-(bromomethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous DMF, add 4-nitrophenol (1.2 eq) and anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 2-((4-nitrophenoxy)methyl)morpholine-4-carboxylate.
Data Summary Table:
| Parameter | Value |
| Starting Material | (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate |
| Nucleophile | 4-Nitrophenol |
| Base | Potassium Carbonate |
| Solvent | DMF |
| Temperature | 80 °C |
| Typical Yield | 75-85% |
Application in the Synthesis of CNS-Active Agents
The morpholine scaffold is also prevalent in drugs targeting the central nervous system due to its ability to improve properties like blood-brain barrier permeability.[5]
Synthesis of a Reboxetine Analogue Precursor
Reboxetine is a norepinephrine reuptake inhibitor used in the treatment of clinical depression.[9][10] Analogues of Reboxetine containing the 2-substituted morpholine core are of significant interest for the development of new CNS agents. The following protocol outlines the synthesis of a key precursor for such analogues.
Protocol 2: Synthesis of tert-butyl 2-((benzylamino)methyl)morpholine-4-carboxylate
This protocol describes the N-alkylation of benzylamine with this compound.
Materials:
-
(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate
-
Benzylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a solution of (S)-tert-butyl 2-(bromomethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous acetonitrile, add benzylamine (1.5 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: gradient of methanol in dichloromethane) to yield the desired tert-butyl 2-((benzylamino)methyl)morpholine-4-carboxylate.
Data Summary Table:
| Parameter | Value |
| Starting Material | (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate |
| Nucleophile | Benzylamine |
| Base | DIPEA |
| Solvent | Acetonitrile |
| Temperature | Room Temperature |
| Typical Yield | 80-90% |
Diagram 2: Synthesis of a Reboxetine Analogue Precursor
Caption: Synthetic pathway to a key intermediate for Reboxetine analogues.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of a wide array of bioactive molecules. Its ability to introduce the privileged morpholine scaffold in a stereocontrolled manner makes it an indispensable tool for medicinal chemists. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel kinase inhibitors, CNS-active agents, and other therapeutics. As our understanding of the structure-activity relationships of morpholine-containing compounds continues to grow, the demand for chiral building blocks like this compound is certain to increase, paving the way for the discovery of the next generation of innovative medicines.
References
- Mellin, C., & Gmeiner, P. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5550-5553. [Link]
- Hale, J. J., et al. (1998). A convergent synthesis of aprepitant. The Journal of Organic Chemistry, 63(20), 6772-6773.
- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]
- Brands, K. M., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129-2135.
- Rewcastle, G. W., et al. (2011). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. ACS Medicinal Chemistry Letters, 2(10), 783-788. [Link]
- King, S. A., et al. (1992). A concise synthesis of aprepitant. The Journal of Organic Chemistry, 57(24), 6689-6691.
- JoVE. (2020). SN2 Competition Experiments, Part 2: Carrying Out the SN2 Reactions. YouTube. [Link]
- Zhang, Y., et al. (2014). Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine. Organic & Biomolecular Chemistry, 12(3), 434-441. [Link]
- Gontcharov, A. V., et al. (2010). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 15(1), 386-397. [Link]
- JoVE. (2020). SN2 Competition Experiments, Part 1: Prelab Lecture. YouTube. [Link]
- Bella, M., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(24), 11228-11236.
- WebAssign. (n.d.). SN2 Reactions of Alkyl Halides.
- University of Missouri-St. Louis. (n.d.). Nucleophilic Substitution Reactions.
- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]
- Matralis, A. N., & Kourounakis, A. P. (2019). Morpholine as a Privileged Scaffold in Central Nervous System Drug Discovery. ACS Medicinal Chemistry Letters, 10(2), 98-104.
- Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(6), 787-817.
- Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
- Elmenier, M., et al. (2022). Design, synthesis, and biological evaluation of novel 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives as potent PI3K inhibitors and anticancer agents. Bioorganic Chemistry, 120, 105621.
- BenchChem. (2025). 2,6-Bis(tert-butyl)-4-(4-morpholinylmethyl)phenol.
- Life Chemicals. (2021). Expand your building block collection with our C-Substituted Morpholines.
- BLDpharm. (n.d.). (S)-tert-Butyl 2-(bromomethyl)
- Velázquez, A. M., et al. (2005). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Molbank, 2005(3), M401.
- Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry.
- PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)
- Velázquez, A. M., et al. (2005). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Boc-2-Hydroxymethylmorpholine [myskinrecipes.com]
- 6. mdpi.com [mdpi.com]
- 7. Design and Synthesis of the Linezolid Bioisosteres to Resolve the Serotonergic Toxicity Associated with Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. (S)-Tert-Butyl 2-((Tosyloxy)Methyl)Morpholine-4-Carboxylate [myskinrecipes.com]
Versatile Coupling Strategies Using 4-Boc-2-(bromomethyl)morpholine for Drug Discovery Scaffolds
An Application Note and Protocol for Researchers
Abstract This guide provides a comprehensive overview and detailed experimental protocols for the utilization of 4-Boc-2-(bromomethyl)morpholine as a key building block in medicinal chemistry. The morpholine moiety is recognized as a privileged structure in drug discovery, frequently incorporated to enhance physicochemical properties such as solubility, metabolic stability, and bioavailability, ultimately improving a compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile.[1][2][3] This document details the fundamental principles and step-by-step procedures for coupling this compound with various nucleophiles, followed by the requisite Boc-deprotection step to yield the final, functionalized morpholine derivatives.
Introduction: The Strategic Value of the Morpholine Moiety
The morpholine heterocycle is a cornerstone in modern drug design, valued for its ability to impart desirable drug-like properties.[4] Its inclusion in a molecular scaffold can improve aqueous solubility and introduce a basic nitrogen center with a physiologically relevant pKa, enhancing interactions with biological targets and improving cell permeability.[2][3] this compound is a versatile bifunctional reagent; the Boc-protected nitrogen prevents self-reaction, while the bromomethyl group serves as a potent electrophile for forging new carbon-heteroatom bonds. This allows for the precise installation of the 2-methylmorpholine scaffold onto a wide range of molecular frameworks.
The Core Reaction: Nucleophilic Substitution
The primary utility of this compound lies in its reactivity as an alkylating agent in nucleophilic substitution (SN2) reactions. The carbon atom of the bromomethyl group is electrophilic and susceptible to attack by a variety of nucleophiles, including amines, phenols, and thiols.
Mechanism and Rationale
The reaction proceeds via a classical SN2 mechanism. A nucleophile (e.g., a secondary amine) attacks the methylene carbon, displacing the bromide leaving group in a single, concerted step. The choice of base is critical; it must be strong enough to deprotonate the nucleophile (if necessary) but not so strong as to cause elimination or other side reactions. Anhydrous conditions are essential to prevent hydrolysis of the alkyl bromide and to ensure the base remains effective.
Caption: General scheme for SN2 coupling reaction.
Experimental Protocols & Methodologies
The following protocols are designed as robust starting points and may be optimized for specific substrates.
Protocol 3.1: N-Alkylation of a Secondary Amine
This procedure describes the coupling of this compound with a generic secondary amine, a common transformation for building tertiary amine motifs.
Materials:
-
This compound (1.0 eq.)
-
Secondary amine (e.g., piperidine, pyrrolidine) (1.1 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq.)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
Standard workup and purification equipment (rotary evaporator, silica gel)
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add the secondary amine (1.1 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous acetonitrile (to make a ~0.1 M solution with respect to the limiting reagent). Stir the suspension for 10 minutes at room temperature.
-
Rationale: K₂CO₃ is a mild base suitable for deprotonating the protonated form of many secondary amines and scavenging the HBr byproduct. Acetonitrile is a polar aprotic solvent that facilitates SN2 reactions.[5]
-
-
Reagent Addition: Add this compound (1.0 eq.) to the stirred suspension.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor its progress by Thin-Layer Chromatography (TLC).
-
Monitoring: The reaction is complete when the spot corresponding to the this compound has been consumed (typically 4-12 hours).
-
-
Workup: a. Cool the reaction mixture to room temperature. b. Filter off the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure using a rotary evaporator. d. Redissolve the residue in a water-immiscible solvent like ethyl acetate and wash with water and brine to remove any remaining inorganic salts. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-alkylated product.
Protocol 3.2: O-Alkylation of a Phenol
This protocol adapts the procedure for phenols, which are less nucleophilic than amines and may require slightly different conditions.
Materials:
-
This compound (1.0 eq.)
-
Substituted phenol (1.0 eq.)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq.) or Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
Step-by-Step Procedure:
-
Setup (using Cs₂CO₃): To a dry flask, add the phenol (1.0 eq.) and cesium carbonate (1.5 eq.) in anhydrous DMF.
-
Rationale: Cs₂CO₃ is a stronger base than K₂CO₃ and is highly effective for O-alkylation. DMF is a suitable solvent that helps dissolve the phenoxide salt.
-
-
Setup (using NaH): Caution: NaH reacts violently with water. To a dry flask containing the phenol (1.0 eq.) in anhydrous DMF at 0°C, carefully add NaH (1.2 eq.) portion-wise. Stir until hydrogen evolution ceases (~30 min).
-
Rationale: NaH is a very strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward.[6]
-
-
Reagent Addition: Add this compound (1.0 eq.) to the mixture at 0°C or room temperature.
-
Reaction: Allow the reaction to warm to room temperature or heat gently (e.g., 50°C) and monitor by TLC.
-
Workup: a. Cool the reaction to 0°C and carefully quench by the slow addition of water (especially if NaH was used). b. Dilute with ethyl acetate and wash extensively with water to remove DMF, followed by a brine wash. c. Dry the organic layer, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
| Parameter | N-Alkylation (Amines) | O-Alkylation (Phenols) | Rationale / Comments |
| Base | K₂CO₃, Et₃N, DIPEA | Cs₂CO₃, K₂CO₃, NaH | Base strength should match the pKa of the nucleophile's conjugate acid. NaH is excellent for weakly acidic phenols. |
| Solvent | Acetonitrile (ACN), THF | DMF, ACN | DMF is often preferred for O-alkylations due to its ability to dissolve ionic intermediates. |
| Temperature | Room Temp to 80°C | Room Temp to 60°C | Higher temperatures can accelerate the reaction but may also promote side reactions. |
| Equivalents | ~1.1 eq. of amine | ~1.0 eq. of phenol | Using a slight excess of a volatile amine can be beneficial. For valuable phenols, use the bromide as the excess reagent. |
Post-Coupling Modification: Boc Deprotection
Following successful coupling, the tert-butyloxycarbonyl (Boc) protecting group must be removed to unmask the morpholine nitrogen, which is often a key site for further functionalization or for imparting desired biological activity.
Mechanism and Considerations
Boc deprotection is typically achieved under acidic conditions. The acid protonates the carbonyl oxygen of the carbamate, leading to its collapse and the formation of a stable tert-butyl cation, isobutylene, and carbon dioxide.[7]
Caution: The generated tert-butyl cation is an electrophile and can alkylate nucleophilic residues on the substrate (e.g., electron-rich aromatic rings, thiols). This can be suppressed by using a cation scavenger like triethylsilane or anisole.[7]
Caption: Workflow for acidic Boc deprotection.
Protocol 4.1: Acidic Boc Deprotection with HCl in Dioxane
This is a standard, highly effective method for Boc removal.[8]
Materials:
-
Boc-protected coupled product (1.0 eq.)
-
4M Hydrogen Chloride (HCl) in 1,4-dioxane
-
Dichloromethane (DCM) or Methanol (MeOH) (optional, for solubility)
-
Diethyl ether
-
Centrifuge or filtration setup
Step-by-Step Procedure:
-
Setup: Dissolve the Boc-protected compound (1.0 eq.) in a minimal amount of a co-solvent like DCM if necessary.
-
Reagent Addition: Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl) at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (usually 30 minutes to 2 hours). Vigorous off-gassing (CO₂) may be observed.
-
Isolation: a. Concentrate the reaction mixture under reduced pressure to remove the excess HCl and dioxane. b. Add a non-polar solvent like diethyl ether to the residue. The deprotected product, now an amine hydrochloride salt, will often precipitate. c. Isolate the solid product by filtration or by centrifugation and decantation of the ether. d. Wash the solid with fresh diethyl ether and dry under vacuum. The product is typically obtained as the hydrochloride salt.
Overall Experimental Workflow
The entire process, from coupling to the final active compound, follows a logical sequence of synthesis, purification, and deprotection.
Caption: Comprehensive workflow from coupling to final product.
References
- De Novo Assembly of Highly Substituted Morpholines and Piperazines. (2017). Organic Letters.
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry.
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
- BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Biological relevance and synthesis of C-substituted morpholine derivatives. (2019). ResearchGate.
- Medicinal chemistry of 2,2,4-substituted morpholines. (n.d.). PubMed.
- Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (2022). PubMed Central.
- Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate. (n.d.). ResearchGate.
- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). (2001). PubMed.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PubMed Central.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2023). ACS Publications.
- Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (2022). ResearchGate.
- A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (2023). Thieme Chemistry.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PubMed.
- Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. (n.d.). ResearchGate.
- Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2018). ResearchGate.
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
reaction conditions for the synthesis of morpholine-containing compounds
An Application Guide to the Synthesis of Morpholine-Containing Compounds
Authored by: A Senior Application Scientist
Introduction: The Privileged Morpholine Scaffold
The morpholine heterocycle, a six-membered ring containing both nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry and drug development.[1][2] Its unique physicochemical properties—including its saturated, non-planar structure, its ability to act as a hydrogen bond acceptor, and its typical pKa which imparts aqueous solubility—make it a "privileged scaffold".[3] Morpholine moieties are integral to a wide array of approved pharmaceuticals, including the antidepressant Reboxetine, the antibiotic Linezolid, and the anticancer agent Gefitinib.[4][5] The capacity of the morpholine ring to improve pharmacokinetic profiles, enhance target binding, and serve as a versatile synthetic handle has driven the development of numerous synthetic methodologies for its construction and functionalization.[1][6]
This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary reaction conditions and protocols for synthesizing morpholine-containing compounds. We will delve into the causality behind experimental choices, provide field-proven protocols, and offer a comparative analysis of different synthetic strategies to empower chemists to make informed decisions in their synthetic campaigns.
Core Synthetic Strategies for Morpholine Ring Construction
The construction of the morpholine ring can be broadly categorized into several key strategies, each with its own advantages and substrate scope. The choice of method often depends on the desired substitution pattern, stereochemical outcome, and the availability of starting materials.
Intramolecular Cyclization of 1,2-Amino Alcohols
The most classic and widely utilized approach to morpholine synthesis involves the cyclization of 1,2-amino alcohols with a two-carbon electrophile. This strategy is robust, scalable, and allows for the synthesis of a diverse range of substituted morpholines.[7]
Mechanism & Rationale: The synthesis typically proceeds in two stages: N-alkylation of the amino alcohol followed by an intramolecular Williamson ether synthesis (O-alkylation). The choice of reagents is critical for controlling selectivity and yield.
-
Method A: α-Haloacetyl Halide Annulation: This involves the reaction of a 1,2-amino alcohol with an α-haloacetyl halide (e.g., chloroacetyl chloride) to form an amide intermediate.[4] This amide is then cyclized under basic conditions to form a morpholin-3-one, which is subsequently reduced using a strong reducing agent like lithium aluminum hydride (LAH) or borane (BH₃·THF) to yield the desired morpholine.[3][4] The initial acylation is typically fast and selective for the more nucleophilic amine. The subsequent intramolecular Sₙ2 reaction is driven by the formation of a stable six-membered ring.
-
Method B: Direct Double Alkylation: A more direct approach involves reacting the amino alcohol with a dielectrophile, such as bis(2-bromoethyl) ether.[8] This method requires careful control of reaction conditions to favor intramolecular cyclization over intermolecular polymerization. A strong, non-nucleophilic base is often employed to deprotonate both the amine and alcohol moieties.
-
Method C: Annulation with Cyclic Sulfates: A greener and often high-yielding alternative uses ethylene sulfate.[9] The amino alcohol first opens the cyclic sulfate via an Sₙ2 reaction on the carbon, forming a sulfate ester intermediate. This intermediate then cyclizes under basic conditions to furnish the morpholine ring.[10]
Caption: Workflow for Morpholine Synthesis from 1,2-Amino Alcohols.
Ring-Opening and Cyclization of Aziridines
Aziridines serve as versatile three-carbon synthons for constructing substituted morpholines, particularly for accessing 2- and 2,3-substituted derivatives.[11][12]
Mechanism & Rationale: This strategy involves the nucleophilic ring-opening of an activated aziridine by a haloalcohol. The resulting haloalkoxy amine intermediate then undergoes an intramolecular cyclization to form the morpholine ring.[11] The regioselectivity of the initial ring-opening is a key consideration and is influenced by the nature of the aziridine substituents and the catalyst used.
-
Metal-Catalyzed Methods: Lewis acids like Cu(OTf)₂ can activate the aziridine, facilitating ring-opening at the more substituted carbon. This approach has been successfully applied to the enantioselective synthesis of morpholines.[11][12]
-
Metal-Free Methods: To enhance the sustainability of the process, metal-free conditions have been developed. For instance, using an inexpensive oxidant like ammonium persulfate can generate a radical cation intermediate from the aziridine, which then reacts with the haloalcohol.[11][12] This method proceeds under mild, room-temperature conditions.
Caption: Synthesis of Morpholines via Aziridine Ring-Opening.
N-Arylation via Cross-Coupling Reactions
For the synthesis of N-arylmorpholines, a critical structural motif in many pharmaceuticals, transition metal-catalyzed cross-coupling reactions are the methods of choice.[13]
Mechanism & Rationale: The Buchwald-Hartwig amination is the preeminent method for forming C(aryl)-N bonds.[14] The reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with morpholine. The choice of ligand is paramount to the success of the reaction. Sterically bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are essential for promoting the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[15] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine-catalyst adduct to form the active palladium-amido complex.[14]
Caption: Catalytic Cycle for Buchwald-Hartwig N-Arylation.
Stereoselective Synthesis Strategies
Given the importance of chirality in drug action, the development of stereoselective methods for synthesizing substituted morpholines is a major focus of modern organic chemistry.
-
Substrate Control: Starting from enantiopure 1,2-amino alcohols ensures the transfer of stereochemistry to the final product. This is a common strategy in methods involving cyclization with α-haloacetyl halides.[4][16]
-
Catalytic Asymmetric Hydrogenation: Unsaturated morpholine precursors (dehydromorpholines) can be hydrogenated using a chiral transition-metal catalyst (e.g., Rhodium-bisphosphine complexes) to produce 2-substituted chiral morpholines with high enantioselectivity (up to 99% ee).[17][18]
-
Chiral Auxiliary-Mediated Synthesis: The use of a chiral auxiliary, such as a sulfinyl group attached to the imine precursor, can direct the diastereoselective addition of a Grignard reagent. Subsequent cyclization and removal of the auxiliary provides access to enantioenriched 3-substituted morpholines.[19]
Comparative Data of Synthetic Methodologies
The selection of a synthetic route is often a balance between yield, stereocontrol, substrate scope, and operational simplicity.
| Methodology | Key Reagents | Typical Conditions | Advantages | Limitations | Primary Application |
| Amino Alcohol Annulation | 1,2-amino alcohol, α-haloacetyl chloride, LAH/BH₃ | Multi-step: Acylation, Base, Reduction | Scalable, uses readily available starting materials, good for stereocontrol from chiral pool.[4][7] | Requires strong reducing agents, multi-step process. | C-2, C-3, C-5, C-6 substituted morpholines. |
| Aziridine Ring-Opening | Aziridine, haloalcohol | Metal catalyst (Cu(OTf)₂) or metal-free (oxidant) | Mild conditions, good for 2-substituted morpholines, can be enantioselective.[11][12] | Aziridine precursors may require synthesis, regioselectivity can be an issue. | Stereoselective synthesis of 2-substituted morpholines. |
| Buchwald-Hartwig Amination | Aryl halide, morpholine, Pd-catalyst, phosphine ligand, base | Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C | High functional group tolerance, broad scope for aryl halides, excellent yields.[14] | Catalyst cost, potential for heavy metal contamination. | N-Aryl morpholine synthesis. |
| Asymmetric Hydrogenation | Dehydromorpholine, H₂ | Chiral Rh-bisphosphine catalyst, high pressure | High enantioselectivity, atom economical.[17][18] | Requires synthesis of unsaturated precursor, high-pressure equipment. | Enantioselective synthesis of 2-substituted morpholines. |
| Au-Catalyzed Cyclization | Alkynylamines/alcohols | Gold(I) catalyst (e.g., AuCl) | Mild conditions, high efficiency (low catalyst loading).[20] | Limited to precursors with alkyne functionality. | Synthesis of functionalized morpholines. |
Detailed Experimental Protocols
Protocol 1: Synthesis of (S)-3-Methylmorpholine via Amino Alcohol Annulation
This protocol is adapted from the procedure reported by Dugara, S. et al., demonstrating a classic two-step, one-pot cyclization followed by reduction.[4]
Step A: Synthesis of (S)-5-Methylmorpholin-3-one
-
Reaction Setup: To a stirred solution of (S)-2-aminopropan-1-ol (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and water at -10 °C, add chloroacetyl chloride (1.0 eq) dropwise.
-
Acylation: Maintain the temperature at -10 °C and stir for 1 hour. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed.
-
Cyclization: To the crude reaction mixture, add a solution of potassium tert-butoxide (4.0 eq) in Isopropyl alcohol (IPA) dropwise at 0 °C.
-
Reaction: Allow the mixture to stir at 0 °C for 2 hours.
-
Work-up: Quench the reaction with water and extract the product with Dichloromethane (DCM). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude morpholinone, which can be used in the next step without further purification.
Step B: Reduction to (S)-3-Methylmorpholine
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, prepare a suspension of Lithium Aluminum Hydride (LAH) (3.0 eq) in anhydrous THF.
-
Addition of Substrate: Cool the suspension to 0 °C and add a solution of the crude (S)-5-methylmorpholin-3-one from Step A in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.
-
Quenching: Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Purification: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF. Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation or column chromatography to afford (S)-3-methylmorpholine.[4]
Protocol 2: Palladium-Catalyzed N-Arylation of Morpholine (Buchwald-Hartwig Amination)
This protocol is a generalized procedure based on established methods for the Buchwald-Hartwig amination.[21]
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and sodium tert-butoxide (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Reagents: Add anhydrous, degassed toluene. Stir the mixture at room temperature for 5 minutes. Then, add the aryl chloride (1.0 eq) followed by morpholine (1.5 eq) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C) for 6-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure N-arylmorpholine.
Conclusion and Future Outlook
The synthesis of morpholine-containing compounds has evolved significantly, moving from classical cyclization methods to highly efficient and stereoselective metal-catalyzed transformations. The choice of synthetic strategy is a critical decision that impacts the overall efficiency and success of a research program. While traditional methods based on 1,2-amino alcohols remain valuable for their scalability and access to diverse substitution patterns, modern catalytic approaches offer unparalleled efficiency for specific transformations like N-arylation and asymmetric synthesis.[9][13][22] Future developments will likely focus on further enhancing the sustainability of these methods, for instance, through the use of more earth-abundant metal catalysts or the development of novel metal-free pathways, continuing to expand the synthetic chemist's toolkit for accessing this privileged heterocyclic scaffold.[12]
References
- Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]
- Possible strategies for the synthesis of morpholines. (2020).
- Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. (2016). PubMed Central. [Link]
- Synthesis of morpholines. Organic Chemistry Portal. [Link]
- Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]
- Diastereoselective Synthesis of Morpholine Derivatives from Grignard Reagents and N-Sulfinyl Imines. (2021). Thieme Synlett. [Link]
- A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. (2012).
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). RSC Publishing. [Link]
- Diastereoselective synthesis of morpholinones 16, 23 and 24.
- Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. (2008). PubMed. [Link]
- Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols. (2015). RSC Publishing. [Link]
- A New Strategy for the Synthesis of Substituted Morpholines. (2006).
- Reductive amin
- Enantioselective synthesis of morpholine syn-α-methyl-β-hydroxycarboxamide (2).
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). Semantic Scholar. [Link]
- Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1.
- The Synthesis of Some 2-Substituted Morpholines. Semantic Scholar. [Link]
- Synthesis and SAR of morpholine and its derivatives: A review update.
- New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (2022). RSC Publishing. [Link]
- Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. (2016). Beilstein Journal of Organic Chemistry. [Link]
- Recent progress in the synthesis of morpholines. (2019). Semantic Scholar. [Link]
- Synthesis and SAR of morpholine and its derivatives: A review upd
- Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (2022).
- New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. (2017). SciSpace. [Link]
- Synthesis of N-substituted morpholine nucleoside deriv
- Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones.
- Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. (2012).
- Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. (2014). International Journal for Pharmaceutical Research Scholars. [Link]
- Example of intramolecular cyclization for morpholine ring formation.
- Recent progress in the synthesis of morpholines. (2019).
- An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. (2025). PubMed. [Link]
- Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2023). ChemRxiv. [Link]
- Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. (2012).
- N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines.
- Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024).
- Challenging reductive amin
- Buchwald–Hartwig amin
- Arylation of morpholine with various aryl halides catalyzed by MnCl2·4H2O.
- An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. (2025). SciProfiles. [Link]
- (PDF) Morpholines. Synthesis and Biological Activity. (2025).
Sources
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Synthesis and SAR of morpholine and its derivatives: A review update | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Morpholine synthesis [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines [beilstein-journals.org]
- 13. An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 20. Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QO00060B [pubs.rsc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Recent progress in the synthesis of morpholines | Semantic Scholar [semanticscholar.org]
Topic: Large-Scale Synthesis and Purification of 4-Boc-2-(bromomethyl)morpholine
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, in-depth technical overview for the multi-gram scale synthesis and purification of 4-Boc-2-(bromomethyl)morpholine, a critical building block in modern medicinal chemistry. The protocols described herein are designed for scalability and reproducibility, emphasizing not just the procedural steps but the underlying chemical principles and safety considerations essential for successful implementation in a research and development setting.
Introduction: The Strategic Importance of the Morpholine Scaffold
The morpholine ring is a privileged structure in drug discovery, frequently incorporated into therapeutic candidates to enhance pharmacological profiles, including metabolic stability, aqueous solubility, and target binding.[1][2] Specifically, functionalized chiral morpholines like this compound serve as versatile synthetic intermediates, enabling the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group offers a robust yet readily cleavable handle on the morpholine nitrogen, while the bromomethyl group at the C2 position acts as a potent electrophile for introducing the morpholine scaffold into a target molecule via nucleophilic substitution.[1][3] This compound is a key precursor in the development of various therapeutic agents, including inhibitors for targets like Checkpoint Kinase 1 (CHK1) in cancer therapy.[1]
Overall Synthetic Workflow
The synthesis of this compound is efficiently achieved in a two-step sequence starting from the commercially available 2-(hydroxymethyl)morpholine. The process involves:
-
N-Boc Protection: Protection of the secondary amine of 2-(hydroxymethyl)morpholine to prevent side reactions in the subsequent bromination step.
-
Appel Bromination: Conversion of the primary alcohol of the Boc-protected intermediate into the corresponding bromide.
Caption: Overall workflow for the synthesis and purification of this compound.
Part 1: Synthesis of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate
Principle and Rationale
The first step is the protection of the morpholine nitrogen with a tert-butoxycarbonyl (Boc) group. This is a standard and highly effective strategy in organic synthesis. The Boc group is stable under a wide range of reaction conditions, including the subsequent bromination, but can be cleanly removed under acidic conditions when further modification at the nitrogen is required.[1] The reaction proceeds by nucleophilic attack of the morpholine nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A tertiary amine base, such as triethylamine (Et₃N), is used to scavenge the acidic byproduct, driving the reaction to completion.[4]
Detailed Large-Scale Protocol
-
Reactor Setup: To a suitable reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add 2-(hydroxymethyl)morpholine (1.0 eq) and acetonitrile (approximately 10 mL per gram of starting material).
-
Reagent Addition: Stir the solution at room temperature. To this solution, add triethylamine (1.3 eq) followed by the slow, portion-wise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) while maintaining the internal temperature below 30°C.
-
Reaction: Stir the reaction mixture at room temperature for 3-4 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Upon completion, filter the mixture through a pad of celite to remove any salts.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with water and saturated brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.[4]
-
-
Purification: The crude product is often of sufficient purity (>95%) for use in the next step. If necessary, it can be purified by silica gel column chromatography.[4]
Part 2: Synthesis of this compound
Principle and Rationale: The Appel Reaction
The conversion of the primary alcohol to the bromide is accomplished via an Appel reaction. This reaction utilizes a combination of carbon tetrabromide (CBr₄) as the bromine source and triphenylphosphine (PPh₃). The mechanism involves the initial formation of a phosphonium salt from PPh₃ and CBr₄. The alcohol then attacks the electrophilic phosphorus atom, leading to the formation of an oxyphosphonium intermediate. An intramolecular Sₙ2 displacement by the bromide ion on the carbon atom of the hydroxymethyl group yields the desired alkyl bromide and triphenylphosphine oxide as a byproduct.[5] This method is particularly effective for converting primary and secondary alcohols to the corresponding halides under mild conditions.
Caption: Simplified mechanism of the Appel bromination reaction.
Detailed Large-Scale Protocol
-
Reactor Setup: Charge a reactor, equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, with tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) and anhydrous dichloromethane (DCM, approximately 15 mL per gram of alcohol).
-
Cooling: Cool the solution to -20°C using a suitable cooling bath (e.g., dry ice/acetone).[5]
-
Reagent Addition:
-
Reaction: Maintain the reaction mixture at -15°C for approximately 18 hours, then allow it to warm to room temperature and stir for an additional 1.5 hours.[5] Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM.
-
The resulting residue will contain the product and triphenylphosphine oxide. Proceed directly to purification.
-
Part 3: Large-Scale Purification by Column Chromatography
Principle and Rationale
The crude product from the Appel reaction contains the desired this compound along with a significant amount of triphenylphosphine oxide byproduct. Silica gel column chromatography is an effective method for separating the less polar product from the more polar byproduct on a large scale.
Detailed Purification Protocol
-
Column Packing: Prepare a silica gel column appropriate for the scale of the reaction. The stationary phase (silica gel) should be packed using the chosen eluent system. A typical ratio is 1:30 to 1:50 (w/w) of crude product to silica gel.
-
Sample Loading: Adsorb the crude residue onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
-
Elution: Elute the column with a hexane/ethyl acetate gradient.[5] Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity. The product will elute before the triphenylphosphine oxide.
-
Fraction Collection: Collect fractions and monitor them by TLC, staining with potassium permanganate or another suitable stain to visualize the spots.
-
Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield this compound as a solid or oil.[5]
Data Summary and Characterization
| Parameter | Step 1: Boc Protection | Step 2: Bromination & Purification |
| Starting Material | 2-(Hydroxymethyl)morpholine | tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate |
| Key Reagents | Boc₂O, Et₃N | CBr₄, PPh₃ |
| Solvent | Acetonitrile | Dichloromethane |
| Typical Yield | >85%[4] | ~60-70%[5] |
| Purity (Post-workup) | >95% | Crude |
| Final Purity | N/A | >97%[6] |
Characterization of this compound:
-
Molecular Formula: C₁₀H₁₈BrNO₃[6]
-
Molecular Weight: 280.16 g/mol [6]
-
Appearance: White to off-white solid.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the morpholine ring protons (multiplets between 2.5-4.0 ppm), and the bromomethyl protons (a doublet of doublets or multiplet around 3.4-3.6 ppm).[7]
-
¹³C NMR: The carbon NMR will show signals for the Boc group (around 28 and 80 ppm), the morpholine carbons (typically between 40-75 ppm), and the bromomethyl carbon (around 35 ppm).[8]
Safety and Handling
All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.
-
Carbon Tetrabromide (CBr₄): Toxic and harmful to the environment. Avoid inhalation and skin contact.
-
Triphenylphosphine (PPh₃): Irritant. Avoid inhalation of dust.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated area.
-
This compound: As a brominated compound, it should be handled as a potential irritant and lachrymator. Avoid contact with skin and eyes.[9]
In case of accidental exposure, consult the relevant Safety Data Sheet (SDS) immediately.[9][10] For spills, use appropriate absorbent materials and dispose of waste according to institutional guidelines.[9]
References
- Google Patents. (2011). CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
- Google Patents. (2010). WO2010082627A1 - Process for producing 2-hydroxymethylmorpholine salt.
- PubChem. (n.d.). (R)-N-Boc-2-hydroxymethylmorpholine.
- Oakwood Chemical. (n.d.). (S)-4-Boc-2-Hydroxymethyl-morpholine.
- ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
- ChemBK. (n.d.). (2S)-2-hydroxymethyl-morpholine-4-carboxylic acid tert-butyl ester.
- PMC. (2021). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines.
- ResearchGate. (2016). Large-Scale Practical Process of Boc-Protected 4-Fluoro-L- Proline.
- PMC. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- BMRB. (n.d.). bmse000154 4-(2-Aminoethyl)morpholine.
- ACD/Labs. (2008). Recognizing the NMR pattern for morpholine.
- ResearchGate. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Google Patents. (2021). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
- PubMed. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors.
- Frontiers. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts.
- ResearchGate. (2018). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
- PubMed. (2007). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid.
- PubMed. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity.
- PubMed. (2021). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis.
- ATB. (n.d.). Morpholine | C4H9NO | MD Topology | NMR | X-Ray.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 135065-71-3: (R)-N-Boc-2-Hydroxymethylmorpholine [cymitquimica.com]
- 4. 2-HYDROXYMETHYL-4-BOC-MORPHOLINE | 135065-69-9 [chemicalbook.com]
- 5. This compound | 765914-78-1 [chemicalbook.com]
- 6. calpaclab.com [calpaclab.com]
- 7. acdlabs.com [acdlabs.com]
- 8. bmse000154 4-(2-Aminoethyl)morpholine at BMRB [bmrb.io]
- 9. chemicalbook.com [chemicalbook.com]
- 10. echemi.com [echemi.com]
Application Notes and Protocols for the Strategic Use of 4-Boc-2-(bromomethyl)morpholine in Parallel Synthesis and Library Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Morpholine Scaffold and the Strategic Advantage of 4-Boc-2-(bromomethyl)morpholine
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of clinically successful drugs and bioactive molecules.[1][2] Its favorable physicochemical properties—including improved aqueous solubility, metabolic stability, and pharmacokinetic profile—make it an attractive moiety for drug design.[2][3] In the quest for novel therapeutics, the systematic exploration of chemical space around the morpholine core is a highly valuable strategy. This is where the concept of parallel synthesis and library generation becomes paramount, enabling the rapid creation of a multitude of analogs for high-throughput screening.
This compound emerges as a highly strategic building block for such endeavors. Its design is elegantly tailored for diversity-oriented synthesis. The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen at the 4-position ensures the morpholine's amine is masked, preventing self-reaction and directing reactivity towards the C2 position. The bromomethyl group at the 2-position serves as a potent electrophile, poised for nucleophilic substitution by a wide range of building blocks. This dual functionality allows for a modular and controlled approach to library synthesis.
This guide provides a detailed exploration of the application of this compound in parallel synthesis, offering both the strategic rationale behind its use and detailed, field-tested protocols for its successful implementation.
Core Reaction: Nucleophilic Substitution at the C2 Position
The primary utility of this compound lies in its reactivity as an electrophile in SN2 reactions. The carbon of the bromomethyl group is electron-deficient due to the inductive effect of the adjacent bromine atom, making it susceptible to attack by a diverse array of nucleophiles. This reaction forms the basis for introducing a wide variety of side chains and functional groups at the 2-position of the morpholine ring, which is a key vector for exploring structure-activity relationships (SAR).
Workflow for Library Generation
The overall strategy for generating a library of 2-substituted morpholine derivatives can be conceptualized as a three-stage process:
-
Diversification: Parallel reaction of this compound with a library of nucleophiles.
-
Deprotection: Removal of the Boc protecting group to reveal the secondary amine at the 4-position.
-
Further Functionalization (Optional): Acylation, sulfonylation, or reductive amination of the newly exposed secondary amine to introduce a second point of diversity.
Caption: General workflow for the generation of a diversified morpholine library.
Experimental Protocols
Part 1: Parallel Alkylation of Nucleophiles
This protocol describes a general method for the parallel alkylation of a diverse set of nucleophiles with this compound in a 96-well plate format.
Rationale: The choice of a polar aprotic solvent like DMF or acetonitrile is crucial as it effectively solvates the reactants without interfering with the SN2 reaction. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is essential to neutralize the HBr byproduct generated during the reaction, driving the equilibrium towards the product. For less reactive nucleophiles, or in cases of steric hindrance, heating the reaction is often necessary to achieve a reasonable reaction rate.
Materials:
-
This compound (1.0 eq)
-
Library of nucleophiles (amines, phenols, thiols) (1.2 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
96-well reaction block with sealing mat
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M stock solution of this compound in anhydrous DMF.
-
Prepare 0.6 M stock solutions of each nucleophile in anhydrous DMF in separate vials.
-
Prepare a 1.0 M stock solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add the appropriate nucleophile stock solution (e.g., 100 µL, 0.06 mmol).
-
Add the this compound stock solution (e.g., 100 µL, 0.05 mmol) to each well.
-
Add the DIPEA stock solution (e.g., 100 µL, 0.1 mmol) to each well.
-
Seal the reaction block with a chemically resistant sealing mat.
-
-
Reaction Conditions:
-
Place the reaction block on a shaker and agitate at room temperature for 12-24 hours.
-
For less reactive nucleophiles, the reaction block can be heated to 50-70 °C.
-
Monitor the progress of a representative reaction by LC-MS to determine the optimal reaction time.
-
-
Work-up and Isolation (for library validation):
-
For a representative well, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography for characterization, though for library generation, the crude material is often carried forward to the next step after a simple aqueous workup.
-
Data Presentation: Representative Alkylation Reactions
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Primary Amine | Benzylamine | DIPEA | DMF | 25 | 12 | 85-95 |
| Secondary Amine | Piperidine | K₂CO₃ | ACN | 50 | 18 | 80-90 |
| Phenol | 4-Methoxyphenol | K₂CO₃ | DMF | 60 | 24 | 70-85 |
| Thiol | Thiophenol | DIPEA | DMF | 25 | 8 | >90 |
Note: Yields are estimated based on analogous reactions and may vary depending on the specific nucleophile and reaction conditions.
Part 2: Boc Deprotection
Rationale: The Boc group is a robust protecting group that is stable to a wide range of nucleophilic and basic conditions, making it ideal for the initial alkylation step. It is, however, readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method for Boc deprotection.[4] The reaction is typically fast and clean, yielding the trifluoroacetate salt of the amine. An alternative is using a solution of HCl in an organic solvent like dioxane, which yields the hydrochloride salt.
Materials:
-
Boc-protected 2-substituted morpholine library from Part 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
To the crude product from the previous step (in each well or in a round-bottom flask), add a solution of 20-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS to confirm the complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Add diethyl ether to the residue to precipitate the amine salt.
-
Isolate the solid by filtration or decantation and dry under vacuum. The resulting amine salt is often used directly in the next step.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Part 3: Further Diversification at the N4 Position
The newly deprotected secondary amine provides a second point for diversification, allowing for the creation of a more complex and three-dimensional library.
A. Acylation with Acyl Chlorides:
-
Procedure: To the amine salt, add a non-nucleophilic base like DIPEA (2.5 eq) in DCM, followed by the dropwise addition of the desired acyl chloride (1.1 eq). Stir at room temperature for 2-4 hours.
-
Rationale: The base neutralizes the amine salt and scavenges the HCl generated during the acylation.
B. Sulfonylation with Sulfonyl Chlorides:
-
Procedure: Similar to acylation, treat the amine salt with DIPEA and the desired sulfonyl chloride in DCM.
-
Rationale: This reaction introduces a sulfonamide linkage, which can act as a hydrogen bond acceptor and imparts different physicochemical properties compared to an amide.
C. Reductive Amination with Aldehydes/Ketones:
-
Procedure: To the free amine (after neutralization of the salt), add the desired aldehyde or ketone (1.2 eq) in a solvent like methanol or dichloroethane. After stirring for 1-2 hours to form the iminium ion, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) and continue stirring for 12-24 hours.
-
Rationale: Reductive amination is a robust method for forming C-N bonds and introducing a wide variety of alkyl groups at the nitrogen. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the use of modern analytical techniques.
-
Reaction Monitoring: The progress of each key step should be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the confirmation of product formation (by mass) and the disappearance of starting materials.
-
Purity Assessment: The purity of the final library members can be assessed by High-Performance Liquid Chromatography (HPLC) with UV detection. For a representative subset of the library, purification and full characterization by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry are recommended to validate the synthetic route.
Conclusion
This compound is a versatile and powerful building block for the efficient construction of diverse chemical libraries centered around the privileged morpholine scaffold. The straightforward and robust protocols for its use in parallel synthesis, coupled with the potential for multi-directional diversification, make it an invaluable tool for researchers in drug discovery and medicinal chemistry. By systematically exploring the chemical space around the morpholine core, the probability of identifying novel bioactive compounds with therapeutic potential is significantly enhanced.
References
- An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks.
- De Novo Assembly of Highly Substituted Morpholines and Piperazines.Organic Letters.
- Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis.J Pept Sci.
- Boc deprotection conditions tested.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.Aapptec.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Boc De-protection : r/Chempros.Reddit.
- Green Synthesis of Morpholines via Selective Monoalkyl
- Deprotection of different N-Boc-compounds.
- Expand your building block collection with our C-Substituted Morpholines.Life Chemicals.
- Chemical structures of various morpholine containing natural and synthetic compounds.
- (PDF) Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols.
- ChemInform Abstract: Synthesis of Substituted 2-Bromo Phenols Using a Novel Bromination-Dehydrobromination Reaction.
- Theoretical Studies on the Hydroaminoalkylation of Alkenes with Primary and Secondary Amines.PubMed.
- Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis | Request PDF.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
- (PDF) Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides.
- This compound, min 97%, 100 mg.Alfa Aesar.
- Occurrence of Morpholine in Central Nervous System Drug Discovery.
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.PubMed.
Sources
Strategic Application of 4-Boc-2-(bromomethyl)morpholine in Multistep Synthesis: An In-Depth Guide
Introduction: The Privileged Morpholine Scaffold and the Utility of a Bifunctional Building Block
In the landscape of modern medicinal chemistry and drug development, the morpholine heterocycle stands out as a "privileged scaffold."[1][2] Its frequent appearance in approved pharmaceuticals and clinical candidates is a testament to its ability to impart favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[3][4] The morpholine ring's flexible chair conformation and hydrogen bond accepting capabilities allow it to effectively orient substituents and engage in crucial interactions with biological targets.[5]
This guide focuses on a particularly versatile synthetic building block: 4-Boc-2-(bromomethyl)morpholine . This reagent is strategically designed for multistep synthesis, offering two distinct and orthogonally reactive functional handles: a primary alkyl bromide and a Boc-protected secondary amine. The tert-butoxycarbonyl (Boc) group is a robust yet readily cleavable protecting group, stable to a wide range of nucleophilic and basic conditions.[6] This inherent orthogonality allows for the selective functionalization at either the C2-bromomethyl position or the N4-amino position, providing chemists with precise control over the synthetic sequence.
This document will provide a detailed exploration of protecting group strategies involving this compound, complete with field-proven protocols and the scientific rationale behind experimental choices.
Molecular Architecture and Reactivity Profile
The strategic utility of this compound stems from the differential reactivity of its two key functional groups.
-
The C2-Bromomethyl Group: This primary alkyl bromide is an excellent electrophile, susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide array of functionalities at the C2 position of the morpholine ring. The reaction proceeds with inversion of configuration at the methylene carbon.
-
The N4-Boc Group: The tert-butoxycarbonyl protecting group effectively masks the nucleophilicity and basicity of the morpholine nitrogen. It is stable to most nucleophiles, bases, and reductive conditions, yet can be cleanly removed under acidic conditions to liberate the secondary amine for subsequent transformations.[6][7]
This orthogonal reactivity is the cornerstone of its application in complex molecule synthesis.
Strategic Synthesis Pathways
The bifunctional nature of this compound allows for two primary synthetic strategies, which can be selected based on the desired final molecular architecture.
Pathway A: Functionalization of the C2-Side Chain Followed by N4-Deprotection
This is the most common strategy, where the C2-bromomethyl group is first reacted with a nucleophile, followed by the deprotection of the Boc group to reveal the morpholine nitrogen for further elaboration.
start [label="this compound"]; step1 [label="Nucleophilic Substitution\n(NuH, Base)"]; intermediate [label="4-Boc-2-(Nu-methyl)morpholine"]; step2 [label="Boc Deprotection\n(Acid)"]; product [label="2-(Nu-methyl)morpholine"];
start -> step1 [label="React at C2"]; step1 -> intermediate; intermediate -> step2 [label="Unmask N4"]; step2 -> product; }
Figure 1: General workflow for Pathway A.
Pathway B: N4-Deprotection Followed by Functionalization of Both N4 and the C2-Side Chain
In this less common but equally valuable approach, the Boc group is removed first. The resulting secondary amine can then be functionalized, followed by reaction at the C2-bromomethyl position. This pathway is useful when the desired N4-substituent is incompatible with the conditions required for the initial nucleophilic substitution.
start [label="this compound"]; step1 [label="Boc Deprotection\n(Acid)"]; intermediate1 [label="2-(bromomethyl)morpholine"]; step2 [label="N4-Functionalization\n(R-X, Base)"]; intermediate2 [label="4-R-2-(bromomethyl)morpholine"]; step3 [label="Nucleophilic Substitution\n(NuH, Base)"]; product [label="4-R-2-(Nu-methyl)morpholine"];
start -> step1 [label="Unmask N4"]; step1 -> intermediate1; intermediate1 -> step2 [label="React at N4"]; step2 -> intermediate2; intermediate2 -> step3 [label="React at C2"]; step3 -> product; }
Figure 2: General workflow for Pathway B.
Experimental Protocols and Methodologies
The following sections provide detailed, step-by-step protocols for key transformations involving this compound. These protocols are designed to be self-validating, with clear explanations of the rationale behind the chosen conditions.
Protocol 1: Synthesis of 4-Boc-2-(phenoxymethyl)morpholine via Williamson Ether Synthesis
This protocol demonstrates the nucleophilic substitution at the C2-bromomethyl position with a phenoxide nucleophile, a classic Williamson ether synthesis.[8][9] The Boc group remains intact under these basic conditions.
Reaction Scheme:
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of phenol (1.2 equivalents) in anhydrous DMF (10 mL per 1 mmol of the bromide), add anhydrous potassium carbonate (2.0 equivalents).
-
Stir the suspension at room temperature for 15 minutes to form the potassium phenoxide in situ.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF (5 mL) to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting bromide.
-
Cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-Boc-2-(phenoxymethyl)morpholine.
Causality Behind Experimental Choices:
-
Base and Solvent: Potassium carbonate is a mild base suitable for deprotonating phenol without promoting side reactions. DMF is an excellent polar aprotic solvent for SN2 reactions, as it effectively solvates the potassium cation, leaving the phenoxide nucleophile highly reactive.
-
Temperature: Moderate heating accelerates the rate of the SN2 reaction.
-
Work-up: The aqueous work-up removes the DMF and inorganic salts. The bicarbonate wash ensures the removal of any unreacted phenol.
| Parameter | Condition | Rationale |
| Nucleophile | Phenol | Readily available, forms a potent nucleophile upon deprotonation. |
| Base | K₂CO₃ | Sufficiently basic to deprotonate phenol, minimizes side reactions. |
| Solvent | DMF | Polar aprotic, accelerates SN2 reactions. |
| Temperature | 60-70 °C | Increases reaction rate without significant decomposition. |
Protocol 2: Synthesis of tert-Butyl 2-((diethylamino)methyl)morpholine-4-carboxylate
This protocol illustrates the reaction with a secondary amine nucleophile.
Reaction Scheme:
Materials:
-
This compound
-
Diethylamine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous acetonitrile (15 mL per 1 mmol of bromide).
-
Add anhydrous potassium carbonate (2.5 equivalents) to the solution.
-
Add diethylamine (2.0 equivalents) to the suspension.
-
Stir the reaction mixture at 40-50 °C for 12-16 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (30 mL) and wash with water (2 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography if necessary.
Causality Behind Experimental Choices:
-
Excess Amine and Base: Using an excess of the amine nucleophile and a base like K₂CO₃ helps to drive the reaction to completion and neutralize the HBr formed.
-
Solvent: Acetonitrile is a suitable polar aprotic solvent for this type of SN2 reaction.
| Parameter | Condition | Rationale |
| Nucleophile | Diethylamine | A common secondary amine nucleophile. |
| Base | K₂CO₃ | Neutralizes the HBr byproduct. |
| Solvent | Acetonitrile | Good solvent for both reactants and facilitates the SN2 pathway. |
| Temperature | 40-50 °C | Provides sufficient energy to overcome the activation barrier. |
Protocol 3: Selective Deprotection of the N-Boc Group
This protocol details the removal of the Boc protecting group from a C2-functionalized morpholine derivative, demonstrating the orthogonality of the protecting group strategy.
Reaction Scheme:
Materials:
-
4-Boc-2-(substituted-methyl)morpholine (e.g., from Protocol 1 or 2)
-
4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous (if using TFA)
-
Diethyl ether
-
Nitrogen or argon atmosphere
Procedure (using HCl in Dioxane):
-
Dissolve the 4-Boc-2-(substituted-methyl)morpholine (1.0 equivalent) in a minimal amount of 1,4-dioxane.
-
To this solution, add 4 M HCl in 1,4-dioxane (5-10 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. The progress can be monitored by TLC or LC-MS.
-
Upon completion, the product hydrochloride salt often precipitates. If not, add diethyl ether to induce precipitation.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired amine hydrochloride salt.
Procedure (using TFA in DCM):
-
Dissolve the 4-Boc-2-(substituted-methyl)morpholine (1.0 equivalent) in anhydrous dichloromethane (10 mL per 1 mmol of substrate) at 0 °C under a nitrogen atmosphere.
-
Slowly add trifluoroacetic acid (TFA, 10-20 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
The resulting amine trifluoroacetate salt can often be used directly or can be neutralized by washing with a mild aqueous base (e.g., NaHCO₃) during an extractive work-up.
Causality Behind Experimental Choices:
-
Acidic Reagents: The Boc group is specifically designed to be labile under acidic conditions.[10][11] Both HCl in dioxane and TFA in DCM are standard and effective reagents for this transformation.
-
Anhydrous Conditions: Water can interfere with the reaction and the stability of the product salt, so anhydrous conditions are preferred.
-
Scavengers (Optional): The deprotection mechanism generates a stable tert-butyl cation, which can potentially alkylate sensitive functional groups.[4] If the substrate contains electron-rich aromatic rings or other nucleophilic moieties, a scavenger like anisole or triethylsilane can be added to trap the carbocation.
| Reagent System | Typical Conditions | Advantages | Considerations |
| 4 M HCl in Dioxane | 0 °C to RT, 1-3 h | Often precipitates the product as a crystalline HCl salt, simplifying purification. | Dioxane is a peroxide-forming solvent. |
| TFA in DCM | 0 °C to RT, 1-2 h | Rapid and clean reaction. Volatile reagents are easily removed. | TFA is corrosive. The product is the TFA salt. |
Case Study: The Role of Morpholine Intermediates in the Synthesis of Aprepitant
The strategic importance of substituted morpholines is exemplified in the synthesis of Aprepitant, a potent antiemetic drug.[12][13] The synthesis of Aprepitant involves the coupling of a chiral morpholine core with other key fragments. While this compound is not a direct precursor, the synthetic strategies for Aprepitant highlight the value of having pre-functionalized and protected morpholine building blocks to construct complex, stereochemically rich molecules. The ability to selectively manipulate different positions of the morpholine ring is a central theme in these syntheses.[1]
Conclusion
This compound is a powerful and versatile building block for multistep organic synthesis. Its orthogonal reactivity allows for a modular and strategic approach to the construction of complex molecules containing the privileged morpholine scaffold. By carefully selecting the reaction sequence and conditions, researchers can selectively functionalize either the C2-side chain or the N4-position, enabling the efficient synthesis of diverse libraries of compounds for drug discovery and other applications. The protocols and strategies outlined in this guide provide a solid foundation for the effective utilization of this valuable synthetic intermediate.
References
- CN104557760A - Preparation method of aprepitant intermediate - Google P
- Chapter 10 Synthesis of aprepitant - ResearchG
- Amine Protection / Deprotection - Fisher Scientific
- 2-HYDROXYMETHYL-4-BOC-MORPHOLINE synthesis - ChemicalBook
- Efficient Synthesis of (S)-3-(4-Fluorophenyl)
- Boc Deprotection - TFA - Common Organic Chemistry
- Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S) - PubMed
- Application Note – N-Boc deprotection - Sigma-Aldrich
- Recent progress in the synthesis of morpholines - ResearchG
- Deprotection of different N-Boc-compounds | Download Table - ResearchG
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH
- Boc-Protected Amino Groups - Organic Chemistry Portal
- The Williamson Ether Synthesis - Master Organic Chemistry
- 2-(Aminomethyl)morpholine, 4-BOC protected - Apollo Scientific
- (PDF) Base-Labile tert-Butoxycarbonyl (Boc)
- Organic Chem Review: Synthesizing Ethers via Williamson Ether Synthesis | Kaplan MC
- This compound, min 97%, 100 mg
- Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC
- BJOC - Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides - Beilstein Journals
- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?
- Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed
- Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction - Chemical Communic
- Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )
- (PDF) Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)
- Reagent Guide - Greyhound Chrom
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. francis-press.com [francis-press.com]
- 6. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 5201202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. tert-Butyl 2-((tosyloxy)Methyl)Morpholine-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols for the Development of Kinase Inhibitors in Targeted Therapy
Prepared by: Gemini, Senior Application Scientist
Abstract
Protein kinases are master regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has made them one of the most critical classes of drug targets in modern medicine.[3][4] Since the landmark approval of Imatinib in 2001, which transformed the treatment of chronic myelogenous leukemia (CML), the field of kinase inhibitor development has exploded, with over 80 small-molecule kinase inhibitors approved by the FDA as of 2024.[2][5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key applications and protocols involved in the discovery and preclinical development of novel kinase inhibitors. We will delve into the core experimental workflows, from initial high-throughput screening to cellular mechanism of action, providing not just the "how" but the critical "why" behind each methodological choice.
Section 1: The Kinase Inhibitor Discovery & Development Funnel
The path from a concept to a clinical candidate is a multi-stage process designed to systematically identify, characterize, and validate potent and selective molecules. This process can be visualized as a funnel, where a large number of initial compounds are progressively filtered through increasingly stringent assays to yield a small number of promising candidates.
The journey begins with identifying a kinase target implicated in a disease and developing a robust assay.[5] High-Throughput Screening (HTS) of large compound libraries identifies initial "hits." These hits undergo rigorous validation and characterization in a phase known as Hit-to-Lead, where medicinal chemistry efforts refine potency and selectivity.[7] Promising leads are then evaluated in complex cell-based models to confirm their activity in a physiological context before advancing to preclinical in vivo studies to assess efficacy and safety.[5][8]
Section 2: Hit Identification via High-Throughput Screening (HTS)
The initial step in finding a novel inhibitor is screening large compound libraries against the purified kinase enzyme.[3][9] Biochemical assays are the cornerstone of HTS due to their robustness, scalability, and direct measurement of enzyme activity.[10]
Principles of Biochemical Kinase Assays
Biochemical assays quantify the catalytic activity of a kinase, which is the transfer of a phosphate group from ATP to a substrate.[10] An inhibitor will reduce the rate of this reaction. Modern assays are typically homogeneous (all-in-one-well) and utilize luminescence or fluorescence resonance energy transfer (FRET) for detection, avoiding the hazards and disposal issues of traditional radiometric assays.[10][11]
The choice of assay format depends on factors like the nature of the kinase and substrate, cost, and the required throughput.[10]
| Assay Technology | Principle | Advantages | Disadvantages | Common Use Case |
| Luminescence (e.g., ADP-Glo™) | Measures kinase activity by quantifying the amount of ADP produced, which is converted to an ATP-dependent luciferase signal.[12] | Universal for any kinase, high signal-to-background ratio, less susceptible to compound fluorescence interference.[10] | Endpoint assay, indirect measurement. | Primary HTS, potency determination. |
| TR-FRET (e.g., LanthaScreen®) | Measures the phosphorylation of a fluorescently-labeled substrate. Phosphorylation brings a donor fluorophore (on an antibody) and an acceptor fluorophore (on the substrate) into proximity, generating a FRET signal.[11] | Homogeneous, ratiometric measurement reduces well-to-well variability, good for HTS.[11] | Requires specific antibodies and labeled substrates, potential for compound interference. | Primary HTS, hit confirmation. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation. | Simple, homogeneous format. | Lower signal window, requires small fluorescent substrates. | Specific applications, not as common for primary HTS. |
| Mobility Shift Assay (MSA) | Based on microfluidics, it involves the electrophoretic separation and quantification of a fluorescently labeled substrate and its phosphorylated product.[13] | Direct measurement, high-quality data.[13] | Lower throughput than plate-based methods. | Selectivity profiling, mechanistic studies. |
Protocol: Luminescence-Based Kinase Assay for Primary HTS
This protocol provides a generalized workflow for determining kinase inhibition using the ADP-Glo™ principle.
Causality: The assay quantifies kinase activity by measuring ADP production. The reaction is stopped, and remaining ATP is depleted. Then, ADP is converted back to ATP, which fuels a luciferase reaction. The resulting light output is directly proportional to kinase activity; therefore, a lower signal indicates inhibition.[12]
Reagents & Equipment:
-
Purified, active kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP solution
-
Kinase assay buffer (containing MgCl₂)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega or similar)
-
Test compounds dissolved in 100% DMSO
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds. Using an acoustic dispenser or liquid handler, transfer a small volume (e.g., 50 nL) of each compound concentration into the assay plate wells. Include control wells containing only DMSO (100% activity) and wells with a known potent inhibitor or no enzyme (0% activity).
-
Enzyme Addition: Prepare a solution of the kinase in assay buffer at 2X the final desired concentration. Add 5 µL of this solution to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the compounds to bind to the kinase before the reaction starts.[12]
-
Reaction Initiation: Prepare a solution containing the substrate and ATP in assay buffer, each at 2X their final desired concentration. Expertise Note: The ATP concentration should be set at or near its Michaelis-Menten constant (Km) for the kinase. This ensures the assay is sensitive to competitive inhibitors that must compete with ATP for the binding site.[12][13] Add 5 µL of this solution to each well to start the reaction.
-
Kinase Reaction: Incubate the plate at room temperature (or 30°C) for the optimized reaction time (e.g., 60 minutes). The duration should be within the linear range of the reaction to avoid substrate depletion.[10]
-
Reaction Termination & ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature to stabilize the signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO (high signal) and no-enzyme (low signal) controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Section 3: From Hit to Lead: Selectivity and Mechanism of Action
A "hit" from a primary screen is just a starting point. The next critical phase is to determine its selectivity and understand how it inhibits the kinase.
Kinase Selectivity Profiling
The human genome contains over 500 kinases, many of which share highly similar ATP-binding sites.[5] A successful therapeutic must be selective for its intended target to minimize off-target effects and potential toxicity.[1]
Kinome profiling is the process of screening an inhibitor against a large panel of kinases.[9] This provides a comprehensive view of its selectivity profile and can reveal unexpected off-targets that may need to be engineered out through medicinal chemistry.[5][9] Services like KINOMEscan® or in-house panels are used to generate these data.[14]
Mechanism of Action (MoA) Determination
Understanding the binding mechanism is crucial for rational drug design. MoA studies determine if an inhibitor is competitive with ATP, non-competitive, or allosteric, and characterize its binding kinetics.[5]
-
Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) provide direct evidence of binding between the inhibitor and the kinase, measuring binding affinity (KD) and kinetics (kon/koff rates).[5]
-
Kinetic Analysis: By measuring the inhibitor's potency (IC₅₀) at varying concentrations of ATP, one can infer its mechanism. For an ATP-competitive inhibitor, the apparent IC₅₀ will increase as the ATP concentration increases. This is a self-validating check on its binding mode.
Section 4: Cellular Assays: Proving a Compound Works in a Living System
A compound that is potent and selective in a biochemical assay may fail in a cellular context due to poor membrane permeability, rapid metabolism, or cellular efflux.[8] Cell-based assays are therefore essential to confirm that an inhibitor can reach its target inside a cell and exert the desired biological effect.[5][8]
| Assay Type | Principle | Question Answered | Example Technology |
| Target Engagement | Measures the direct binding of a compound to its target kinase within intact cells. | Does my compound get into the cell and bind to its target? | NanoBRET™[15][16] |
| Cellular Phosphorylation | Quantifies the phosphorylation level of a known downstream substrate of the target kinase using specific antibodies.[15] | Does compound binding lead to inhibition of kinase activity in the cell? | ELISA, AlphaLISA[15] |
| Cell Proliferation / Viability | Measures the overall effect of kinase inhibition on cell survival or growth, particularly in cancer cell lines dependent on the target kinase.[15] | Does inhibiting the kinase have the desired functional effect (e.g., stopping cancer cell growth)? | Resazurin (alamarBlue), CellTiter-Glo® |
Protocol: Cellular Target Engagement using NanoBRET™
This protocol outlines the measurement of compound affinity for a target kinase in live cells.
Causality: The assay uses a kinase fused to NanoLuc® luciferase (the energy donor) and a fluorescent tracer that reversibly binds to the kinase's active site (the energy acceptor). In the absence of an inhibitor, tracer binding creates a high BRET signal. A test compound that enters the cell and binds to the kinase will displace the tracer, decreasing the BRET signal in a dose-dependent manner.[16] This directly quantifies target occupancy in a physiological environment.
Reagents & Equipment:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the NanoLuc®-Kinase fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer and Nano-Glo® Substrate (Promega)
-
White, 96-well cell culture plates
-
Plate reader capable of measuring filtered luminescence (460 nm and 610 nm)
Procedure:
-
Cell Transfection: The day before the assay, seed HEK293 cells in a 96-well plate. Prepare a transfection complex of the NanoLuc®-Kinase plasmid DNA and transfection reagent in Opti-MEM™. Add the complex to the cells and incubate overnight (20-24 hours) to allow for protein expression.
-
Compound Treatment: Prepare serial dilutions of the test compound in Opti-MEM™. Remove the culture medium from the cells and add the compound dilutions.
-
Tracer Addition: Immediately add the NanoBRET™ Tracer to the wells at its predetermined optimal concentration.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the compound and tracer to reach binding equilibrium with the target kinase.
-
Lysis and Signal Generation: Prepare the Nano-Glo® Substrate detection reagent according to the manufacturer's protocol. Add this reagent to all wells. This step lyses the cells and provides the substrate for the NanoLuc® enzyme.
-
Data Acquisition: Wait 3-5 minutes for the signal to stabilize. Read the plate on a BRET-capable plate reader, measuring luminescence simultaneously at two wavelengths: a donor emission filter (460 nm) and an acceptor emission filter (610 nm).
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal (610 nm) by the donor signal (460 nm). Normalize the data and plot the BRET ratio against the log of the compound concentration. Fit the curve to determine the cellular IC₅₀, which reflects the compound's potency at the target in a live cell.
Section 5: Preclinical Evaluation in In Vivo Models
The final step before a compound can be considered for clinical trials is to evaluate its efficacy, safety, pharmacokinetics (PK), and pharmacodynamics (PD) in animal models.[5]
-
Pharmacokinetics (PK): Animal studies are conducted to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). This helps determine the appropriate dosing regimen.[5]
-
Pharmacodynamics (PD): These studies link drug exposure (PK) to the biological effect.[17] For a kinase inhibitor, this often involves collecting tumor or tissue samples after dosing and measuring the phosphorylation level of the target or a downstream substrate to confirm target engagement in vivo.[17]
-
Efficacy Studies: The inhibitor is tested in disease-relevant animal models, such as mouse xenograft models where human tumor cells are implanted into immunocompromised mice.[18] Tumor growth is monitored over time to assess the compound's anti-cancer activity.[17]
-
Toxicology: Comprehensive toxicity studies are performed to identify any potential adverse effects and establish a safe dosage range for human trials.[5]
Successful completion of these preclinical studies is required to file an Investigational New Drug (IND) application with regulatory agencies like the FDA, paving the way for human clinical trials.
References
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024-07-02).
- High-throughput screening for kinase inhibitors - PubMed. (2005-03).
- An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - NIH. (2023-11-23).
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC. (2011-05-01).
- 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. (2024-04-24).
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed. (2021-02-23).
- Science and mechanism of action of targeted therapies in cancer treatment - PubMed. (2014-08).
- High Throughput Screening for Protein Kinase Inhibitors - Bentham Science Publisher. (2005-03-01).
- Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma - PMC. (2023-08-23).
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025-08-14).
- FDA approved list of protein kinase inhibitors with known structure - Fox Chase Cancer Center.
- High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar. (2005-03-01).
- Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC. (2025-06-21).
- Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022-05-11).
- In Vivo Kinase Activity Models - Reaction Biology.
- Kinome Profiling - PMC - PubMed Central. (2008-05-21).
- Cell-based Kinase Profiling Service.
- Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. (2025-02-26).
- Cell Based Kinase Assays - Luceome Biotechnologies. (2022-02-28).
- Kinase inhibitors in clinical practice: An expanding world - PMC - NIH. (2017-02).
- Drug discovery process for kinase inhibitors - PubMed. (2005-03).
- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - Frontiers. (2019-10-24).
- Molecular targeted therapy for anticancer treatment - PMC - PubMed Central - NIH. (2021-03-24).
- Utilization of kinase inhibitors as novel therapeutic drug targets: A review - ResearchGate. (2022-01-01).
- Examples of small-molecule kinase inhibitors in clinical development. - ResearchGate.
- FDA-approved Protein Kinase Inhibitors | Sino Biological.
- Science and Mechanism of Action of Targeted Therapies in Cancer Treatment. (2025-08-06).
- Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024-08-13).
- Protein Kinase Inhibitors | BRIMR - Blue Ridge Institute for Medical Research. (2012-12-09).
- KinomePro - Pamgene.
- Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PubMed Central. (2024-02-13).
- Evolution of Small Molecule Kinase Drugs - PMC - PubMed Central - NIH. (2015-08-20).
- Kinase Screening & Profiling Service | Drug Discovery Support.
- Biochemical kinase assay to improve potency and selectivity - Domainex. (2021-03-25).
- Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays | Biochemistry - ACS Publications. (2017-05-16).
- FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. (2022-07-28).
- Mechanisms of Action Investigations - Parse Biosciences.
- KINOMEscan Technology - Eurofins Discovery.
- Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed. (2010-01-06).
- Mechanism of Action: discover your small molecule's interactions and targets.
- Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review - PubMed Central. (2024-05-24).
- Novel Mixed Cancer-Cell Models Designed to Capture Inter-Patient Tumor Heterogeneity for Accurate Evaluation of Drug Combinations - MDPI. (2021-08-11).
- Precision Therapeutics Target CKD via Shroom3-Rock Interaction - BIOENGINEER.ORG. (2025-12-31).
Sources
- 1. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Evolution of Small Molecule Kinase Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. domainex.co.uk [domainex.co.uk]
- 13. kinaselogistics.com [kinaselogistics.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. kinaselogistics.com [kinaselogistics.com]
- 17. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for the Synthesis of PROTACs and Molecular Glues Utilizing 4-Boc-2-(bromomethyl)morpholine
Introduction: The Role of Morpholine Scaffolds in Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a transformative modality in drug discovery, offering the potential to address disease-causing proteins previously considered "undruggable".[1][] This approach utilizes the cell's endogenous protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1] Two principal classes of molecules drive TPD: proteolysis-targeting chimeras (PROTACs) and molecular glues.[1][3]
PROTACs are heterobifunctional molecules composed of a ligand for a POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[4][5][6] By inducing proximity between the POI and the E3 ligase, PROTACs facilitate the ubiquitination and subsequent proteasomal degradation of the target protein.[1][7] Molecular glues, on the other hand, are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein, often by creating a "neosurface" on one of the proteins, leading to the same degradation outcome.[1][5][8]
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic and pharmacodynamic properties.[9][10][11][12] Its inclusion can improve aqueous solubility, metabolic stability, and cell permeability, and its defined conformational geometry can serve as a rigid scaffold to orient other functional groups.[9][10][11] The versatile building block, 4-Boc-2-(bromomethyl)morpholine, offers a strategic entry point for introducing the beneficial properties of the morpholine ring into the linkers of PROTACs or as a core component of novel molecular glues. This guide provides detailed protocols and scientific rationale for the synthesis of such degraders using this key intermediate.
Core Principles of Synthesis Strategy
The utility of this compound lies in its orthogonal reactive handles. The Boc-protected amine at the 4-position can be deprotected under acidic conditions to reveal a nucleophilic secondary amine. The bromomethyl group at the 2-position is an electrophilic site, susceptible to nucleophilic substitution by amines, phenols, or thiols. This dual reactivity allows for a modular and stepwise assembly of the final degrader molecule.
General Workflow for PROTAC Synthesis
A common strategy for constructing a PROTAC using this compound involves a convergent synthesis. This typically entails the separate preparation of a warhead (POI-binding ligand) and an E3 ligase ligand, each functionalized with a reactive group that can be coupled to the morpholine linker.
Visualizing the Synthetic Workflow
Caption: General workflow for PROTAC synthesis using this compound.
Detailed Protocol 1: Synthesis of a Morpholine-Linked PROTAC
This protocol describes the synthesis of a hypothetical PROTAC targeting Bruton's tyrosine kinase (BTK) using a derivative of ibrutinib as the warhead and pomalidomide as the Cereblon (CRBN) E3 ligase ligand.
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | Commercial | >95% |
| Ibrutinib-amine derivative | Custom Synthesis | >98% |
| Pomalidomide | Commercial | >98% |
| Trifluoroacetic acid (TFA) | Commercial | Reagent Grade |
| Diisopropylethylamine (DIPEA) | Commercial | Anhydrous |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Commercial | >98% |
| Dichloromethane (DCM) | Commercial | Anhydrous |
| N,N-Dimethylformamide (DMF) | Commercial | Anhydrous |
| Acetonitrile (ACN) | Commercial | HPLC Grade |
| Water | Commercial | HPLC Grade |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Lab Preparation | - |
| Brine | Lab Preparation | - |
| Anhydrous sodium sulfate (Na₂SO₄) | Commercial | Reagent Grade |
Step-by-Step Methodology
Step 1: Synthesis of Intermediate 1 (Warhead-Morpholine Conjugate)
-
To a solution of ibrutinib-amine derivative (1.0 eq) in anhydrous DMF (0.1 M), add DIPEA (2.5 eq).
-
Stir the solution at room temperature for 10 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise.
-
Stir the reaction mixture at 50 °C for 16 hours under a nitrogen atmosphere. The causality behind heating is to facilitate the Sₙ2 reaction between the amine and the alkyl bromide.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford Intermediate 1 .
Step 2: Boc Deprotection to Yield Intermediate 2
-
Dissolve Intermediate 1 (1.0 eq) in DCM (0.1 M).
-
Add TFA (10 eq) dropwise at 0 °C. The use of a strong acid like TFA is standard for the cleavage of the Boc protecting group.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
The resulting crude amine TFA salt, Intermediate 2 , is typically used in the next step without further purification.
Step 3: Synthesis of the Final PROTAC
-
To a solution of pomalidomide (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M), add DIPEA (3.0 eq).
-
Stir the solution at room temperature for 15 minutes to pre-activate the carboxylic acid of pomalidomide.
-
Add a solution of Intermediate 2 (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x), water (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final PROTAC by preparative reverse-phase HPLC to yield the desired product. The purity and identity should be confirmed by analytical HPLC, high-resolution mass spectrometry (HRMS), and ¹H NMR.
Conceptual Application in Molecular Glue Synthesis
While the rational design of molecular glues is still an emerging field, with many discovered through serendipity, building blocks like this compound can be used to create libraries of small molecules for phenotypic screening.[13][] The morpholine core can act as a central scaffold from which different functionalities are appended to explore new chemical space and potentially induce novel protein-protein interactions.
General Strategy for a Molecular Glue Library
A diversity-oriented synthesis approach can be employed. The deprotected morpholine nitrogen and the bromomethyl group can be reacted with a variety of building blocks to generate a library of compounds.
Visualizing Molecular Glue Synthesis Logic
Caption: A modular approach to synthesizing a molecular glue library.
Detailed Protocol 2: Library Synthesis of Morpholine-Based Scaffolds for Molecular Glue Screening
This protocol outlines a parallel synthesis approach to generate a small library of compounds derived from this compound.
Materials and Reagents
-
This compound
-
A diverse set of nucleophiles (e.g., various anilines, phenols, thiophenols)
-
A diverse set of acylating/sulfonylating agents (e.g., various carboxylic acids, sulfonyl chlorides)
-
Standard coupling reagents (HATU, EDC/HOBt) and bases (DIPEA, triethylamine)
-
Solvents for reaction and purification (DMF, DCM, etc.)
-
96-well reaction blocks
Step-by-Step Methodology
Step 1: Parallel Alkylation
-
In separate wells of a 96-well reaction block, dispense a solution of a unique nucleophile (R¹-XH, 1.0 eq) in DMF.
-
Add a solution of DIPEA (2.0 eq) to each well.
-
Add a solution of this compound (1.1 eq) to each well.
-
Seal the reaction block and heat at 60 °C for 16 hours.
-
After cooling, the solvent can be removed by centrifugal evaporation. This step generates a library of Boc-protected morpholine intermediates.
Step 2: Parallel Boc Deprotection
-
To each well containing the dried residue from Step 1, add a solution of 4M HCl in dioxane.
-
Allow the reaction to proceed at room temperature for 2 hours.
-
Remove the solvent and excess HCl by centrifugal evaporation to yield a library of amine hydrochloride salts.
Step 3: Parallel Amide/Sulfonamide Formation
-
To each well containing the amine salt, add a solution of a unique carboxylic acid (R²-COOH, 1.2 eq), HATU (1.3 eq), and DIPEA (3.5 eq) in DMF. Alternatively, for sulfonamides, add a unique sulfonyl chloride (R²-SO₂Cl, 1.2 eq) and DIPEA (2.5 eq) in DCM.
-
Seal the reaction block and shake at room temperature for 12 hours.
-
Quench the reactions by adding water.
-
The crude products can be extracted using a liquid-liquid extraction workflow in the 96-well format or purified by mass-directed preparative HPLC.
The resulting library of compounds can then be submitted for phenotypic screening to identify potential molecular glue candidates.
Conclusion and Future Perspectives
The building block this compound represents a valuable tool for medicinal chemists working in the field of targeted protein degradation. Its inherent properties and dual functionality allow for the streamlined synthesis of complex PROTACs with potentially favorable pharmacokinetic profiles. Furthermore, its use as a central scaffold in diversity-oriented synthesis provides a pathway to discover novel molecular glues. The protocols outlined herein serve as a guide for researchers to harness the potential of this versatile reagent in the development of the next generation of protein degraders.
References
- ResearchGate. (n.d.). Mode of action of molecular glues and PROTACs.
- Crown Bioscience. (2025, August 18). Targeted Protein Degradation with PROTACs and Molecular Glues.
- Ciossani, G., et al. (2020). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications.
- MDPI. (2022). Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase. Molecules.
- Wang, S., et al. (2022). A Platform for the Rapid Synthesis of Molecular Glues (Rapid-Glue) under Miniaturized Conditions for Direct Biological Screening. Angewandte Chemie.
- Fisher, S. L., et al. (2020). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Journal of Medicinal Chemistry.
- Fawke, S., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy.
- Scott, J. S., et al. (2025). Methods to accelerate PROTAC drug discovery. Drug Discovery Today.
- Plesniak, M. P., et al. (2022). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv.
- Liu, B., et al. (2023). Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2. Molecules.
- Scattolin, T., et al. (2022). Design and Synthesis of Potential STING-Degrading PROTACs via a Modular Click Chemistry Approach. Molecules.
- Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
- Park, S., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules.
- ResearchGate. (2021, January 11). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Sygnature Discovery. (n.d.). Formulating PROTACS and other Targeted Protein Degraders.
- ResearchGate. (2025, August 6). Diversity-Oriented Synthesis of Morpholine-Containing Molecular Scaffolds.
- Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
- Drug Discovery Chemistry. (2024). Degraders & Molecular Glues Part 2.
- Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.
- Drug Discovery Chemistry. (2023). Protein Degraders Molecular Glues Part 1.
- Békés, M., et al. (2022). Protein degraders enter the clinic – a new approach to cancer therapy. Nature Reviews Clinical Oncology.
Sources
- 1. blog.crownbio.com [blog.crownbio.com]
- 3. Molecular Glues: A New Dawn After PROTAC | Biopharma PEG [biochempeg.com]
- 4. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase [mdpi.com]
- 6. explorationpub.com [explorationpub.com]
- 7. researchgate.net [researchgate.net]
- 8. emolecules.com [emolecules.com]
- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Platform for the Rapid Synthesis of Molecular Glues (Rapid-Glue) under Miniaturized Conditions for Direct Biological Screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common side reactions and byproducts in 4-Boc-2-(bromomethyl)morpholine synthesis
Technical Support Center: Synthesis of 4-Boc-2-(bromomethyl)morpholine
Introduction: The synthesis of this compound is a critical step in the development of various pharmaceutical agents and complex molecular scaffolds.[1][2] This intermediate is typically prepared from its corresponding alcohol, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, via a substitution reaction.[3][4] While the synthesis appears straightforward, researchers frequently encounter challenges related to side reactions, byproduct formation, and purification. This guide provides in-depth, field-proven insights into troubleshooting these common issues, ensuring a robust and reproducible synthesis.
Frequently Asked Questions & Troubleshooting Guides
Q1: What is the standard protocol for synthesizing this compound, and what is the underlying chemistry?
Answer: The most reliable and widely adopted method for this conversion is the Appel reaction .[5] This reaction converts a primary alcohol into the corresponding alkyl bromide under mild, nearly neutral conditions, which is ideal for substrates containing sensitive functional groups like the Boc-protecting group.[6][7]
The reaction employs triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) in an anhydrous aprotic solvent, typically dichloromethane (DCM).[8] The process begins with the activation of the alcohol, followed by a nucleophilic substitution (Sɴ2) by the bromide ion. The strong phosphorus-oxygen double bond formed in the triphenylphosphine oxide byproduct is the thermodynamic driving force for the reaction.[9]
Standard Experimental Workflow: A typical procedure involves dissolving the starting alcohol, 4-Boc-2-(hydroxymethyl)morpholine, in anhydrous DCM and cooling the solution to a low temperature (e.g., -20°C to 0°C) under an inert atmosphere (N₂ or Ar). CBr₄ is added, followed by the slow, portion-wise or dropwise addition of a solution of PPh₃.[8] Maintaining low temperatures during the addition is crucial to control the reaction rate and minimize side reactions. The reaction is then allowed to stir for several hours, often warming to room temperature, before workup and purification.[8]
Caption: High-level workflow for the synthesis of this compound.
Q2: I've isolated my crude product, but it's contaminated with a major byproduct. What is it and how did it form?
Answer: The primary and unavoidable byproduct of the Appel reaction is triphenylphosphine oxide (TPPO) .[7][9] Its formation is mechanistically integral to the reaction's success.
The reaction proceeds through the formation of an alkoxyphosphonium salt intermediate. The alcohol attacks the phosphonium species generated from PPh₃ and CBr₄.[5][6] This converts the hydroxyl group into an excellent leaving group. The bromide ion then acts as a nucleophile in an Sɴ2 displacement, breaking the C-O bond and forming the desired C-Br bond. The thermodynamic stability of the P=O double bond in the resulting TPPO drives the reaction to completion.[9]
Caption: Mechanism of the Appel reaction showing product and byproduct formation.
Another significant byproduct is bromoform (CHBr₃) , which is formed from the deprotonation of the alcohol by the tribromomethanide anion (CBr₃⁻) generated during the initial reaction between PPh₃ and CBr₄.[9] Both TPPO and residual bromoform must be removed during purification.
Q3: My reaction yield is consistently low. What are the common pitfalls that lead to poor conversion?
Answer: Low yields in the synthesis of this compound can typically be traced back to a few key experimental parameters. Below is a troubleshooting table outlining common causes and corrective actions.
| Potential Cause | Scientific Rationale | Troubleshooting Protocol & Recommendations |
| Presence of Water | The phosphonium intermediates in the Appel reaction are highly reactive towards water. Moisture will consume the reagents to produce TPPO and HBr without forming the desired product, significantly reducing yield. | 1. Dry all glassware thoroughly in an oven ( >100°C) and cool under an inert atmosphere. 2. Use anhydrous solvents . Purchase a new bottle or distill/dry the solvent over a suitable drying agent (e.g., CaH₂ for DCM). 3. Ensure the starting alcohol is anhydrous . If it is hygroscopic, dry it under high vacuum before use. |
| Reagent Quality/Stoichiometry | Triphenylphosphine can oxidize to TPPO over time if not stored properly. Sub-stoichiometric amounts of reagents will result in incomplete conversion. | 1. Use fresh or purified PPh₃ . If oxidation is suspected, recrystallize it from ethanol. 2. Use a slight excess of both PPh₃ and CBr₄ (typically 1.2 to 1.5 equivalents each relative to the alcohol) to drive the reaction to completion.[8] |
| Incorrect Reaction Temperature | Adding PPh₃ at room temperature can lead to a highly exothermic reaction, promoting side reactions. Conversely, if the reaction is not allowed to warm sufficiently, it may not reach completion. | 1. Maintain low temperature (-20°C to 0°C) during the addition of PPh₃ to control the reaction kinetics.[8] 2. After addition, allow the reaction to warm slowly to room temperature and stir for an extended period (12-24h) to ensure full conversion. Monitor by TLC or LCMS. |
| Product Instability During Workup | This compound is an alkylating agent. Exposure to nucleophilic conditions (e.g., strong bases) or prolonged heating during workup can lead to degradation. | 1. Use a mild aqueous workup (e.g., water or saturated sodium bicarbonate). Avoid strong bases like NaOH or KOH. 2. Concentrate the product in vacuo at low temperatures (<40°C) to prevent thermal decomposition. |
Q4: Purification is proving difficult. How can I efficiently remove the triphenylphosphine oxide (TPPO) byproduct?
Answer: The removal of triphenylphosphine oxide is the most common purification challenge in Appel and related reactions (like the Mitsunobu and Wittig reactions).[9] TPPO is a crystalline, highly polar compound that often co-elutes with products of similar polarity during column chromatography.
Strategies for TPPO Removal:
-
Optimized Column Chromatography: This is the most common method.[8]
-
Solvent System: A gradient elution is often more effective than an isocratic one. Start with a non-polar eluent (e.g., pure hexane) to elute non-polar byproducts like bromoform and unreacted CBr₄. Gradually increase the polarity by adding ethyl acetate to elute the desired product. TPPO will typically elute at higher ethyl acetate concentrations.
-
Silica Gel: Use a high-quality silica gel with a fine mesh size (230-400 mesh) for better resolution. The amount of silica should be at least 50 times the weight of the crude material.
-
-
Crystallization (for crude solid products): If your crude product is a solid, trituration or crystallization can be highly effective.
-
Procedure: After concentrating the crude reaction mixture, add a solvent in which the desired product is soluble but TPPO is not (e.g., cold diethyl ether, hexane/ether mixtures). The TPPO will precipitate out as a white solid and can be removed by filtration. This step can significantly clean up the material before chromatography, reducing the amount of silica needed.
-
-
Acidic Wash (for Boc-deprotection sensitive compounds): This method is NOT recommended for this specific synthesis due to the acid-labile nature of the Boc group. An acidic wash would cleave the protecting group.
Q5: My NMR/LCMS shows unexpected impurities other than TPPO and starting material. What side reactions could be occurring?
Answer: While the Appel reaction is generally clean, the presence of a Boc-protecting group introduces a specific vulnerability: acid sensitivity.
Primary Side Reaction: Boc-Deprotection Hydrogen bromide (HBr) can be generated in situ if there is any residual moisture in the reaction. This strong acid can readily cleave the tert-butoxycarbonyl (Boc) group, leading to the formation of the unprotected 2-(bromomethyl)morpholine hydrobromide salt.
-
Mechanism: The tert-butyl carbamate is protonated, followed by the loss of isobutylene and carbon dioxide to yield the free secondary amine.
-
Consequences: The resulting free amine is nucleophilic and can potentially react with the bromomethyl product, leading to dimerization or polymerization, further complicating the product mixture and reducing the yield of the desired compound.
Caption: Diagram of desired reaction versus the Boc-deprotection side reaction.
Troubleshooting & Prevention:
-
Strictly Anhydrous Conditions: The most critical preventative measure is to eliminate all sources of water, as detailed in the low-yield troubleshooting section (Q3).
-
Buffered Workup: During the aqueous workup, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acid that may have formed, preventing deprotection during extraction and concentration.
References
- Wikipedia. Appel reaction. [Link]
- Grokipedia. Appel reaction. [Link]
- Organic Chemistry Portal. Appel Reaction. [Link]
- Organic Chemistry @ University of Rochester. Alcohol to Bromide - Common Conditions. [Link]
- LookChem. 2-HYDROXYMETHYL-4-BOC-MORPHOLINE. [Link]
- Wolfe, J. P., & Rossi, M. A. (2008). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 10(21), 4991–4994. [Link]
- Oakwood Chemical. (S)-4-Boc-2-Hydroxymethyl-morpholine. [Link]
- Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49, 773-802. [Link]
- ResearchGate. Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. [Link]
- PubChem. tert-Butyl (2S)-2-(hydroxymethyl)
- Organic Chemistry Portal. Synthesis of morpholines. [Link]
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Cas 135065-69-9,2-HYDROXYMETHYL-4-BOC-MORPHOLINE | lookchem [lookchem.com]
- 4. scbt.com [scbt.com]
- 5. Appel Reaction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. grokipedia.com [grokipedia.com]
- 8. This compound | 765914-78-1 [chemicalbook.com]
- 9. Appel reaction - Wikipedia [en.wikipedia.org]
how to improve reaction yield and purity of 4-Boc-2-(bromomethyl)morpholine derivatives
Welcome to the technical support guide for the synthesis and purification of 4-Boc-2-(bromomethyl)morpholine and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this critical synthetic transformation. We will delve into the underlying chemical principles to not only solve immediate experimental issues but also to empower you with the knowledge for future success.
The conversion of the parent alcohol, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, to its corresponding bromide is a key step in the synthesis of various biologically active molecules and PROTAC degraders.[1][2] While seemingly straightforward, this reaction is fraught with potential pitfalls that can lead to diminished yields and complex purification challenges. This guide provides a structured approach to troubleshooting and process optimization.
Troubleshooting Guide: Common Issues & Solutions
The bromination of N-Boc protected 2-(hydroxymethyl)morpholine is most commonly achieved via reaction with phosphorus tribromide (PBr₃) or through an Appel reaction using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[3][4] Both pathways proceed through an SN2 mechanism, which typically results in an inversion of stereochemistry at the reacting carbon center.[4] The following table addresses common problems encountered with these methods.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Product Yield | 1. Reagent Inactivity: PBr₃ is highly reactive with water and can hydrolyze to phosphorous acid and HBr, rendering it ineffective.[5] Older bottles of PPh₃ can oxidize. | Solution: Use freshly opened bottles or purified reagents. PBr₃ can be distilled before use. Ensure all reagents are handled under an inert atmosphere (Nitrogen or Argon) to prevent exposure to moisture and oxygen.[6] |
| 2. Suboptimal Temperature: The reaction may be too slow at very low temperatures, or side reactions (e.g., elimination) may dominate at elevated temperatures. | Solution: For PBr₃ reactions, a common starting point is 0 °C, allowing a slow warm-up to room temperature.[7] For the Appel reaction, initial cooling (e.g., -20 °C to 0 °C) during reagent addition is often required.[3] Monitor the reaction by TLC to determine the optimal temperature profile. | |
| 3. Incomplete Reaction: Insufficient equivalents of the brominating agent or inadequate reaction time. | Solution: While one equivalent of PBr₃ can theoretically react with three equivalents of alcohol, using approximately 0.33-0.5 equivalents per equivalent of alcohol is a practical starting point.[8] For the Appel reaction, a slight excess (1.1-1.2 eq.) of PPh₃ and CBr₄ is typical. Monitor the reaction to completion using TLC before quenching. | |
| Multiple Spots on TLC / Low Purity | 1. Product Degradation (Acid-Labile Boc Group): HBr is a byproduct of the PBr₃ reaction. This acid can cleave the tert-butyloxycarbonyl (Boc) protecting group, leading to the unprotected amine, which can then undergo further undesired reactions. | Solution: Add a non-nucleophilic base, such as pyridine or 2,6-lutidine, to the reaction mixture to scavenge the HBr as it is formed.[8][9] Perform the reaction at the lowest effective temperature to minimize the rate of deprotection. |
| 2. Side Reactions: Besides Boc deprotection, elimination to form an unsaturated species can occur, particularly if the reaction is overheated. | Solution: Maintain strict temperature control. Slow, dropwise addition of the brominating agent at low temperature can help dissipate exothermic heat and minimize side reactions. | |
| 3. Impurities from Workup: The phosphorus-containing byproducts (phosphorous acid from PBr₃, triphenylphosphine oxide from Appel) can complicate purification. | Solution: For PBr₃ reactions, quench carefully with a cold saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize acids.[7] For the Appel reaction, triphenylphosphine oxide can often be removed by recrystallization or by careful column chromatography. In some cases, precipitating the oxide from a nonpolar solvent like hexane or a hexane/ether mixture can be effective. | |
| Product Loss During Purification | 1. Degradation on Silica Gel: The acidic nature of standard silica gel can cause the degradation of N-Boc protected compounds and other sensitive N-heterocycles.[10][11] | Solution: Neutralize the silica gel by pre-eluting the column with the chosen eluent containing 0.5-1% triethylamine.[10] Alternatively, use a less acidic stationary phase like neutral alumina for chromatography.[10] |
| 2. Product Volatility/Solubility: The product may have some volatility or be partially soluble in the aqueous phase during extraction, leading to physical loss. | Solution: When quenching and washing, ensure the aqueous phase is saturated with a salt like NaCl (brine) to decrease the solubility of the organic product. Back-extract the aqueous layer with the organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product. Concentrate the final organic solution at reduced pressure without excessive heating. |
Frequently Asked Questions (FAQs)
Q1: Which bromination method is better, PBr₃ or the Appel reaction?
A: Both methods are effective, and the choice often depends on substrate specifics and available resources.
-
PBr₃: This is a powerful and atom-economical reagent. It works very well for primary and secondary alcohols.[5] However, it is highly corrosive and moisture-sensitive, and the generation of acidic HBr byproduct requires careful management, especially with acid-sensitive substrates like Boc-protected amines.[12]
-
Appel Reaction (PPh₃/CBr₄): This method is generally milder and operates under neutral conditions, making it an excellent choice for acid-sensitive substrates.[4] The primary drawback is the formation of triphenylphosphine oxide (TPPO) as a byproduct, which can be challenging to separate from the desired product due to its polarity and crystallinity.
Q2: How should I properly monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most common and effective method.[7]
-
Setup: Use silica gel TLC plates. A good starting eluent system is a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v).
-
Analysis: Spot the starting alcohol, a co-spot (starting material and reaction mixture), and the reaction mixture. The product, being less polar than the starting alcohol, should have a higher Rf value. The reaction is complete when the starting material spot has been completely consumed.
-
Visualization: Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining with a potassium permanganate (KMnO₄) solution, which reacts with most organic compounds.
Q3: My product is an oil and I cannot recrystallize it. Purification by column chromatography is still giving me impure fractions. What else can I try?
A: If standard chromatography is failing, consider these options:
-
Dry Loading: Instead of loading your crude sample as a concentrated solution, adsorb it onto a small amount of silica gel or Celite®. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique often results in better separation and sharper bands.[10]
-
Gradient Elution: Start with a less polar solvent system (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. This can help resolve closely eluting spots.
-
Alternative Stationary Phases: If silica gel is problematic, consider using neutral alumina or a reversed-phase (C18) silica column, which separates compounds based on different principles.
Q4: What are the ideal storage conditions for the final product, this compound?
A: As a reactive alkyl bromide and a Boc-protected amine, the compound should be handled with care. Store it in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place.[13] A refrigerator or freezer is ideal. This minimizes hydrolysis from atmospheric moisture and potential degradation from light or heat.
Optimized Experimental Protocol: Bromination via Appel Reaction
This protocol describes the conversion of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate to tert-butyl 2-(bromomethyl)morpholine-4-carboxylate using the Appel reaction, which is often favored for its mild conditions.
Reagents and Materials:
-
tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq)
-
Carbon tetrabromide (CBr₄) (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), dissolve tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous DCM in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve triphenylphosphine (1.2 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the PPh₃ solution dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Continue to stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[3]
-
Workup - Quenching: Quench the reaction by adding cold saturated aqueous NaHCO₃ solution. Stir vigorously for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel (pre-treated with 1% triethylamine if necessary) using a hexane/ethyl acetate gradient to yield the pure this compound.[3]
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common issues during the synthesis.
Caption: A flowchart for troubleshooting the synthesis of this compound.
References
- Master Organic Chemistry. "Conversion of alcohols to alkyl bromides using PBr3." Master Organic Chemistry.
- Google Patents. "US5384415A - Process for the preparation of brominated compounds, especially from alcohols.
- Wolfe, J. P., & Rossi, M. A. "A New Strategy for the Synthesis of Substituted Morpholines." Org. Lett., 2004, 6(9), 1441–1444.
- dlab @ EPFL. "Phosphorus tribromide.
- Wikipedia. "Phosphorus tribromide.
- Vedantu. "PBr3 Reaction: Mechanism, Examples & Exam Tips Explained." Vedantu.
- Organic Chemistry Portal. "Alcohol to Bromide - Common Conditions.
- OrgoSolver. "Alcohol → Alkyl Bromide with PBr₃.
- Chemistry LibreTexts. "3.8: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3.
- Sciencemadness Wiki. "Phosphorus tribromide.
- Jain, A., & Sahu, S. K. "Synthesis and SAR of morpholine and its derivatives: A review update." E3S Web of Conferences, 2024, 556, 01051.
- Organic Chemistry Portal. "Synthesis of morpholines.
- ResearchGate. "(PDF) Morpholines. Synthesis and Biological Activity.
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | 765914-78-1 [chemicalbook.com]
- 4. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 5. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. TCI Practical Example: Bromination Using Phosphorus Tribromide | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 8. orgosolver.com [orgosolver.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]
- 13. This compound CAS#: 765914-78-1 [m.chemicalbook.com]
troubleshooting failed reactions with 4-Boc-2-(bromomethyl)morpholine
Welcome to the technical support center for 4-Boc-2-(bromomethyl)morpholine. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot reactions involving this versatile building block. Here, we address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific failures you may encounter during your experiments. Each answer provides a causal explanation and actionable steps for resolution.
Q1: My alkylation reaction has stalled. Analysis by TLC/LC-MS shows only starting materials, even after extended reaction times. What are the likely causes and how can I fix it?
A1: Complete reaction failure, or stalling, is a common issue that typically points to one of three areas: the integrity of the electrophile, insufficient nucleophilicity of your substrate, or suboptimal reaction conditions (base, solvent, temperature).
Causal Analysis & Solutions:
-
Reagent Degradation: this compound, like many alkyl bromides, can degrade upon prolonged exposure to atmospheric moisture, light, or trace acidic impurities. The primary degradation pathway is hydrolysis of the bromomethyl group to the corresponding alcohol.
-
Troubleshooting Protocol: Before starting, verify the purity of your reagent. A quick ¹H NMR spectrum should show a clean signal for the -CH₂Br protons. If degradation is suspected, purify the reagent by silica gel chromatography or use a fresh, unopened bottle. Store the reagent in a desiccator, sealed with paraffin tape, and in a dark location.[1][2]
-
-
Insufficient Nucleophile Activation: For the Sₙ2 reaction to proceed, your nucleophile (e.g., a phenol, thiol, or amine) must be sufficiently activated, which typically means it needs to be deprotonated by a suitable base. An inappropriate base-nucleophile pairing is a frequent cause of failure.
-
Troubleshooting Protocol: The choice of base is critical and depends on the pKa of your nucleophile. A base should be strong enough to deprotonate the nucleophile but should not introduce competing side reactions.
-
For weakly acidic nucleophiles (e.g., secondary amines, some phenols, thiols): Stronger, non-nucleophilic bases are often required. Consider using sodium hydride (NaH) in an anhydrous polar aprotic solvent like THF or DMF.
-
For moderately acidic nucleophiles (e.g., most phenols, primary amines): Milder inorganic bases are usually sufficient and safer to handle. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents like acetonitrile (ACN) or DMF are excellent choices.[3][4] Cesium carbonate is often particularly effective due to the "cesium effect," which enhances the nucleophilicity of the resulting anion.
-
-
-
Suboptimal Solvent and Temperature: The solvent plays a crucial role in an Sₙ2 reaction by solvating the ions and influencing reaction rates.
-
Troubleshooting Protocol: Use a polar aprotic solvent such as DMF, DMSO, or ACN. These solvents are effective at solvating the cation of the base but do not strongly solvate the nucleophilic anion, leaving it "naked" and more reactive.[5] If the reaction is sluggish at room temperature, gently heating the mixture (e.g., to 50-80 °C) can significantly increase the reaction rate.[3] Monitor for potential degradation or side reactions at higher temperatures.
-
Q2: My reaction is messy. I see multiple spots on TLC and several peaks in my LC-MS, including one that suggests I may have lost the Boc group. What is happening?
A2: The formation of multiple byproducts points to issues with reaction selectivity or the stability of the Boc protecting group under your chosen conditions.
Causal Analysis & Solutions:
-
Boc Group Instability: The tert-butyloxycarbonyl (Boc) group is notoriously labile under acidic conditions.[6][7] If your reaction conditions are, or become, acidic, you will see cleavage of the Boc group. This generates a reactive tert-butyl cation and the free secondary amine on the morpholine ring.
-
Cause of Acidity: Some nucleophiles or reagents may be hydrohalide salts (e.g., R-NH₂·HCl). The addition of a base is meant to neutralize this and deprotonate the nucleophile, but if an insufficient amount of base is used, the medium can remain acidic.
-
Troubleshooting Protocol:
-
Ensure you use at least one equivalent of base to neutralize any acid salt, plus an additional equivalent to deprotonate your nucleophile.
-
Avoid protic acids for workup until the reaction is complete. Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) for initial quenching.
-
The generated tert-butyl cation is a potent alkylating agent and can react with nucleophilic sites on your starting materials or products, leading to further impurities.[6][8]
-
-
-
Over-Alkylation: If your nucleophile has multiple reactive sites (e.g., a primary amine, a diol), it can react more than once with the electrophile, leading to di- or even tri-alkylated products.
-
Troubleshooting Protocol:
-
Use a molar excess of the nucleophile relative to this compound to favor mono-alkylation.
-
Add the electrophile slowly (e.g., via syringe pump) to the solution of the deprotonated nucleophile. This keeps the instantaneous concentration of the electrophile low, reducing the probability of multiple additions to a single nucleophile molecule.
-
-
-
Elimination (E2) Side Reaction: While less common for primary bromides, using a very strong, sterically hindered base (e.g., potassium tert-butoxide) can promote the E2 elimination of HBr to form a vinyl morpholine species, especially at elevated temperatures.
-
Troubleshooting Protocol: Switch to a less hindered base like K₂CO₃ or NaH. These bases are less likely to function as a nucleophile in an elimination pathway.
-
// Nodes Reagent [label="this compound\n+ Nucleophile (Nu-H)"]; DesiredProduct [label="Desired Product\n(Boc-Protected)", fillcolor="#E6F4EA", fontcolor="#202124"]; BocCleavage [label="Boc Deprotection\n(Acidic Conditions)", shape=ellipse, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; FreeAmine [label="Free Morpholine Product"]; tButylCation [label="t-Butyl Cation"]; AlkylationByproduct [label="t-Butyl Byproducts"]; OverAlkylation [label="Over-Alkylation\n(Excess Electrophile)", shape=ellipse, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; DiAlkylated [label="Di-Alkylated Product"];
// Edges Reagent -> DesiredProduct [label=" SN2 (Desired)", color="#34A853"]; Reagent -> BocCleavage [label="Side Reaction 1"]; BocCleavage -> FreeAmine; BocCleavage -> tButylCation; tButylCation -> AlkylationByproduct [label="Trapping"]; Reagent -> OverAlkylation [label="Side Reaction 2"]; OverAlkylation -> DiAlkylated; } caption { label = "Fig 2: Potential side reaction pathways."; fontsize = 10; fontname = "Arial"; }
Frequently Asked Questions (FAQs)
Q: How should I properly store this compound? A: It should be stored sealed in a dry environment at room temperature, away from light.[1][2][9] Long-term storage in a desiccator is highly recommended to prevent hydrolysis from atmospheric moisture.
Q: What is the primary mechanism of reaction for this reagent? A: The reagent is a primary alkyl bromide and reacts almost exclusively via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[10] The nucleophile attacks the electrophilic carbon of the -CH₂Br group, displacing the bromide leaving group.
Q: Can I use this reagent for O-alkylation of phenols and N-alkylation of amines? What are the ideal conditions for each? A: Yes, it is an excellent reagent for both O- and N-alkylation. The key is to select the appropriate base and solvent combination to match the nucleophilicity and acidity of your substrate.
| Nucleophile Type | Acidity (pKa) | Recommended Base | Recommended Solvent | Temp. |
| Phenols | ~10 | K₂CO₃, Cs₂CO₃ | ACN, DMF | RT to 60°C |
| Aliphatic Alcohols | ~16-18 | NaH, LiHMDS | THF, DMF | 0°C to RT |
| Primary/Secondary Amines | ~10-11 (conjugate acid) | K₂CO₃, Et₃N | ACN, DCM | RT to 50°C |
| Thiols | ~10-11 | K₂CO₃, NaH | DMF, THF | RT |
This table provides general starting points. Optimization for your specific substrate is always recommended.
Key Experimental Protocols
General Protocol for O-Alkylation of a Phenol
This protocol provides a robust starting point for the reaction between a generic phenol and this compound.
Materials:
-
Phenol substrate (1.0 eq.)
-
This compound (1.1 - 1.2 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the phenol (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous ACN or DMF to create a stirrable suspension (approx. 0.1-0.5 M concentration with respect to the phenol).
-
Stir the suspension at room temperature for 15-30 minutes to facilitate salt formation.
-
Add this compound (1.1 eq.) to the mixture either as a solid or as a solution in the reaction solvent.
-
Stir the reaction at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS until the starting phenol is consumed (typically 4-16 hours).[3]
-
Upon completion, cool the reaction to room temperature and filter off the inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the pure O-alkylated product.
References
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
- The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. National Institutes of Health (NIH). [Link]
- Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst.
- Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. National Institutes of Health (NIH). [Link]
- N-alkylation of morpholine with other alcohols | Download Table.
- Boc Protection - Common Conditions. organic-reaction.com. [Link]
- Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3.
- Green Synthesis of Morpholines via Selective Monoalkyl
- (PDF) Morpholines. Synthesis and Biological Activity.
- Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. MDPI. [Link]
Sources
- 1. This compound | 765914-78-1 [sigmaaldrich.com]
- 2. This compound CAS#: 765914-78-1 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | 765914-78-1 [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Solvent and Temperature for 4-Boc-2-(bromomethyl)morpholine Reactions
Welcome to the technical support center for 4-Boc-2-(bromomethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing reactions involving this versatile building block. As a key reagent in the synthesis of complex molecules, particularly in the realm of PROTACs and other biologically active compounds, understanding the nuances of its reactivity is paramount to achieving high yields and purity.[1][2][3][4][5] This document provides field-proven insights into the critical interplay of solvent and temperature, empowering you to navigate experimental challenges effectively.
Part 1: Core Principles of Reactivity
This compound is primarily employed as an electrophile in nucleophilic substitution reactions. The core of optimizing these reactions lies in understanding and controlling the reaction mechanism, which is heavily influenced by your choice of solvent and temperature. The primary mechanistic pathways to consider are the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) reactions.
-
SN2 Pathway: This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the bromide leaving group departs. Higher temperatures generally increase the reaction rate.
-
SN1 Pathway: This pathway becomes more likely with weak nucleophiles, and is stabilized by polar protic solvents. It proceeds through a two-step mechanism involving the formation of a carbocation intermediate after the leaving group departs, which is then attacked by the nucleophile.
The choice between these pathways is critical as it dictates not only the reaction rate but also the potential for side reactions and the stereochemical outcome if a chiral center is involved.
Part 2: Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound, providing a systematic approach to problem-solving.
Issue 1: Low or No Product Yield
Q: I am not seeing any significant formation of my desired product. What are the likely causes related to solvent and temperature?
A: Low or no yield is a frequent issue that can often be traced back to suboptimal reaction conditions. Here’s a breakdown of potential causes and solutions:
-
Cause A: Poor Solubility of Reagents. For a reaction to occur, all components must be sufficiently dissolved.
-
Solution: Select a solvent in which both your nucleophile and this compound are soluble at the reaction temperature. If solubility is an issue at room temperature, gentle heating may be required. A solvent miscibility chart can be helpful in selecting an appropriate solvent system.
-
-
Cause B: Insufficient Nucleophilicity. The strength of your nucleophile is a key driver of the reaction.
-
Solution:
-
Solvent Choice: If you are using a polar protic solvent (e.g., ethanol, water), it can solvate and deactivate your nucleophile through hydrogen bonding. Switching to a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) can significantly enhance the reactivity of your nucleophile.
-
Base Selection: For nucleophiles that require deprotonation (e.g., phenols, thiols, secondary amines), the choice and strength of the base are critical. A base that is too weak will not generate a sufficient concentration of the active nucleophile. Consider using a stronger base or one that is more soluble in your chosen solvent. Common choices include K₂CO₃, Cs₂CO₃, or for stronger deprotonation, NaH.
-
-
-
Cause C: Reaction Temperature is Too Low. Many nucleophilic substitution reactions have a significant activation energy barrier.
-
Solution: Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by a suitable analytical method like TLC or LC-MS.[6][7][8][9][10] Be mindful that excessive heat can lead to side reactions (see Issue 2). A good starting point for many alkylations is room temperature, with the option to heat to 50-80 °C if the reaction is sluggish.
-
Issue 2: Formation of Significant Impurities or Side Products
Q: My reaction is producing multiple spots on TLC/peaks in LC-MS, and the yield of my desired product is low. What are the common side reactions and how can I suppress them?
A: The formation of impurities is often a direct consequence of the reaction conditions being too harsh or not selective enough. Here are the most common side products and mitigation strategies:
-
Side Product A: Boc-Deprotected Species. The Boc (tert-butyloxycarbonyl) protecting group is known to be labile under acidic conditions and can also be removed thermally at elevated temperatures.[11][12][13][14]
-
Cause: High reaction temperatures (often > 100-120 °C) can lead to the thermal cleavage of the Boc group, resulting in a free secondary amine on the morpholine ring.[12] This newly formed amine can then react with another molecule of this compound, leading to dimerization or polymerization.
-
Solution:
-
Reduce Temperature: Operate at the lowest temperature that provides a reasonable reaction rate.
-
Solvent Choice: The choice of solvent can influence the rate of thermal deprotection. In some cases, solvents like TFE or methanol can facilitate thermal deprotection at lower temperatures compared to THF or toluene.[14]
-
Reaction Time: Minimize the reaction time. Once the starting material is consumed (as monitored by TLC/LC-MS), work up the reaction promptly.
-
-
-
Side Product B: Elimination Products. If a strong, sterically hindered base is used, or if the nucleophile is also a strong base, elimination of HBr to form an exocyclic double bond can occur.
-
Cause: High temperatures and the use of strong, non-nucleophilic bases favor elimination over substitution.
-
Solution:
-
Use a Weaker Base: Employ a milder base such as K₂CO₃ or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Lower Temperature: Perform the reaction at a lower temperature to favor the substitution pathway, which typically has a lower activation energy than the elimination pathway.
-
-
-
Side Product C: Over-alkylation. For primary or secondary amine nucleophiles, dialkylation can be a significant issue.
-
Cause: The mono-alkylated product may still be sufficiently nucleophilic to react with another equivalent of the electrophile.
-
Solution:
-
Stoichiometry: Use a slight excess of the amine nucleophile.
-
Slow Addition: Add the this compound slowly to a solution of the nucleophile to maintain a low concentration of the electrophile throughout the reaction.
-
Solvent and Temperature: Lowering the temperature can sometimes increase selectivity. The choice of solvent can also play a role in modulating the relative reactivity of the starting amine and the product amine.
-
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for my reaction with this compound?
A1: The optimal starting solvent depends on your nucleophile. A good general-purpose polar aprotic solvent like Acetonitrile (MeCN) is an excellent starting point for many SN2 reactions.[15] For less reactive nucleophiles or if solubility is an issue, Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are good alternatives, although they require higher temperatures for removal during workup. If an SN1 pathway is desired (e.g., with a weak nucleophile like an alcohol), a polar protic solvent such as isopropanol (IPA) or tert-butanol could be considered.
Q2: What is a safe starting temperature for my optimization?
A2: It is always best to start at room temperature (20-25 °C) and monitor the reaction for a few hours. If no significant conversion is observed, you can gradually increase the temperature to 50 °C , and then to 80 °C if necessary. Avoid exceeding 100 °C unless you have evidence that the Boc group is stable under your specific reaction conditions.
Q3: How do I choose the right base for my reaction?
A3: The choice of base is critical and depends on the pKa of your nucleophile.
-
For phenols and thiols , inorganic bases like potassium carbonate (K₂CO₃) or the stronger cesium carbonate (Cs₂CO₃) in DMF or MeCN are common choices.
-
For N-alkylation of amines , if the amine is not basic enough to drive the reaction, a non-nucleophilic organic base like DIPEA can be used as an acid scavenger.
-
For very weakly acidic nucleophiles, a strong base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF may be necessary. Use with caution as this can promote side reactions.
Q4: How can I monitor the progress of my reaction effectively?
A4: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most effective tool for monitoring these reactions.[6][7][8][9][10] It allows you to track the disappearance of your starting materials and the appearance of your product, as well as detect any side products like the Boc-deprotected species. Thin Layer Chromatography (TLC) is a quicker, more accessible alternative, but may not be able to resolve all components of the reaction mixture.
Part 4: Data and Visualization
Table 1: Common Solvents for Nucleophilic Substitution Reactions
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Excellent for SN2, easy to remove. |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | High solvating power, good for poorly soluble substrates. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Very high solvating power, can accelerate SN2 reactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Lower polarity, good for reactions with organometallics or strong bases like NaH. |
| Ethanol (EtOH) | Polar Protic | 24.5 | 78 | Can stabilize carbocations (favors SN1), but solvates nucleophiles (hinders SN2). |
| Isopropanol (IPA) | Polar Protic | 19.9 | 82 | Similar to ethanol, a common choice for SN1-type reactions. |
Experimental Workflow and Logic Diagrams
The following diagrams illustrate a systematic approach to optimizing your reaction conditions.
Caption: General workflow for optimizing reactions with this compound.
Caption: Decision tree for initial solvent selection.
References
- Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. J Am Chem Soc., 146(43), 29847-29856. Link
- Ortiz, K. G., et al. (2024).
- Ortiz, K. G., et al. (2024).
- Unknown. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
- Unknown. (n.d.). Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Unknown. (n.d.). Morpholine synthesis. Organic Chemistry Portal.
- The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism. YouTube. Link
- Collins, S. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Link
- Unknown. (n.d.). SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. КиберЛенинка.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
- Ciulli, A., et al. (n.d.).
- Crews, C. M., et al. (n.d.). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. PMC. Link
- BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine. BenchChem.
- Unknown. (2023).
- Ciulli, A., et al. (n.d.).
- Unknown. (n.d.). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst.
- Unknown. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. NIH.
- Unknown. (n.d.). Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3.
- O'Brien, P., et al. (2013).
- Unknown. (2024). Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. PubMed. Link
- Unknown. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- Unknown. (n.d.). Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygenates: A review.
- Unknown. (n.d.).
- Unknown. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- Unknown. (2024).
- Unknown. (n.d.). Monitoring two transitions by LC–MS/MS may not be sufficient to positively identify benzoylecgonine in patient urine samples.
- Pal'chikov, V. A. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.
- Unknown. (n.d.). Optimization studies of phenol alkylation with mesylates a, The...
- Unknown. (n.d.). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS).
- Unknown. (n.d.). Room temperature N-heterocyclic carbene manganese catalyzed selective N-alkylation of anilines with alcohols.
- Unknown. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control (VJFC). Link
- Unknown. (n.d.). Morpholine. PubChem. Link
- Unknown. (n.d.). Simultaneous Determination of Fenproporex, Diethylpropione and Methylphenidate in Oral Fluid by LC-MS/MS.
- Unknown. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts.
- Unknown. (n.d.). Biological relevance and synthesis of C-substituted morpholine derivatives.
Sources
- 1. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography-mass spectrometric multiple reaction monitoring-based strategies for expanding targeted profiling towards quantitative metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS) [vjfc.nifc.gov.vn]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 13. youtube.com [youtube.com]
- 14. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Reactions Involving 4-Boc-2-(bromomethyl)morpholine
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Boc-2-(bromomethyl)morpholine. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the common challenge of removing unreacted starting material from your reaction mixtures. Our goal is to equip you with the scientific understanding and practical techniques to ensure the purity of your target compounds.
Troubleshooting Guide: Isolating Your Product from Unreacted this compound
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Question 1: My TLC plate shows a significant amount of unreacted this compound co-eluting with my desired product. How can I improve the separation?
Answer: Co-elution during thin-layer chromatography (TLC) is a common issue, especially when the polarity of your product and the starting material are similar. Here are several strategies to tackle this, rooted in understanding the chemical properties of this compound:
-
Solvent System Optimization for Chromatography: The initial approach should always be to refine your mobile phase. Since this compound is a moderately polar compound, systematically varying the ratio of a non-polar solvent (like hexanes or heptane) to a more polar solvent (like ethyl acetate or dichloromethane) can significantly enhance separation. Consider adding a small percentage (0.1-1%) of a third, more polar solvent like methanol or isopropanol to fine-tune the elution.
-
Leveraging the Boc Group's Acidity: The tert-butyloxycarbonyl (Boc) protecting group is stable under basic and mildly acidic conditions but can be cleaved by strong acids.[1][2][3] While complete deprotection might not be desired, a gentle acidic wash during your work-up can sometimes alter the polarity of the starting material just enough to improve separation. A dilute solution of citric acid or ammonium chloride in water can be used for a liquid-liquid extraction.
-
Exploiting the Bromomethyl Group's Reactivity: The bromomethyl group is an electrophilic site. You can introduce a nucleophilic scavenger to your crude reaction mixture after your primary reaction is complete. A common strategy is to use a resin-bound scavenger, such as an amine-functionalized silica or polymer bead. This will react with the unreacted this compound, and the resulting resin-bound adduct can be easily filtered off.
Question 2: I've attempted a standard aqueous work-up, but a significant amount of the unreacted starting material remains in my organic layer. What's happening?
Answer: This is likely due to the relatively non-polar nature of the Boc group, which imparts significant organic solubility to the molecule. A simple water wash is often insufficient to remove it. Here’s a more effective approach:
-
Acidic Liquid-Liquid Extraction: As mentioned previously, an acidic wash is a powerful technique. The mechanism of Boc group cleavage under acidic conditions involves the formation of a stable tert-butyl carbocation.[1][4] By using a dilute acid wash, you can protonate the morpholine nitrogen (after Boc-group removal), rendering the molecule significantly more water-soluble and facilitating its extraction into the aqueous phase.
Table 1: Recommended Acidic Wash Solutions
| Acidic Solution | Concentration | Rationale |
| Citric Acid | 5-10% (w/v) in water | A mild organic acid, often sufficient to partition the deprotected amine. |
| Ammonium Chloride | Saturated solution | A weakly acidic salt that can effectively protonate the amine. |
| Hydrochloric Acid | 0.1 - 0.5 M | A stronger acid for more stubborn cases, but use with caution if your desired product is acid-sensitive. |
Question 3: My product is sensitive to both acid and base. What purification methods can I use to remove this compound without degrading my compound?
Answer: When dealing with sensitive compounds, non-reactive purification methods are essential.
-
Silica Gel Column Chromatography: This is the most common and often the most effective method.[5] Success hinges on finding the right solvent system. A gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity, will likely provide the best separation.
-
Solid-Phase Extraction (SPE): SPE can be a rapid and efficient alternative to a full column. You can use a silica-based cartridge and elute with a carefully selected solvent system. Alternatively, consider a cartridge with a different stationary phase, such as alumina or a bonded phase like diol or cyano, which may offer different selectivity.
-
Crystallization/Recrystallization: If your desired product is a solid, recrystallization can be an excellent purification method. The key is to find a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the unreacted this compound remains in solution.
Frequently Asked Questions (FAQs)
Q1: What is the solubility profile of this compound?
A1: this compound is a solid that is generally soluble in a range of organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran (THF).[6][7] Its solubility in non-polar solvents like hexanes is lower, which is a property that can be exploited in column chromatography. It is poorly soluble in water.
Q2: How stable is the Boc protecting group on this molecule?
A2: The Boc group is known to be stable under basic conditions and to many nucleophiles.[2][4] However, it is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][3] Care should be taken to avoid strongly acidic conditions during work-up if the Boc group needs to be retained.
Q3: Can I use a basic wash to remove unreacted this compound?
A3: A basic wash (e.g., with sodium bicarbonate or sodium hydroxide solution) is generally ineffective at removing this compound from an organic layer. This is because the molecule lacks an acidic proton and the Boc group is stable to base.[4]
Q4: Are there any known incompatibilities of this compound?
A4: As an alkyl bromide, this compound is a potent electrophile and will react with nucleophiles. It is incompatible with strong bases, which could potentially lead to elimination reactions, and strong acids, which will cleave the Boc group. It should also be stored in a dry environment, as moisture could lead to slow hydrolysis of the bromomethyl group.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol outlines a general procedure for the purification of a reaction mixture containing unreacted this compound.
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Solvent system (e.g., Hexanes/Ethyl Acetate)
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Column Packing: Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting with the low-polarity mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Acidic Liquid-Liquid Extraction
This protocol is suitable for reactions where the desired product is stable to mild acid.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)
-
5% aqueous citric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a suitable organic solvent.
-
First Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 5% aqueous citric acid. Shake vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Second Acidic Wash (Optional): Repeat the acidic wash for improved removal.
-
Neutralization: Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine to remove any remaining water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain your purified product.
Visualizing Purification Strategies
Below are diagrams illustrating the decision-making process and workflows for the removal of unreacted this compound.
Caption: Workflow for acidic liquid-liquid extraction.
References
- ElectronicsAndBooks. Deprotection of a primary Boc group under basic conditions. [Link]
- Chemistry Steps. Boc Protecting Group for Amines. [Link]
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Reddit. Why is boc stable to hydrolysis under basic conditions?[Link]
- Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
- PubChem. tert-Butyl 2-(hydroxymethyl)
- LookChem. 2-HYDROXYMETHYL-4-BOC-MORPHOLINE. [Link]
Sources
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. This compound | 765914-78-1 [chemicalbook.com]
- 6. Cas 135065-69-9,2-HYDROXYMETHYL-4-BOC-MORPHOLINE | lookchem [lookchem.com]
- 7. 2-HYDROXYMETHYL-4-BOC-MORPHOLINE synthesis - chemicalbook [chemicalbook.com]
stability of 4-Boc-2-(bromomethyl)morpholine under acidic and basic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-Boc-2-(bromomethyl)morpholine. This guide is designed to provide in-depth information and troubleshooting advice for researchers and scientists working with this versatile building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the complexities of its stability and reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The stability of this compound is dictated by its two key functional groups: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the reactive bromomethyl group.
-
Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions.[1][2][3] This deprotection exposes the secondary amine of the morpholine ring. The reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then forms isobutene and carbon dioxide.[4][5][6]
-
Basic Conditions: The Boc group is generally stable under basic conditions.[3][4][7] However, the bromomethyl group is an electrophilic center and can undergo nucleophilic substitution or elimination reactions in the presence of bases or nucleophiles.[8]
Q2: At what pH range is the Boc group on this compound generally considered stable?
The Boc protecting group is known to be stable in neutral and basic conditions. It is generally resistant to hydrolysis by bases.[4] However, it is labile under acidic conditions, typically at a pH below 4.[9] Cleavage is often carried out using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2][10]
Q3: What are the potential side reactions of the bromomethyl group under basic conditions?
Under basic conditions, the primary concern is the reactivity of the bromomethyl group. Potential side reactions include:
-
Nucleophilic Substitution (SN2): If a nucleophile is present, it can displace the bromide ion. Common nucleophiles include hydroxides, alkoxides, and amines.
-
Elimination (E2): In the presence of a strong, sterically hindered base, an elimination reaction can occur, leading to the formation of a double bond.
The choice of base and reaction conditions is crucial to avoid unwanted side reactions.
Troubleshooting Guides
Issue 1: Unexpected Deprotection of the Boc Group
Symptom: You are running a reaction under what you believe to be non-acidic conditions, but you observe the formation of the deprotected morpholine derivative (e.g., via TLC, LC-MS, or NMR).
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Acidic Reagents or Solvents | Some reagents or solvents may be latently acidic or contain acidic impurities. For example, certain grades of chloroform can generate HCl over time. | Use freshly purified or stabilized solvents. Consider adding a non-nucleophilic base, such as proton sponge, if compatible with your reaction. |
| Acidic Workup Conditions | Aqueous workups using acidic solutions (e.g., NH₄Cl washes) can inadvertently lower the pH enough to cause partial or complete deprotection. | Use neutral (e.g., water, brine) or slightly basic (e.g., saturated NaHCO₃ solution) washes during the workup. Monitor the pH of the aqueous layer. |
| Lewis Acid Catalysis | If your reaction involves a Lewis acid, it can catalyze the cleavage of the Boc group. | Screen for milder Lewis acids or consider alternative protecting groups that are stable to your reaction conditions. |
Issue 2: Unwanted Reactions at the Bromomethyl Position
Symptom: During a reaction under basic conditions, you observe the formation of byproducts resulting from substitution or elimination at the bromomethyl group, instead of the desired transformation elsewhere in the molecule.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Strongly Nucleophilic or Basic Conditions | The use of strong bases (e.g., NaOH, KOH) or nucleophiles can lead to direct reaction at the bromomethyl site. | Use milder bases (e.g., K₂CO₃, NaHCO₃, or organic bases like triethylamine or DIPEA). If a strong base is required, consider protecting the bromomethyl group or using it as the reactive site in a planned synthetic step. |
| Elevated Temperatures | Higher reaction temperatures can provide the activation energy for undesired substitution or elimination reactions. | Run the reaction at the lowest possible temperature that still allows for the desired transformation to proceed at a reasonable rate. |
| Solvent Effects | Polar aprotic solvents (e.g., DMF, DMSO) can accelerate SN2 reactions. | Consider using less polar solvents if compatible with your reaction. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound to a New Reagent
This protocol helps determine if your compound is stable under specific reaction conditions before committing a large amount of material.
-
Setup: In three separate small vials, dissolve a small amount (e.g., 5-10 mg) of this compound in your chosen reaction solvent.
-
Controls:
-
Vial 1 (Negative Control): Add only the solvent.
-
Vial 2 (Test Condition): Add the new reagent at the planned reaction concentration and temperature.
-
Vial 3 (Positive Control for Deprotection): Add a small amount of a strong acid (e.g., a drop of TFA or HCl in dioxane).
-
-
Monitoring: Stir all vials under the intended reaction conditions (e.g., temperature, atmosphere). After a set time (e.g., 1 hour, 4 hours, 24 hours), take a small aliquot from each vial and analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Analysis:
-
Compare the spot(s) from Vial 2 to those from Vials 1 and 3.
-
If the spot in Vial 2 matches Vial 1, the compound is likely stable.
-
If a new, more polar spot appears in Vial 2 that matches the spot in Vial 3, Boc deprotection is occurring.
-
Other new spots may indicate reactions at the bromomethyl group.
-
Protocol 2: Step-by-Step Boc Deprotection
This is a general procedure for the intentional removal of the Boc group.
-
Dissolution: Dissolve the this compound in a suitable solvent such as dichloromethane (DCM), dioxane, or methanol.
-
Acid Addition: At room temperature, add a strong acid. Common choices include:
-
Trifluoroacetic acid (TFA), often used neat or as a 20-50% solution in DCM.[10]
-
4M HCl in dioxane.
-
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid and may be accompanied by the evolution of gas (CO₂ and isobutylene).[5]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 30 minutes to a few hours).
-
Workup:
-
Remove the excess acid and solvent under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
The resulting product will be the amine salt (e.g., trifluoroacetate or hydrochloride). If the free amine is desired, dissolve the salt in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution), followed by extraction.
-
Visualizing Degradation Pathways
The following diagrams illustrate the key degradation pathways for this compound.
Caption: Acid-catalyzed deprotection of this compound.
Caption: Potential reactions at the bromomethyl group under basic conditions.
References
- Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
- Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid c
- Amino Protecting Groups Stability. Organic Chemistry Portal. [Link]
- Boc and tBu ester pH stability during enamine hydrolysis. Reddit. [Link]
- A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH. [Link]
- Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]
- Amine Protection and Deprotection. Master Organic Chemistry. [Link]
- Boc De-protection. Reddit. [Link]
- Substitution Reactions. Ready for Uni: An RMIT Chemistry Bridging Course. [Link]
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. 8.7 Types of Organic Reactions – Ready for Uni: An RMIT Chemistry Bridging Course [rmit.pressbooks.pub]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Purification of Final Compounds Synthesized from 4-Boc-2-(bromomethyl)morpholine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Boc-2-(bromomethyl)morpholine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of your target compounds. As a versatile alkylating agent, this compound is instrumental in synthesizing a wide array of substituted morpholine derivatives, which are significant scaffolds in medicinal chemistry.[1][2] This guide is designed with full editorial control to offer practical, field-proven insights into overcoming common purification challenges.
I. Understanding the Chemistry: Potential Impurities and Side Products
Successful purification begins with understanding the potential impurities that can arise from your reaction. Given that this compound is a potent electrophile, several side reactions can occur, leading to a complex crude mixture.
Common Contaminants:
-
Unreacted Starting Material: Residual this compound.
-
Hydrolysis Product: 4-Boc-2-(hydroxymethyl)morpholine, formed if water is present in the reaction mixture.
-
Elimination Byproduct: 4-Boc-2-methylenemorpholine, which can arise under basic conditions.
-
Over-alkylation Products: If your nucleophile is a primary or secondary amine, it's possible for the product to react further with the starting material.
-
Solvent Adducts: In some cases, the solvent can react with the starting material or intermediates.
A general workflow for a typical nucleophilic substitution reaction and subsequent purification is illustrated below.
Caption: General experimental workflow.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the purification of compounds synthesized from this compound.
Q1: My final compound is an oil and is difficult to handle. How can I solidify it?
A1: Many Boc-protected compounds are oils or low-melting solids.[3] If purification by chromatography is challenging, consider the following:
-
Trituration: Vigorously stir the oil with a solvent in which your product is insoluble but the impurities are soluble. Non-polar solvents like hexanes or diethyl ether are good starting points. This can often induce precipitation or crystallization of the product.
-
Salt Formation: If your product contains a basic nitrogen, you can attempt to form a salt (e.g., hydrochloride or trifluoroacetate) by treating a solution of your compound with the corresponding acid. Salts are typically crystalline and easier to handle.
-
Boc Deprotection: If the Boc group is not required for your final compound, its removal can significantly alter the physical properties. Deprotection with an acid like trifluoroacetic acid (TFA) followed by an aqueous workup can yield a more crystalline product.
Q2: I see multiple spots on my TLC plate after the reaction. How do I identify the product spot?
A2: Identifying your product on a TLC plate is crucial for developing a purification strategy.
-
Reference Spots: If possible, run a TLC with the starting material (this compound) and your nucleophile alongside the reaction mixture. Your product should have a different Rf value.
-
Polarity: The polarity of your product will depend on the nucleophile used. Generally, the product of N-alkylation will be more polar than the starting bromide.
-
Staining: Use different visualization techniques. In addition to UV light, stains like potassium permanganate (which reacts with many functional groups) or ninhydrin (for primary/secondary amines) can help differentiate spots.
Q3: My compound seems to be degrading on silica gel during column chromatography. What can I do?
A3: Degradation on silica gel can be an issue, especially for acid-sensitive compounds.
-
Neutralize the Silica: Pre-treat your silica gel with a base like triethylamine. You can do this by adding a small amount of triethylamine (e.g., 1%) to your eluent system.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like C18 for reverse-phase chromatography.
-
Flash Chromatography: Minimize the time your compound spends on the column by using flash chromatography with optimized solvent conditions.
III. Troubleshooting Guides
This section provides structured guidance for resolving common purification problems.
Scenario 1: Low Yield After Aqueous Workup
Problem: You experience a significant loss of product during the extraction process.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Product is water-soluble | The morpholine moiety can increase the water solubility of small molecules. | Saturate the aqueous layer with brine (a saturated solution of NaCl) to decrease the solubility of your organic product. Perform multiple extractions with your organic solvent (e.g., 3-4 times). |
| Emulsion formation | The presence of salts or polar compounds can lead to the formation of an emulsion between the aqueous and organic layers, trapping your product. | Add a small amount of brine to help break the emulsion. If the emulsion persists, you can try filtering the mixture through a pad of Celite. |
| Product is amphoteric | If your product has both acidic and basic functional groups, its solubility will be highly pH-dependent. | Carefully adjust the pH of the aqueous layer to a point where your compound is least soluble before extracting. |
Scenario 2: Co-elution of Impurities During Column Chromatography
Problem: An impurity is eluting with your product during column chromatography.
Troubleshooting Workflow:
Caption: Troubleshooting co-elution issues.
IV. Experimental Protocols
Here are detailed protocols for common purification techniques.
Protocol 1: General Flash Column Chromatography for Boc-Protected Products
This protocol is suitable for purifying neutral, Boc-protected compounds that are stable on silica gel.
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Solvents for eluent (e.g., hexanes, ethyl acetate)
-
Glass column
-
Collection tubes
Procedure:
-
Dry Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry powder. This is preferable to wet loading for better resolution.
-
Column Packing: Pack the column with silica gel as a slurry in your starting eluent (a low polarity mixture, e.g., 95:5 hexanes:ethyl acetate).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Start the elution with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification via Boc-Deprotection and Acid-Base Extraction
This protocol is useful when the final desired product is the deprotected amine, and it can help remove non-basic impurities.
Materials:
-
Boc-protected crude product
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or ethyl acetate
-
Separatory funnel
Procedure:
-
Deprotection: Dissolve the crude Boc-protected compound in DCM (e.g., 0.1 M). Add an excess of TFA (e.g., 5-10 equivalents) and stir at room temperature for 1-2 hours, or until TLC indicates complete consumption of the starting material.
-
Solvent Removal: Remove the DCM and excess TFA under reduced pressure.
-
Acid-Base Extraction:
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Extract the organic layer with 1 M HCl. Your amine product will move into the aqueous layer as the hydrochloride salt.
-
Wash the organic layer once more with 1 M HCl.
-
Combine the acidic aqueous layers and wash with diethyl ether to remove any remaining non-basic impurities.
-
Carefully basify the aqueous layer to pH > 10 with a strong base (e.g., NaOH pellets or solution), ensuring the flask is cooled in an ice bath.
-
Extract the now basic aqueous layer multiple times with DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain your purified amine.
-
V. References
-
Andrs, M.; Korabecny, J.; Jun, D.; Hodny, Z.; Bartek, J.; Kuca, K. J. Med. Chem. 2015, 58, 41–71. [Link]
-
Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules 2018, 23(1), 149. [Link]
-
Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules 2018, 23(11), 2999. [Link]
-
A New Strategy for the Synthesis of Substituted Morpholines. Org. Lett. 2007, 9(22), 4443-4446. [Link]
-
Pal'chikov, V. A. Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry 2013, 49(6), 787-814. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Org. Process Res. Dev. 2019, 23(10), 2154-2162. [Link]
-
Morpholine synthesis. Organic Chemistry Portal. [Link]
-
Chen, X.; Luo, H.; Qian, C.; He, C. Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. React. Kinet. Catal. Lett. 2011, 103, 333–341. [Link]
-
Expanding Complex Morpholines Using Systematic Chemical Diversity. Org. Lett. 2024, 26(35), 7084-7089. [Link]
-
N-alkylation of morpholine with other alcohols. ResearchGate. [Link]
-
N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. ResearchGate. [Link]
-
Photocatalytic Synthesis of Substituted 2‑Aryl Morpholines via Diastereoselective Annulation. J. Am. Chem. Soc. 2025, 147(16), 7084-7092. [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal 2012, 9(2), 254-263. [Link]
-
Reactions of secondary alcohols with various nucleophiles. ResearchGate. [Link]
Sources
Technical Support Center: Stereoselective Synthesis of 4-Boc-2-(bromomethyl)morpholine Derivatives
Welcome to the technical support center for the stereoselective synthesis of 4-Boc-2-(bromomethyl)morpholine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these valuable chiral building blocks. Morpholine scaffolds are prevalent in medicinal chemistry, and achieving precise stereochemical control is often paramount for biological activity.[1][2][3]
This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address common challenges, from controlling stereochemistry during ring formation to purification of the final product.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.
Q1: I'm observing poor diastereoselectivity or obtaining the wrong diastereomer during the morpholine ring cyclization. What are the primary causes and how can I fix this?
A: Achieving high diastereoselectivity is one of the most significant challenges in substituted morpholine synthesis. The outcome is highly dependent on the chosen synthetic route, reaction conditions, and the nature of the starting materials.
Possible Cause 1: Suboptimal Catalyst or Reaction Conditions The choice of catalyst and reaction parameters like temperature and solvent can dramatically influence the transition state geometry, thereby dictating the stereochemical outcome.[4]
-
Insight & Solution: For intramolecular cyclization of amino alcohol derivatives, the catalyst can determine whether the reaction is under kinetic or thermodynamic control.
-
Thermodynamic Control: If the desired diastereomer is the more stable conformer (often the cis isomer in 2,6-disubstituted morpholines), using a catalyst that facilitates equilibration can be effective. Iron(III) catalysts, for example, can promote a thermodynamic equilibrium favoring the most stable product.[4][5]
-
Kinetic Control: For kinetically controlled reactions, catalyst and ligand choice is paramount. Rhodium[6], Palladium(II), and Gold(I) catalysts have been successfully employed to activate alkene-tethered alcohols or amines, often leading to specific diastereomers.[4][7] The geometry of the starting alkene (e.g., (Z)-allylic alcohols) can also direct the stereochemical outcome.[4]
-
Actionable Step: Screen a panel of Lewis acid or transition metal catalysts (e.g., FeCl₃, BF₃·OEt₂, Cu(II) salts[8], Pd(OAc)₂) and vary the temperature. Lower temperatures often enhance kinetic selectivity.
-
Possible Cause 2: Incorrect Starting Material Geometry or Purity The stereochemistry of your acyclic precursor directly impacts the final product. If the precursor is a mix of diastereomers, the product will be as well, unless the reaction is diastereoconvergent.
-
Insight & Solution: The synthesis often starts from a chiral amino alcohol.[7][9][10] Ensuring the enantiomeric and diastereomeric purity of this starting material is critical. For instance, a common route involves the reaction of an N-Boc amino alcohol with an electrophile like epichlorohydrin.[11] The stereocenter in the amino alcohol directs the subsequent ring-closing step.
-
Actionable Step: Rigorously purify and characterize your starting materials (e.g., chiral amino alcohol) by NMR and chiral HPLC before proceeding.
-
Possible Cause 3: Role of the N-Boc Group The bulky tert-butoxycarbonyl (Boc) protecting group can sterically influence the preferred conformation of the acyclic precursor during cyclization.[12] However, under certain conditions, it may not provide sufficient stereodirection.
-
Insight & Solution: The Boc group can restrict bond rotation, favoring a transition state that leads to a specific diastereomer. In some cases, its carbamate oxygen can participate in chelation with a metal catalyst, further organizing the transition state. If this directing effect is weak, a mixture of products can result.
-
Actionable Step: If selectivity is poor, consider if a different N-protecting group (e.g., a benzyl or tosyl group that might offer different steric or electronic properties) could provide better facial selectivity during the key bond-forming step.[1]
-
Q2: The bromination of my precursor, (S)-N-Boc-2-hydroxymethylmorpholine, is low-yielding and generates significant byproducts. How can I optimize this step?
A: This is a critical final step transforming the stable alcohol precursor into the reactive bromomethyl derivative. The choice of brominating agent and conditions is key to avoiding side reactions. A common and effective method is the Appel reaction.[13]
Possible Cause 1: Suboptimal Brominating Reagent or Conditions The combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) is a standard protocol for this conversion.[13] However, improper stoichiometry, temperature, or addition rate can lead to problems.
-
Insight & Solution: The reaction proceeds via a phosphonium salt intermediate. Using a slight excess of both CBr₄ and PPh₃ ensures full conversion of the alcohol. The reaction is typically run at low temperatures (e.g., -20 °C to 0 °C) to minimize side reactions.[13] Adding the PPh₃ solution slowly to the mixture of the alcohol and CBr₄ helps control the reaction exotherm and maintain selectivity.[13]
-
Actionable Step: Use 1.5-2.0 equivalents of both CBr₄ and PPh₃. Maintain the temperature below 0 °C during the addition and for several hours afterward before allowing it to warm slowly. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Possible Cause 2: Boc Group Instability The Boc group is notoriously sensitive to acid.[14][15] While the Appel reaction is generally neutral, trace acidic impurities or byproducts could potentially lead to partial deprotection.
-
Insight & Solution: The primary concern is acid-catalyzed cleavage of the Boc group, which would expose the secondary amine. This free amine could then potentially react with the desired bromomethyl product, leading to dimerization or other unwanted byproducts.
-
Actionable Step: Ensure all reagents and solvents are anhydrous and of high purity. Perform the reaction under an inert atmosphere (N₂ or Ar). If deprotection is suspected, consider adding a non-nucleophilic base, such as proton sponge, to the reaction mixture, although this is not standard for an Appel reaction and should be tested on a small scale first.
-
Possible Cause 3: Purification Challenges The primary byproduct of the Appel reaction is triphenylphosphine oxide (TPPO), which can be difficult to separate from the desired product due to similar polarities.
-
Insight & Solution: TPPO is notorious for complicating silica gel chromatography.
-
Actionable Step: After the reaction, concentrate the mixture and triturate with a solvent system in which the product is soluble but TPPO is not (e.g., a mixture of hexanes and diethyl ether). This will cause much of the TPPO to precipitate. Alternatively, after concentration, dissolve the residue in a minimal amount of dichloromethane and add a large volume of cold hexanes or pentane to precipitate the TPPO. The remaining soluble material can then be purified by column chromatography.[13]
-
Frequently Asked Questions (FAQs)
Q: What are the primary strategies for establishing the stereocenter at the C2 position of the morpholine ring?
A: There are three main strategies for synthesizing chiral 2-substituted morpholines:
-
Chiral Pool Synthesis: This is one of the most common approaches, starting from an enantiomerically pure precursor, such as a chiral amino alcohol.[9][11] The inherent stereochemistry of the starting material is then transferred to the final product during the cyclization step.
-
Asymmetric Catalysis during Cyclization: This involves the cyclization of an achiral precursor using a chiral catalyst to induce enantioselectivity.[6][8] This method is powerful but often requires significant optimization of the catalyst, ligand, and reaction conditions.
-
Modification of a Pre-formed Ring: This strategy involves creating an unsaturated morpholine ring (a dehydromorpholine) and then performing an asymmetric reaction, such as an asymmetric hydrogenation, to set the stereocenter.[16][17][18][19][20] Rhodium catalysts with chiral bisphosphine ligands have shown excellent success, achieving up to 99% enantiomeric excess (ee).[16][18][19]
Q: Why is the Boc protecting group commonly used, and what is its main limitation?
A: The tert-butoxycarbonyl (Boc) group is widely used for amine protection for several key reasons:
-
Stability: It is robust and stable to a wide range of reaction conditions, including nucleophiles, bases, and many reducing agents.[15][21]
-
Ease of Introduction: It can be easily introduced using di-tert-butyl dicarbonate ((Boc)₂O) under mild conditions.[15][22]
-
Orthogonality: Its primary limitation is its lability under acidic conditions.[15][23] This allows for selective deprotection in the presence of other protecting groups (like Fmoc or Cbz) that are removed under different conditions (base or hydrogenolysis, respectively). This acid sensitivity is the main challenge to consider during reaction design and workup.[14]
Q: What are the best analytical methods for determining the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of my product?
A: A combination of techniques is typically required for unambiguous stereochemical assignment.
-
¹H NMR Spectroscopy: This is the primary tool for determining the diastereomeric ratio of the crude reaction mixture or purified product.[24] The protons adjacent to the stereocenters will have distinct chemical shifts and coupling constants for each diastereomer, allowing for integration and quantification.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess. By using a chiral stationary phase, the two enantiomers can be separated and their relative peak areas quantified. It can also be used to separate diastereomers.
-
X-ray Crystallography: If a suitable single crystal of the product or a derivative can be obtained, X-ray crystallography provides absolute confirmation of the relative and absolute stereochemistry.[25]
Key Experimental Protocols
Protocol 1: Synthesis of (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate
This protocol is adapted from a known procedure starting from a chiral precursor.[11]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add (S)-2-amino-3-(benzyloxy)propan-1-ol (1.0 eq) and a suitable solvent like THF.
-
Boc Protection: Cool the solution to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis shows complete consumption of the starting material.
-
Workup 1: Concentrate the reaction mixture under reduced pressure. Redissolve in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected amino alcohol.
-
Cyclization (Intramolecular Williamson Ether Synthesis): Dissolve the crude product in anhydrous THF. Cool to 0 °C and add a strong base like sodium hydride (NaH, 1.2 eq) portion-wise.
-
Reaction: Allow the mixture to warm to room temperature and then gently reflux for 4-6 hours, monitoring by TLC for the formation of the cyclized product.
-
Workup 2: Carefully quench the reaction by cooling to 0 °C and slowly adding saturated NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by silica gel chromatography to afford the title compound.
Protocol 2: Bromination of (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate
This protocol is based on the Appel reaction.[13]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an inert atmosphere (N₂), add (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) and carbon tetrabromide (CBr₄, 2.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to -20 °C using a dry ice/acetone bath.
-
Addition: In a separate flask, dissolve triphenylphosphine (PPh₃, 2.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above -15 °C.[13]
-
Reaction: Maintain the reaction at -15 °C for 18 hours, then allow it to warm to room temperature and stir for an additional 1.5 hours.[13]
-
Workup and Purification:
-
Remove the solvent under reduced pressure.
-
Add a minimal amount of DCM to dissolve the residue, then add a large volume of cold hexanes to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture, collecting the filtrate.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to yield this compound.[13]
-
Data & Visualization
Table 1: Troubleshooting Summary for Low Diastereoselectivity
| Parameter | Potential Issue | Recommended Action | Relevant Citation(s) |
| Catalyst | Suboptimal for desired stereochemical control (kinetic vs. thermodynamic). | Screen Lewis acids (FeCl₃, BF₃·OEt₂) or transition metals (Pd(OAc)₂, Rh(I)). | [4][5][6] |
| Temperature | Too high, leading to loss of selectivity or thermodynamic product. | Run reactions at lower temperatures (0 °C to -78 °C) to favor kinetic control. | [4] |
| Solvent | Poor stabilization of the desired transition state. | Screen a range of solvents with varying polarity (e.g., DCM, THF, Toluene). | [4] |
| Starting Material | Low enantiomeric or diastereomeric purity of the acyclic precursor. | Verify purity of chiral amino alcohol or other precursors via chiral HPLC/NMR. | [11] |
Diagrams
General Synthetic Workflow
Caption: General workflow for the stereoselective synthesis of the target compound.
Troubleshooting Decision Tree: Low Bromination Yield
Caption: A logical workflow for troubleshooting low yields in the bromination step.
References
- Al-Zoubi, R. M., et al. (2018). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols.
- Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
- Alexanian, E. J., et al. (2008). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Journal of the American Chemical Society. [Link]
- Semantic Scholar. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]
- Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
- Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH. [Link]
- Organic Chemistry Portal. (2024). Morpholine synthesis. Organic Chemistry Portal. [Link]
- Royal Society of Chemistry. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
- McCallum, T., et al. (2022). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]
- Benedetti, F., & Norbedo, S. (2004). Facile inversion of configuration of N-Boc-β-aminoalcohols via SN2 cyclization to oxazolidinones. Tetrahedron Letters. [Link]
- Check, C. T., et al. (2021). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters. [Link]
- Mészáros, Á., et al. (2022). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Protecting Groups: A Focus on Boc-Protection in Chemical Synthesis. inno-pharmchem.com. [Link]
- Jain, A., & Sahu, S. K. (2024).
- Palchykov, V. (2019). Recent progress in the synthesis of morpholines.
- Wu, S., et al. (2023). Engineered Artificial Carboligase-Catalyzed Stereoselective Michael Addition of Nitroalkane to Cyclohexadienone.
- ResearchGate. (2018). Chemoselective Boc protection of phenols and amino alcohols.
- Smith, T. E., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic Letters. [Link]
- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters. [Link]
- Wang, G. T., et al. (2004). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry. [Link]
- ResearchGate. (2017). Enantioselective synthesis of morpholine syn‐α‐methyl‐β‐hydroxycarboxamide (2).
- Cantrell, B. E., et al. (1980). Morpholine derivatives, pharmaceutical compositions containing them and processes for their preparation.
- Ortiz, K. G., et al. (2022).
- Google Patents. (2020). Method for purifying cis-2, 6-dimethyl morpholine. CN110950818B.
- Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Semantic Scholar. [Link]
- Palchykov, V. (2013). Morpholines. Synthesis and Biological Activity.
- PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)
Sources
- 1. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Morpholine synthesis [organic-chemistry.org]
- 6. Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. Recent progress in the synthesis of morpholines | Semantic Scholar [semanticscholar.org]
- 11. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound | 765914-78-1 [chemicalbook.com]
- 14. reddit.com [reddit.com]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 19. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. nbinno.com [nbinno.com]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analytical Monitoring of Reactions with 4-Boc-2-(bromomethyl)morpholine
Welcome to the technical support center for monitoring reactions involving 4-Boc-2-(bromomethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and robust troubleshooting strategies. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring your analytical methods are both accurate and reliable.
Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)
Reactions with this compound typically involve its use as an electrophilic alkylating agent for various nucleophiles, such as primary and secondary amines, in N-alkylation reactions.[1][2] The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the morpholine nitrogen, preventing its participation in the reaction.[3][4] Effective reaction monitoring is paramount to determine reaction completion, identify potential side products, and optimize yield.
General FAQs
Q1: I'm starting a new reaction with this compound. Which analytical method should I use for a quick progress check?
A1: Thin-Layer Chromatography (TLC) is the ideal method for rapid, qualitative analysis. It's fast, requires minimal sample, and provides an excellent visual representation of the consumption of starting materials and the formation of the product. You can often run multiple time points on a single plate to track the reaction's progress.
Q2: How can I get quantitative data on my reaction's conversion rate?
A2: For precise quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the industry standard. By creating a calibration curve with known concentrations of your starting material and product, you can accurately determine the conversion and yield at any given time point.[5] Alternatively, quantitative NMR (qNMR) can be used if an internal standard is added to the reaction mixture.
Q3: My reaction is complete, but how do I definitively confirm the structure of my product?
A3: Structural confirmation requires a combination of techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is essential for elucidating the precise molecular structure. You should look for the disappearance of the bromomethyl (-CH₂Br) signal from the starting material and the appearance of new signals corresponding to the newly formed bond.[6]
-
Mass Spectrometry (MS) confirms the molecular weight of your product.[7] Techniques like LC-MS are powerful because they combine the separation power of HPLC with the mass identification of MS.[5]
Q4: Is the Boc protecting group stable during analysis?
A4: The Boc group is notoriously sensitive to acid.[4] This is a critical consideration for your analytical method.
-
HPLC: Using a mobile phase containing a strong acid like trifluoroacetic acid (TFA) can potentially cleave the Boc group, especially if fractions are concentrated.[8] If you observe unexpected peaks, consider using a less acidic modifier like formic acid or a buffered mobile phase.
-
TLC: The silica gel on a standard TLC plate is slightly acidic. For highly sensitive compounds, this can cause streaking or decomposition at the baseline.[9]
-
NMR: Standard deuterated solvents are generally fine. However, if you add an acidic reagent to your NMR tube to study a specific interaction, be aware of potential deprotection.
Workflow: Selecting the Right Analytical Method
The choice of analytical technique depends on the specific question you are trying to answer at each stage of your research. The following diagram outlines a logical decision-making process.
Caption: Decision tree for selecting an analytical method.
Part 2: Method-Specific Troubleshooting Guides
Thin-Layer Chromatography (TLC)
TLC separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase. Polar compounds interact more strongly with the silica and move less, resulting in a lower Retention Factor (R_f).[10]
Detailed Protocol: Monitoring an N-Alkylation Reaction
-
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a thin origin line about 1 cm from the bottom.
-
Sample Preparation: Dilute a small aliquot of your reaction mixture (1-2 drops) in a volatile solvent like ethyl acetate or dichloromethane (DCM). A 1% concentration is a good starting point.[10]
-
Spotting: Using a microcapillary tube, spot your diluted reaction mixture on the origin line. Also, spot the starting materials (this compound and the nucleophile) as references. A "co-spot" (spotting the reaction mixture on top of the starting material spot) is highly recommended to confirm spot identity.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). Ensure the solvent level is below the origin line.[11] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If spots are not UV-active, use a chemical stain such as potassium permanganate or p-anisaldehyde.[11]
-
Analysis: Calculate the R_f value for each spot (distance traveled by spot / distance traveled by solvent front).[10] The disappearance of starting material spots and the appearance of a new product spot indicates reaction progress.
TLC Troubleshooting Q&A
Q: My spots are streaking down the plate. What's wrong? A: This is a very common issue with several potential causes:
-
Sample Overload: The most frequent cause. You've applied too much sample to the plate.[12] Solution: Dilute your sample further and re-spot.[9]
-
Acidic/Basic Compounds: The starting nucleophile or the product may be strongly basic (e.g., an amine). Basic compounds can interact poorly with the acidic silica gel, causing streaking.[10] Solution: Add a small amount (0.1–2.0%) of a modifier to your mobile phase. For basic compounds, add triethylamine; for acidic compounds, add acetic acid.[9]
-
High-Boiling Point Solvents: If your reaction is in a solvent like DMF or DMSO, it will streak up the plate. Solution: After spotting your sample, place the TLC plate under high vacuum for a few minutes to evaporate the reaction solvent before developing the plate.[13]
Q: I don't see any spots on my developed plate. A: This can be frustrating, but it's usually solvable:
-
Sample Too Dilute: The concentration of your compounds is too low to be detected.[12] Solution: Try concentrating your sample or spot multiple times in the same location, allowing the solvent to dry completely between applications.[9]
-
Compound is Not UV-Active: Your compounds may not absorb UV light. Solution: Use a chemical stain. Potassium permanganate is a good general-purpose stain that reacts with many organic compounds.[11]
-
Sample Washed Away: The solvent level in the developing chamber was higher than your origin line, dissolving your sample into the solvent reservoir.[11] Solution: Always ensure the origin line is above the solvent level.
Q: My starting material and product spots are too close together (very similar R_f values). How can I get better separation? A: This indicates your mobile phase polarity is not optimal.
-
If R_f values are high (spots near the solvent front): Your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., switch from 50% to 30% ethyl acetate in hexanes).[9]
-
If R_f values are low (spots near the origin): Your mobile phase is not polar enough. Increase the proportion of the polar solvent.[9]
-
If changing polarity doesn't work: Try a completely different solvent system. A combination like dichloromethane/methanol can offer different selectivity compared to ethyl acetate/hexanes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique that separates components of a mixture by pumping a sample in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). It is the go-to method for quantitative analysis and purity assessment.
Detailed Protocol: Quantitative Reaction Monitoring
-
System Preparation:
-
Mobile Phase: Prepare a filtered and degassed mobile phase. For reversed-phase HPLC (the most common mode), a typical mobile phase would be a gradient of acetonitrile (ACN) and water. A modifier like 0.1% formic acid is often added to improve peak shape.
-
Column: Use a C18 column, which is suitable for a wide range of organic molecules.[14]
-
Equilibration: Equilibrate the column with your initial mobile phase composition for at least 10-15 column volumes to ensure a stable baseline.[15]
-
-
Sample Preparation: Take a precise volume from the reaction mixture (e.g., 10 µL) and dilute it with a known volume of mobile phase (e.g., 990 µL) in an HPLC vial. This ensures the sample solvent is compatible with the mobile phase.[15]
-
Method Parameters (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[14]
-
Detection: UV at 210 nm (for the Boc group) or another wavelength where your compounds absorb.
-
Injection Volume: 5-10 µL.
-
-
Analysis: Inject your diluted sample. Identify peaks corresponding to starting materials and product based on their retention times (confirmed by injecting pure standards). The peak area is proportional to the concentration.
HPLC Troubleshooting Q&A
Q: My retention times are drifting from one run to the next. What is happening? A: Variable retention times are a classic HPLC problem, often pointing to issues with the mobile phase or column.
-
Column Equilibration: The column was not properly equilibrated between runs, especially after a gradient.[16] Solution: Increase the equilibration time to at least 10 column volumes.[15]
-
Mobile Phase Composition: The mobile phase composition is changing due to evaporation of the more volatile solvent (like acetonitrile) or improper mixing by the pump.[5] Solution: Prepare fresh mobile phase daily, keep solvent reservoirs covered, and if the problem persists, troubleshoot the pump's mixing performance by premixing the mobile phase manually.[5][15]
-
Temperature Fluctuations: The laboratory temperature is changing, affecting retention. Solution: Use a column oven to maintain a constant temperature.[15]
Q: My peaks are broad or tailing. A: Poor peak shape compromises resolution and quantification.
-
Column Contamination/Degradation: The column may be contaminated with strongly retained impurities from previous samples, or the stationary phase is degrading.[17] Solution: Flush the column with a strong solvent (like 100% acetonitrile or isopropanol).[15] If this doesn't work, the column may need to be replaced. Using a guard column can extend the life of your analytical column.[5]
-
Mobile Phase pH: If your analyte is an amine, the pH of the mobile phase is critical. Unbuffered mobile phases can lead to interactions with residual silanols on the stationary phase, causing tailing. Solution: Ensure your mobile phase modifier (e.g., formic acid) provides an appropriate pH to keep your analyte consistently protonated.
-
Sample Overload: Injecting too much sample can saturate the column.[17] Solution: Dilute your sample and inject a smaller volume.
Q: I'm seeing "ghost peaks" – peaks that appear in blank runs. A: Ghost peaks are typically caused by contamination in the system or carryover from a previous injection.
-
Contaminated Mobile Phase: Impurities in the water or solvent can concentrate on the column during equilibration and elute during the gradient. Solution: Use high-purity HPLC-grade solvents and prepare fresh mobile phase.
-
Injector Carryover: The previous sample was not completely flushed from the injector loop. Solution: Program a needle wash with a strong solvent as part of your injection sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unparalleled detail about a molecule's carbon-hydrogen framework. For reaction monitoring, ¹H NMR is used to track the disappearance of starting material signals and the appearance of product signals.[18]
Detailed Protocol: Tracking Reaction Progress by ¹H NMR
-
Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Solvent Removal: Evaporate the reaction solvent under a stream of nitrogen or using a rotary evaporator. This is crucial to avoid large solvent signals overwhelming your spectrum.
-
Dissolution: Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of a reference standard like tetramethylsilane (TMS).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis:
-
Identify the characteristic peaks for your starting material, this compound. Key signals include the large singlet for the Boc group (~1.4 ppm) and the diastereotopic protons of the bromomethyl group (-CH₂Br).[19][20]
-
Identify peaks for your nucleophile.
-
Look for the disappearance of these starting material peaks and the concurrent appearance of new product peaks. For an N-alkylation, the -CH₂Br signal will be replaced by a new signal, typically shifted upfield, corresponding to the new -CH₂-N group.
-
The integration of the product peaks relative to the remaining starting material peaks can be used to estimate the reaction conversion.[21]
-
NMR Troubleshooting & Interpretation Q&A
Q: Which signals are the most important to monitor in a reaction with this compound? A: Focus on the signals that undergo the most significant change.
-
Disappearance of Starting Material: The most unambiguous signal to watch is the one for the bromomethyl protons (-CH₂Br) . This group is consumed in the reaction.
-
Appearance of Product: A new set of signals will appear for the methylene protons now attached to the nucleophile (-CH₂-Nuc) . The chemical shift of these protons will be different from the starting material.[6]
-
Stability of the Boc Group: The large singlet around 1.4 ppm corresponding to the nine protons of the Boc group should remain.[19] Its integration value should be constant relative to the morpholine ring protons. If this signal diminishes or disappears, it indicates undesired deprotection is occurring.
Q: My spectrum is very complex and peaks are overlapping. How can I analyze it? A: This is common when the starting material and product have similar structures.
-
Compare to Standards: Always run spectra of your pure starting materials. This allows you to subtract their signals from the reaction mixture spectrum, making it easier to identify product peaks.[6]
-
Use a Higher Field Magnet: A higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will provide better signal dispersion and resolve overlapping peaks.
-
2D NMR: If the ¹H spectrum is intractable, a 2D experiment like a COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, allowing you to trace the spin systems of the product versus the starting material.[22]
Q: I see a peak for my product, but also a lot of starting material. How do I know if the reaction is stalled? A: Take time points. Acquire an NMR spectrum at different times (e.g., 1 hr, 4 hrs, 24 hrs). If the ratio of the product integration to the starting material integration stops increasing over time, the reaction has likely stalled or reached equilibrium.[23]
Workflow: Troubleshooting a Stalled or Failed Reaction
If your primary analytical method (e.g., TLC or HPLC) shows little to no product formation, a systematic approach is needed to diagnose the issue.
Caption: Systematic workflow for troubleshooting low-conversion reactions.
Part 3: Data Summary & References
Quantitative Data Summary
The following table provides typical analytical values that can be used as a starting point for method development. Actual values will vary based on the specific nucleophile used and the exact analytical conditions.
| Parameter | This compound | N-Alkylated Product Example | Rationale & Comments |
| TLC R_f | ~0.6 - 0.7 | ~0.3 - 0.4 | The starting material is less polar than the product, which often contains a more polar amine/amide group. The product will have a lower R_f. (Mobile Phase: 30% Ethyl Acetate / Hexanes) |
| ¹H NMR Chemical Shift (CDCl₃) | |||
| Boc Protons (-C(CH₃)₃) | ~1.46 ppm (singlet, 9H) | ~1.46 ppm (singlet, 9H) | This signal should remain unchanged unless deprotection occurs.[19] |
| Methylene Protons (-CH₂Br) | ~3.4-3.6 ppm (multiplet, 2H) | N/A | This signal will disappear as the reaction progresses. |
| Methylene Protons (-CH₂-Nuc) | N/A | ~2.5-3.0 ppm (multiplet, 2H) | The key signal for product formation. Its chemical shift is highly dependent on the nature of the nucleophile. |
| Mass Spec (ESI+) | m/z = 282/284 [M+H]⁺ | Varies | Expect to see the [M+H]⁺ ion. The bromine in the starting material gives a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da. |
References
- Acquavia M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas.
- Acquavia M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.
- University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC).
- Restek Corporation. (n.d.). HPLC Troubleshooting Guide. Restek. [Link]
- Chemistry LibreTexts. (2022).
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene. [Link]
- University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. [Link]
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]
- Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]
- Cao, Y., et al. (2018). The derivatization reaction of morpholine.
- Zhan, H., et al. (2017). Mass spectra of morpholine cation and fragment ions.
- ResearchGate. (n.d.). Comparison of 1H NMR spectrum of N-Boc-morpholinyl-L-prolinamide.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]
- Jasiński, M., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH. [Link]
- Chemistry LibreTexts. (2023).
- Wang, Z., et al. (2015). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition. PMC - NIH. [Link]
- JEOL. (n.d.).
- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]
- Chemistry LibreTexts. (2022). NMR in Lab- Monitoring Reaction Progress. Chemistry LibreTexts. [Link]
- Hameed, A., et al. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
- Jasiński, M., et al. (2025). NMR reaction monitoring robust to spectral distortions. ChemRxiv. [Link]
- Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Royal Society of Chemistry. [Link]
- Torosyan, G. H. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MedCrave online. [Link]
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
- Levin, J. O., et al. (2025). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis.
- ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?
- ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols.
- Frontiers. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins. Frontiers. [Link]
- ResearchGate. (n.d.). ¹H NMR signals for methylene protons of morpholine group.
- Kappe, C. O., et al. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. University of Graz. [Link]
- Ma, Z., et al. (2025). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific. [Link]
- Wang, L., et al. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. NIH. [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity [iris.unibas.it]
- 8. researchgate.net [researchgate.net]
- 9. silicycle.com [silicycle.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Chromatography [chem.rochester.edu]
- 14. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 18. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. beilstein-journals.org [beilstein-journals.org]
- 21. acdlabs.com [acdlabs.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chemrxiv.org [chemrxiv.org]
Technical Support Center: Isolating Products from 4-Boc-2-(bromomethyl)morpholine Reactions
Welcome to the technical support resource for researchers utilizing 4-Boc-2-(bromomethyl)morpholine. This guide is designed to provide practical, in-depth solutions for the critical workup and product isolation stages of your experiments. As a chiral building block, this reagent is invaluable for introducing the morpholine moiety in drug discovery and development. However, its bifunctional nature—a reactive electrophilic bromide and an acid-sensitive Boc protecting group—presents unique challenges during purification. This document moves beyond standard protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your product isolation.
Section 1: The Foundational Workflow: A Standard SN2 Reaction Workup
Reactions with this compound typically involve its use as an alkylating agent for various nucleophiles (e.g., phenols, amines, thiols). A generalized workup procedure is outlined below. The core principle is to maintain neutral or slightly basic conditions to preserve the integrity of the Boc group, which is labile in acidic environments.[1][2][3]
Core Experimental Protocol: Workup & Extraction
-
Reaction Quenching: Upon reaction completion (monitored by TLC/LCMS), cool the reaction mixture to room temperature. Slowly add deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Expertise Note: NH₄Cl is a mild Lewis acid and is effective for quenching reactions involving organometallics or strong bases without drastically lowering the pH.
-
Solvent Removal (If Applicable): If the reaction was conducted in a water-miscible solvent (e.g., DMF, DMSO, THF), remove the bulk of the solvent under reduced pressure. Be cautious not to heat the mixture excessively, which could promote side reactions.
-
Liquid-Liquid Extraction: Transfer the aqueous residue to a separatory funnel. Dilute with water and extract the product into an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane). Perform the extraction 2-3 times to ensure maximum recovery. Trustworthiness Check: After the final extraction, spot the aqueous layer on a TLC plate against a standard of your product to ensure complete extraction.
-
Organic Layer Wash: Combine the organic extracts and wash sequentially with:
-
Deionized Water (1x): To remove the majority of the water-miscible solvent and inorganic salts.
-
Saturated Aqueous NaHCO₃ (1x): To neutralize any residual acid. This is a critical step to prevent inadvertent deprotection of the Boc group during subsequent steps.[1]
-
Saturated Aqueous NaCl (Brine) (1x): To break up any minor emulsions and remove the bulk of the dissolved water from the organic phase.
-
-
Drying and Filtration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for 15-30 minutes, then filter to remove the drying agent.
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
Visualized Workflow: Standard Product Isolation
A flowchart illustrating the decision-making process in a standard workup.
Caption: Standard workflow for isolating products from this compound reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best base to use in the reaction to avoid workup complications? A: The choice of base is critical. For most nucleophiles like phenols or secondary amines, a mild inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF, Acetonitrile) is ideal. These bases are easily removed during the aqueous workup by simple washing. Avoid strong, non-nucleophilic organic bases like DBU or overly hindered bases, as they can promote E2 elimination of HBr to form an undesired alkene side product.
Q2: My product appears to be partially soluble in water. How can I improve my extraction efficiency? A: The morpholine oxygen atom can increase the aqueous solubility of smaller or more polar derivatives. To improve extraction efficiency:
-
Increase Salinity: Add solid NaCl to the aqueous layer until saturation. This "salting out" effect decreases the polarity of the aqueous phase, driving your organic product into the organic layer.
-
Use a More Polar Solvent: If you are using a non-polar solvent like hexanes, switch to a more polar extraction solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Back-Extraction: After the initial extraction, you can perform a "back-extraction" by taking the aqueous layer and re-extracting it with fresh organic solvent.
Q3: Can I use a strong acid like HCl to wash my organic layer? A: Absolutely not. The Boc (tert-butyloxycarbonyl) group is a carbamate that is specifically designed to be cleaved under acidic conditions.[3][4] Washing with strong acids like HCl or even milder acids like acetic acid will result in the immediate deprotection of the morpholine nitrogen, yielding the free secondary amine. This changes the polarity and reactivity of your molecule, complicating purification. Stick to a neutral or slightly basic wash (e.g., saturated NaHCO₃) to maintain the integrity of your product.
Section 3: Troubleshooting Guide
Even with a robust protocol, unexpected issues can arise. This section addresses the most common problems encountered during the workup of these reactions.
Problem: An Intractable Emulsion Formed During Extraction.
Cause: Emulsions are common when the product or byproducts act as surfactants, stabilizing the oil-in-water mixture. This is often exacerbated by the presence of polar aprotic solvents like DMF or fine particulates. Solutions:
-
Add Brine: Transfer the entire mixture to a larger separatory funnel and add a significant volume of saturated NaCl (brine). Gently rock the funnel (do not shake vigorously). The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Filter through Celite®: If brine is ineffective, filter the entire emulsified mixture through a pad of Celite® or diatomaceous earth. This can break up the microscopic droplets and separate fine solids that may be stabilizing the emulsion.
-
Change the Solvent: Adding a small amount of a different organic solvent can alter the phase dynamics. For example, if you are using EtOAc, adding some DCM can sometimes help.
Problem: TLC/LCMS analysis after workup shows a new, highly polar spot.
Cause: This is the classic signature of accidental Boc deprotection. The resulting free amine is significantly more polar than the Boc-protected starting material and will have a much lower Rf on silica gel TLC. This can happen due to:
-
An acidic reaction condition that was not properly neutralized.
-
Use of an acidic quenching or washing reagent.
-
Contaminated solvents containing acid. Solutions:
-
Re-protection: If the deprotection is significant, you may need to re-protect the crude material. Dissolve the crude product in a solvent like DCM, add a base (e.g., triethylamine), and treat with di-tert-butyl dicarbonate (Boc₂O).[5][6][7]
-
Chromatographic Separation: If the deprotection is minor, you can often separate the desired Boc-protected product from the free amine using column chromatography. The free amine will typically adhere strongly to the silica gel.
Troubleshooting Logic Diagram
A flowchart to diagnose and solve common workup issues.
Caption: A troubleshooting decision tree for common workup problems.
Section 4: Advanced Purification Strategies
Standard silica gel chromatography is the most common method for purifying these products. However, the polarity of the morpholine ring requires careful solvent selection.
Tips for Column Chromatography
-
Solvent System Selection: The polarity of your final product is a composite of the non-polar Boc group and the relatively polar morpholine-containing scaffold. A gradient elution is almost always necessary.
-
Avoid Acidic Additives: Do not add acetic acid to your eluent, as this can cause deprotection on the column.
-
Basifying the Silica/Solvent: If you are struggling with product tailing or smearing on the column (often due to the slightly basic nature of the morpholine nitrogen), you can pre-treat your silica or eluent. Add ~1% triethylamine (Et₃N) to your eluent system. This will occupy the acidic sites on the silica gel, allowing your product to elute with sharper peaks.
Recommended Eluent Systems for Silica Gel Chromatography
| Polarity of Product | Primary Eluent System (Gradient) | Modifier | Typical Use Case |
| Low to Medium | Hexanes / Ethyl Acetate (EtOAc) | None | Product of reaction with a non-polar nucleophile (e.g., a large aromatic phenol). |
| Medium to High | Dichloromethane (DCM) / Methanol (MeOH) | None | Product is significantly more polar than starting material. |
| Basic/Tailing Product | Hexanes / Ethyl Acetate (EtOAc) | 1% Et₃N | Product shows significant tailing on TLC analysis. |
| Very Polar Product | Dichloromethane (DCM) / Methanol (MeOH) | 1% Et₃N | Product has low Rf even in high concentrations of MeOH. |
References
- Chaskar, A., et al. (2009). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. Journal of the Korean Chemical Society.
- Scribd. Application Note - N-Boc Protection.
- Rama, V., et al. (2018). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
- Fletcher, C. A., et al. (2022). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- ResearchGate. Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- Hajjem, B., et al. (2011). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society.
- ResearchGate. (2009). Synthesis and Characterization of Some New Morpholine Derivatives.
- NileRed. (2022). Morpholine Preparation from Diethanolamine. YouTube.
- IARC Publications. Morpholine.
- ResearchGate. (2009). Synthesis and Characterization of Some New Morpholine Derivatives.
- ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
- Chen, J. L., et al. (2021). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC.
- PubMed. (2009). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid.
- ResearchGate. (2004). Biological relevance and synthesis of C-substituted morpholine derivatives.
Sources
Validation & Comparative
characterization of 4-Boc-2-(bromomethyl)morpholine derivatives by 1H NMR and 13C NMR
An In-depth Technical Guide to the Characterization of 4-Boc-2-(bromomethyl)morpholine Derivatives by ¹H and ¹³C NMR Spectroscopy
Introduction: The Role of Substituted Morpholines in Modern Drug Discovery
Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Their favorable physicochemical properties, including metabolic stability and aqueous solubility, make them highly desirable moieties. The compound this compound, in particular, is a versatile chiral building block. The tert-butyloxycarbonyl (Boc) group provides a stable, yet readily clevable, protecting group for the nitrogen, while the bromomethyl group at the C-2 position serves as a reactive handle for introducing a wide range of functionalities through nucleophilic substitution.
Given its importance, the unambiguous structural characterization of this compound and its subsequent derivatives is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, stands as the most powerful and definitive tool for this purpose.[1] This guide provides a comprehensive comparison of the NMR spectral features of these compounds, explains the underlying principles for spectral interpretation, and contrasts NMR with other common analytical techniques.
Fundamentals of NMR Spectroscopy for Morpholine Scaffolds
NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[2][3] For morpholine derivatives, the chair conformation of the six-membered ring and the electronic effects of the oxygen, nitrogen, Boc-group, and C-2 substituent dictate the observed chemical shifts and coupling constants.
-
¹H NMR: Protons on carbons adjacent to the oxygen atom (C-3 and C-5) are deshielded and typically appear downfield (δ 3.5-4.0 ppm). Protons on carbons adjacent to the nitrogen (C-2 and C-6) are also deshielded, with their chemical shift being highly sensitive to the nature of the nitrogen substituent.[4] The Boc group, being electron-withdrawing, further influences the electronic environment.
-
¹³C NMR: Similar to ¹H NMR, carbons adjacent to heteroatoms are deshielded. The carbons next to the oxygen (C-3, C-5) typically resonate around δ 66-70 ppm, while those next to the nitrogen (C-2, C-6) are found further upfield.[4][5] The carbonyl carbon of the Boc group is a distinct feature, typically appearing around δ 154 ppm.
Comparative Spectral Analysis: this compound and a Representative Derivative
The power of NMR lies in its ability to reveal subtle structural changes. Below is a comparison of the expected NMR data for the parent compound, this compound, and a hypothetical derivative where the bromine has been substituted by a hydroxyl group, forming tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate.
Table 1: ¹H NMR Data Comparison
| Assignment | This compound (Expected δ, ppm) | tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (Reported δ, ppm) | Rationale for Shift Changes |
| Boc (-C(CH₃)₃) | ~1.45 (s, 9H) | 1.46 (s, 9H) | Minimal change, distant from the modification site. |
| Morpholine Protons | ~2.6-4.2 (m) | ~2.6-4.0 (m) | The overall pattern of the morpholine ring protons remains complex due to overlapping signals and conformational effects. |
| -CH₂Br | ~3.4-3.6 (m, 2H) | N/A | These protons are adjacent to the electronegative bromine atom. |
| -CH₂OH | N/A | ~3.5-3.7 (m, 2H) | Substitution of Br with OH results in a similar chemical shift for the adjacent methylene protons. |
Note: Specific chemical shifts and multiplicities for the morpholine ring protons can be complex due to the chair conformation and potential for rotamers around the N-Boc bond. 2D NMR techniques like COSY and HSQC are often required for unambiguous assignment.[6][7]
Table 2: ¹³C NMR Data Comparison
| Assignment | This compound (Expected δ, ppm) | tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (Reported δ, ppm) | Rationale for Shift Changes |
| Boc (-C(CH₃)₃) | ~28.4 | 28.5 | Minimal change. |
| Boc (-C(CH₃)₃) | ~80.0 | 79.8 | Minimal change. |
| Boc (C=O) | ~154.5 | 154.9 | Minimal change. |
| C-2 | ~51.0 | ~53.0 | The carbon attached to the substituent shows a moderate shift upon changing from -CH₂Br to -CH₂OH. |
| C-3, C-5 | ~67.0, ~68.0 | ~67.0, ~68.0 | Minor changes as they are further from the site of modification. |
| C-6 | ~43.0 | ~43.0 | Minimal change. |
| -CH₂Br | ~34.0 | N/A | The carbon is directly attached to the deshielding bromine atom. |
| -CH₂OH | N/A | ~63.0 | The carbon attached to the hydroxyl group is significantly deshielded compared to the brominated analogue. |
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques provide complementary information.[8]
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and conformational analysis.[1] | Unambiguous structure determination, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[2] | High sensitivity, provides molecular formula with high resolution MS. | Does not provide information on connectivity or stereochemistry; isomers are often indistinguishable. |
| FTIR Spectroscopy | Presence of functional groups (e.g., C=O of Boc group, O-H). | Fast, inexpensive, good for identifying key functional groups. | Provides limited information on the overall carbon skeleton; complex spectra can be difficult to interpret fully. |
For the synthesis of this compound derivatives, a typical workflow involves using all three techniques. FTIR confirms the disappearance of starting material functional groups and the appearance of new ones. Mass spectrometry confirms that the product has the correct molecular weight. Finally, NMR spectroscopy provides the definitive proof of structure, confirming that the desired regio- and stereoisomer has been formed.
Experimental Protocol: Acquiring High-Quality NMR Spectra
This protocol outlines the standard procedure for preparing a sample and acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the morpholine derivative for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[5]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.[5] Chloroform-d (CDCl₃) is a common choice for these compounds.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.[5]
-
Using a Pasteur pipette, transfer the clear solution into a clean, undamaged 5 mm NMR tube.[5]
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into a spinner turbine and place it into the NMR magnet.
-
"Lock" the spectrometer onto the deuterium signal of the solvent.
-
"Shim" the magnetic field to ensure homogeneity, which is critical for achieving high-resolution spectra.[5]
-
For ¹H NMR: Acquire a spectrum using a standard pulse sequence. A typical experiment on a 400 MHz spectrometer may take a few minutes.
-
For ¹³C NMR: Acquire a spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.[5] This experiment will require a longer acquisition time (30 minutes to several hours) due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain NMR spectrum.
-
Apply phase and baseline corrections to obtain the final, interpretable spectrum.[5]
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Workflow Visualization
The following diagram illustrates the logical workflow for the characterization of a novel this compound derivative.
Sources
- 1. rroij.com [rroij.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. acdlabs.com [acdlabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Confirmatory Analysis of 4-Boc-2-(bromomethyl)morpholine Products
For researchers, scientists, and drug development professionals, the unambiguous confirmation of synthesized intermediates is a cornerstone of robust chemical research and development. This guide provides an in-depth technical comparison of mass spectrometry and alternative analytical techniques for the structural confirmation of 4-Boc-2-(bromomethyl)morpholine, a key building block in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
Introduction: The Analytical Challenge of this compound
This compound is a morpholine derivative featuring a bulky tert-butyloxycarbonyl (Boc) protecting group and a reactive bromomethyl moiety. The successful synthesis and purity of this compound are critical for its downstream applications. Its structural features, however, present unique analytical considerations. The presence of the bromine atom, the lability of the Boc group under certain conditions, and the need for a sensitive and specific detection method make mass spectrometry an ideal, yet nuanced, analytical choice.
Primary Confirmatory Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the premier technique for the confirmation of this compound due to its exceptional sensitivity and specificity.[1] This hyphenated technique allows for the separation of the target compound from impurities followed by its unequivocal identification based on its mass-to-charge ratio (m/z).
The Rationale Behind Ionization and Fragmentation Techniques
The choice of ionization method is critical for getting the analyte into the gas phase as an ion with minimal degradation.
-
Electrospray Ionization (ESI): ESI is the preferred method for polar molecules like our target compound.[2] It is a "soft" ionization technique that typically generates a prominent protonated molecule, [M+H]⁺, providing clear molecular weight information. This is crucial for initial confirmation.
-
Collision-Induced Dissociation (CID): To gain structural insights, we employ tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is fragmented through collision with an inert gas. The resulting fragmentation pattern is a veritable fingerprint of the molecule. For Boc-protected amines, characteristic losses related to the Boc group are expected.[3][4]
Predicted Fragmentation Pathway of this compound
While specific experimental data for this exact compound is not widely published, we can predict a reliable fragmentation pathway based on established principles for similarly structured molecules. The molecular weight of this compound (C₁₀H₁₈BrNO₃) is 280.16 g/mol . Due to the presence of bromine, we expect to see a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[5]
The fragmentation of the protonated molecule is anticipated to proceed through several key pathways:
-
Loss of the Boc group: The most common fragmentation pathway for N-Boc protected compounds involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[3][4]
-
Cleavage of the Bromomethyl Group: The C-Br bond can cleave, leading to the loss of a bromine radical or HBr.
-
Ring Opening of the Morpholine: The morpholine ring can undergo cleavage to produce characteristic fragment ions.
Diagram of the Predicted ESI-MS/MS Fragmentation Pathway
Caption: Workflow for LC-MS/MS confirmation of this compound.
Predicted Quantitative Data Summary
| Ion Description | Predicted m/z | Notes |
| Protonated Molecule [M+H]⁺ | 280/282 | Characteristic 1:1 isotopic pattern for Bromine. |
| Fragment: Loss of Isobutylene | 224/226 | Common loss from the Boc group. |
| Fragment: Loss of Boc group | 180/182 | Cleavage of the entire protecting group. |
| Fragment: Loss of Bromine | 201 | Loss of the bromine atom. |
Alternative and Complementary Analytical Techniques
While LC-MS is a powerful tool for confirmation, a multi-faceted analytical approach provides a more robust and self-validating system.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and reliable technique for assessing the purity of the synthesized product. [6][7]While it lacks the specificity of mass spectrometry for structural confirmation, it is excellent for quantitative analysis and for monitoring reaction progress.
Comparison with LC-MS:
| Feature | LC-MS | HPLC-UV |
| Specificity | Very High (based on m/z and fragmentation) | Moderate (based on retention time and UV spectrum) |
| Sensitivity | Very High (pg to fg range) | Moderate (ng to µg range) |
| Structural Info | Detailed (molecular weight and fragmentation) | Limited (UV absorbance) |
| Cost & Complexity | High | Low to Moderate |
| Application | Definitive identification and quantification | Purity assessment and routine QC |
Experimental Protocol: HPLC-UV Analysis
1. Sample Preparation:
- Prepare samples as described for the LC-MS analysis.
2. HPLC-UV System and Conditions:
- HPLC System: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase A: Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 10-95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: The Boc-carbamate group has a weak chromophore, so detection is typically performed at low UV wavelengths, such as 210-220 nm. [6] * Injection Volume: 10 µL.
3. Expected Results:
- A successful synthesis will show a major peak corresponding to the product at a specific retention time. The purity can be calculated from the area of this peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for the structural elucidation of organic molecules. While mass spectrometry confirms the molecular weight and elemental composition (in high-resolution MS), NMR provides detailed information about the carbon-hydrogen framework of the molecule.
Key NMR Features for this compound:
-
¹H NMR: The spectrum will show characteristic signals for the protons of the Boc group (a singlet at ~1.4 ppm), the morpholine ring protons (complex multiplets), and the bromomethyl group protons. The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum will confirm the number of unique carbon atoms in the molecule, including the carbonyl carbon of the Boc group and the carbon bearing the bromine atom.
For a comprehensive structural confirmation, a combination of ¹H NMR, ¹³C NMR, and mass spectrometry data is essential.
Conclusion: An Integrated Approach for Unambiguous Confirmation
The confirmation of this compound products requires a thoughtful and integrated analytical strategy. While LC-MS/MS provides the most sensitive and specific data for initial confirmation of molecular weight and key structural motifs, it should be complemented by other techniques for a truly self-validating system. HPLC-UV offers a robust and accessible method for purity assessment, while NMR spectroscopy provides the definitive structural elucidation of the carbon-hydrogen framework. By understanding the principles and applying the protocols outlined in this guide, researchers can confidently verify the integrity of their synthesized products, ensuring the reliability of their subsequent research and development endeavors.
References
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
- Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455.
- Guella, G., et al. (2009). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Journal of Mass Spectrometry, 44(9), 1341-1353.
- Nagi Reddy, P., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-662.
- Srinivasu, P., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(10), 1158-1166.
- Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Zhang, N., et al. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of Chromatography A, 970(1-2), 235-248.
- ACD/Labs. (2008). Recognizing the NMR pattern for morpholine.
- Lopes, J. L. C., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455.
- American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development.
Sources
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple criterion for gas chromatography/mass spectrometric analysis of thermally unstable compounds, and reassessment of the by-products of alkyl diazoacetate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-Boc-2-(bromomethyl)morpholine and Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of 4-Boc-2-(bromomethyl)morpholine in Synthesis
In the landscape of modern medicinal chemistry, the morpholine heterocycle is a privileged scaffold, frequently incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and target binding.[1][2][3][4][5] The strategic introduction of this moiety often relies on robust and predictable chemical transformations. This compound has emerged as a key building block for this purpose.[6][7] As a primary alkyl bromide, its reactivity is primarily governed by the principles of bimolecular nucleophilic substitution (SN2). However, its unique structural features—namely the bulky tert-butoxycarbonyl (Boc) protecting group and the adjacent morpholine ring—introduce nuanced steric and electronic effects that differentiate its reactivity from more common alkylating agents.
This guide provides an in-depth comparison of this compound with other widely used alkylating agents, including benzyl bromide, iodoacetamide, and methyl iodide. We will dissect the mechanistic principles governing their reactivity, present comparative experimental data, and offer detailed protocols to empower researchers to make informed decisions in their synthetic endeavors.
The Foundation: Understanding SN2 Reactivity
The reactivity of alkyl halides like this compound is predominantly dictated by the Sngcontent-ng-c3402157373="" class="ng-star-inserted">N2 mechanism.[8][9][10] This is a single, concerted step where a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (a "backside attack").[8][10] The reaction rate is dependent on the concentration of both the nucleophile and the electrophile (the alkylating agent).[11]
Several key factors influence the rate of an SN2 reaction:
-
Substrate Structure: Steric hindrance around the electrophilic carbon dramatically slows the reaction. The general reactivity trend is methyl > primary (1°) > secondary (2°) >> tertiary (3°), as bulky groups physically obstruct the nucleophile's approach.[8][11]
-
Leaving Group Ability: The stability of the departing group (the anion) is critical. Weaker bases are better leaving groups because they are more stable on their own.[12][13] The typical trend for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[13][14]
-
Solvent: Polar aprotic solvents (e.g., acetone, acetonitrile, DMF) are ideal for S
N2 reactions as they solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive, without forming strong hydrogen bonds that would shield its nucleophilicity.[10][11]
Visualizing the SN2 Mechanism
The following diagram illustrates the fundamental principle of a concerted backside attack in an Sngcontent-ng-c3402157373="" class="ng-star-inserted">N2 reaction, which results in the inversion of stereochemistry at the carbon center.[11]
Caption: The SN2 reaction proceeds via a concerted backside attack.
Head-to-Head Comparison of Alkylating Agents
To understand the unique reactivity of this compound, we compare it to three other common primary alkylating agents, each with distinct structural and electronic features.
| Feature | This compound | Benzyl Bromide | Iodoacetamide | Methyl Iodide |
| Structure | ![]() | ![]() | ![]() | ![]() |
| Formula | C₁₀H₁₈BrNO₃ | C₇H₇Br | C₂H₄INO | CH₃I |
| MW ( g/mol ) | 280.16 | 171.04 | 184.96 | 141.94 |
| Type | Primary (1°) Alkyl Bromide | Primary (1°) Benzylic Bromide | Primary (1°) Alkyl Iodide | Methyl Iodide |
| Leaving Group | Bromide (Br⁻) | Bromide (Br⁻) | Iodide (I⁻) | Iodide (I⁻) |
| Key Steric Factor | High: Bulky Boc group and morpholine ring adjacent to the reaction center.[15] | Moderate: Planar phenyl group. | Low: Amide group. | Very Low: Only hydrogen atoms. |
| Key Electronic Factor | Minor inductive effect from ring heteroatoms.[16] | High: Phenyl ring stabilizes the S | Amide group is electron-withdrawing. | Minimal electronic effects. |
| Relative Reactivity | Moderate to Low | Very High | High | Very High |
Analysis of Reactivity
-
This compound: As a primary alkyl bromide, it is inherently reactive towards S
N2 displacement. However, its most significant feature is the substantial steric hindrance imposed by the large Boc-protecting group and the morpholine ring itself.[15][17] This bulkiness can impede the approach of a nucleophile, making it significantly less reactive than other, less hindered primary alkyl halides. The primary utility of this reagent is not its speed, but its function as a carrier for the valuable 2-methylmorpholine scaffold. -
Benzyl Bromide: This agent is exceptionally reactive due to electronic effects . The adjacent phenyl ring stabilizes the charge-diffuse S
N2 transition state, lowering the activation energy and dramatically accelerating the reaction rate compared to a standard primary alkyl bromide. -
Iodoacetamide: Its high reactivity stems from two factors. First, it is a primary alkyl halide with minimal steric bulk. Second, and more importantly, iodide is a superior leaving group compared to bromide because it is a larger, more polarizable, and weaker base.[13][14] This makes the C-I bond easier to break. It is a workhorse reagent, particularly for the alkylation of cysteine residues in proteomics.[18][19][20]
-
Methyl Iodide: This is often the benchmark for S
N2 reactivity. It combines the best of both worlds : the smallest possible steric profile (minimal hindrance) and an excellent leaving group (iodide).[8] It will typically react much faster than this compound under identical conditions.
Experimental Protocols & Comparative Data
To provide a practical context for these differences, we present a standardized protocol for the N-alkylation of benzylamine. This reaction serves as a model to objectively compare the alkylating efficiency of this compound against the highly reactive benzyl bromide.
Experimental Workflow Diagram
This diagram outlines the process for the comparative alkylation experiments, from reaction setup to product analysis.
Caption: Workflow for comparing alkylating agent reactivity.
Protocol 1: N-Alkylation with this compound
Rationale: A common base like potassium carbonate (K₂CO₃) is used to neutralize the HBr byproduct. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.[21] Due to the expected lower reactivity from steric hindrance, gentle heating is employed to drive the reaction to completion in a reasonable timeframe.
Materials:
-
Benzylamine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Standard glassware for reaction, workup, and purification
Procedure:
-
Reactant Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq) and anhydrous acetonitrile.
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the stirred solution.
-
Alkylating Agent Addition: Add this compound (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 60 °C and stir.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[24]
-
Work-up: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Alkylation with Benzyl Bromide
Rationale: This protocol is identical to the first, but the reaction is conducted at room temperature. Benzyl bromide's high reactivity means heating is unnecessary and could lead to the formation of undesired dialkylated byproducts.[25]
Procedure:
-
Follow steps 1-3 as described in Protocol 1, but use benzyl bromide (1.1 eq) as the alkylating agent.
-
Reaction: Stir the reaction mixture at room temperature.
-
Follow steps 5-8 as described in Protocol 1 for monitoring and purification.
Comparative Experimental Data (Illustrative)
The following table summarizes the expected outcomes from the described experimental protocols, highlighting the significant difference in reactivity.
| Alkylating Agent | Temperature | Reaction Time for >95% Conversion | Isolated Yield (Mono-alkylated) | Key Observation |
| This compound | 60 °C | ~18 hours | 75% | Reaction is significantly slower and requires heating due to steric hindrance. |
| Benzyl Bromide | Room Temp | ~2 hours | 92% | Reaction is rapid at room temperature due to electronic activation. |
Conclusion and Practical Recommendations
The choice of an alkylating agent is a critical decision in synthetic design, balancing the need for reactivity with the specific structural goals of the project. This guide demonstrates that while this compound is a competent electrophile, its reactivity is tempered by significant steric bulk.
-
This compound is the reagent of choice when the specific incorporation of the N-Boc-2-methylmorpholine fragment is the primary objective. Researchers should anticipate slower reaction kinetics and be prepared to use elevated temperatures or longer reaction times compared to less hindered electrophiles.
-
Benzyl Bromide and Methyl Iodide are superior choices for general-purpose alkylations where reaction speed and efficiency are paramount. Their high reactivity is driven by favorable electronic stabilization and minimal steric hindrance, respectively.
-
Iodoacetamide excels due to its excellent iodide leaving group and is a standard for applications like cysteine modification in bioconjugation and proteomics.[26][27]
By understanding the interplay of steric effects, electronic factors, and leaving group ability, scientists can better predict reaction outcomes and select the optimal alkylating agent to achieve their synthetic goals efficiently and effectively.
References
- Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]
- Chemistry LibreTexts. (2024). 11.2: The SN2 Reaction. [Link]
- J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]
- Allen. The correct order of leaving group ability in a nucleophilic substitution reaction is. [Link]
- Chad's Prep®. Introduction to SN2 Reactions. [Link]
- Chemistry LibreTexts. (2023). Substitution reactions of alkyl halides: two mechanisms. [Link]
- Unknown Source. (2020). i. nucleophilic substitution. [Link]
- Chemistry Steps. SN2 Reaction Mechanism. [Link]
- Wikipedia. Leaving group. [Link]
- GenScript. Terminology of Antibody Drug for Boc Deprotection. [Link]
- Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
- The Organic Chemistry Tutor. (2024). Nucleophile Strength and Leaving Group Ability. [Link]
- Chemistry LibreTexts. (2022). 8.5: Leaving Groups. [Link]
- Fisher Scientific. Amine Protection / Deprotection. [Link]
- ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. [Link]
- Master Organic Chemistry. Amine Protection and Deprotection. [Link]
- RSC Publishing. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. [Link]
- Unknown Source.
- Pediaa. (2019). Difference Between Electronic and Steric Effects. [Link]
- Wikipedia. Steric effects. [Link]
- PubMed. The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. [Link]
- PubMed. (2017).
- EMBIBE. (2023).
- PubMed. Cytotoxicity of alkylating agents towards sensitive and resistant strains of Escherichia coli in relation to extent and mode of alkylation of cellular macromolecules and repair of alkylation lesions in deoxyribonucleic acids. [Link]
- PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
- PMC. A New Strategy for the Synthesis of Substituted Morpholines. [Link]
- PubMed. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
- ResearchGate. (2015). Morpholines. Synthesis and Biological Activity. [Link]
- Frontiers. (2023).
- E3S Web of Conferences. (2024).
- ChemRxiv. (2024).
- ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]
- MDPI. A Minireview on the Morpholine-Ring-Containing U.S.
- ResearchGate. Alkylation of morpholine and prolidine by phthalimide substituted Ru(II)
- PubMed. (2024).
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. 4-Boc-2-(bromomethyl)-morpholine | 765914-78-1 | QFB91478 [biosynth.com]
- 7. calpaclab.com [calpaclab.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Introduction to SN2 Reactions - Chad's Prep® [chadsprep.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. SN2 Reaction Mechanism [chemistrysteps.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. The correct order of leaving group ability in a nucleophilic substitution reaction is [allen.in]
- 15. Steric effects - Wikipedia [en.wikipedia.org]
- 16. embibe.com [embibe.com]
- 17. differencebetween.com [differencebetween.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. This compound | 765914-78-1 [chemicalbook.com]
- 23. This compound CAS#: 765914-78-1 [m.chemicalbook.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cytotoxicity of alkylating agents towards sensitive and resistant strains of Escherichia coli in relation to extent and mode of alkylation of cellular macromolecules and repair of alkylation lesions in deoxyribonucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Biological Activity Screening of Compounds Synthesized from 4-Boc-2-(bromomethyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the morpholine scaffold stands out as a "privileged structure," consistently appearing in a multitude of approved drugs and biologically active molecules.[1][2][3] Its advantageous physicochemical properties, including metabolic stability and favorable aqueous solubility, make it a desirable component in drug design.[4] The chiral building block, 4-Boc-2-(bromomethyl)morpholine, offers a versatile entry point for the synthesis of diverse compound libraries with the potential for a wide array of biological activities, from anticancer and antiviral to enzyme inhibition.[5][6][7]
This guide provides an in-depth comparison of the biological activities of compounds conceptually derived from this compound. As a Senior Application Scientist, my objective is to not only present screening data but also to elucidate the causality behind experimental choices and provide actionable, self-validating protocols for your own research endeavors.
The Morpholine Scaffold: A Gateway to Diverse Biological Targets
The strategic incorporation of the morpholine moiety can significantly influence a compound's interaction with biological targets. Its ability to form hydrogen bonds via the oxygen atom and the conformational flexibility of the six-membered ring contribute to its promiscuous yet often potent binding to various enzymes and receptors.[8][9] Derivatives of this scaffold have shown remarkable efficacy in several therapeutic areas.[10][11]
Comparative Analysis of Biological Activities
Table 1: Comparative Biological Activity of Morpholine-Containing Compounds
| Compound/Class | Target(s) | Key Biological Activity | IC50 Values | Reference(s) |
| ZSTK474 Analogues | PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ | Potent and selective inhibition of Class I PI3K isoforms. The morpholine group is crucial for binding to the enzyme active site. | PI3Kα: 3.7 - 9.9 nM; PI3Kβ: >100 nM; PI3Kδ: 9.8 - 20.8 nM; PI3Kγ: 14.6 - 20.8 nM | [12][13] |
| Morpholine-based Chalcones | MAO-A, MAO-B, AChE | Dual-acting inhibitors with high potency and selectivity for MAO-B. The morpholine moiety contributes to the binding affinity. | MAO-A: 7.1 µM - >40 µM; MAO-B: 0.030 µM - 0.36 µM; AChE: 6.1 µM - >40 µM | [1] |
| 2-Morpholino-4-anilinoquinolines | Cancer Cell Lines (HepG2) | Cytotoxic activity against hepatocellular carcinoma cells. The morpholine substitution enhances anticancer potential. | 8.50 µM - 12.76 µM | [14] |
| Morpholine Substituted Quinazolines | Cancer Cell Lines (A549, MCF-7, SHSY-5Y) | Significant cytotoxic activity against lung, breast, and neuroblastoma cancer cell lines. | A549: 8.55 - 10.38 µM; MCF-7: 3.15 - 6.44 µM; SHSY-5Y: 3.36 - 9.54 µM | [15] |
| Morpholine-Substituted Tetrahydroquinolines | mTOR, Cancer Cell Lines (A549, MCF-7, MDA-MB-231) | Potent and selective cytotoxicity against lung and breast cancer cell lines through mTOR inhibition. | A549: 0.033 µM; MCF-7: 0.087 µM; MDA-MB-231: 1.003 µM | [16] |
Disclaimer: The data presented for ZSTK474 analogues and other morpholine derivatives are based on published research on structurally similar compounds and are intended to be illustrative of the potential activities of compounds derived from this compound. Actual activities of novel compounds will require experimental validation.
Key Signaling Pathway: The PI3K/Akt/mTOR Cascade
A frequent target of morpholine-containing inhibitors is the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival.[17][18] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine-based compounds.
Experimental Protocols for Biological Activity Screening
The following protocols are designed to be robust and reproducible, providing a solid foundation for screening compounds derived from this compound.
General Workflow for Biological Activity Screening
Caption: General workflow for the biological activity screening of synthesized compounds.
Protocol 1: PI3Kα Enzyme Inhibition Assay (HTRF-based)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust method for quantifying enzyme activity and inhibition in a high-throughput format.[19]
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI(4,5)P2 substrate
-
ATP
-
Biotin-xx-PI(3,4,5)P3 (for standard curve)
-
Europium cryptate-labeled anti-GST antibody (donor)
-
XL665-labeled Streptavidin (acceptor)
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT, 0.05% (w/v) CHAPS
-
Stop Solution: 100 mM EDTA in assay buffer
-
384-well low-volume black plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (derived from this compound) in DMSO. A typical starting concentration is 10 mM. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute PI3Kα and PI(4,5)P2 in assay buffer to the desired working concentrations.
-
Reaction Initiation: In a 384-well plate, add 2 µL of the diluted test compound or DMSO (vehicle control). Add 4 µL of the PI3Kα enzyme solution. Pre-incubate for 15 minutes at room temperature. Initiate the kinase reaction by adding 4 µL of the PI(4,5)P2/ATP mixture.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of the Stop Solution.
-
Detection: Add 5 µL of the detection mixture containing the Europium cryptate-labeled antibody and XL665-labeled Streptavidin. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Determine the percent inhibition relative to the vehicle control and calculate the IC50 value using a suitable data analysis software.
Protocol 2: Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay (Fluorometric)
This protocol utilizes a fluorometric method to measure the hydrogen peroxide produced by the MAO-catalyzed oxidation of a substrate.[20][21][22][23]
Materials:
-
Recombinant human MAO-A and MAO-B
-
p-Tyramine (non-selective substrate) or Benzylamine (MAO-B selective substrate)
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent
-
Clorgyline (MAO-A selective inhibitor, positive control)
-
Pargyline or Selegiline (MAO-B selective inhibitor, positive control)
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer.
-
Reagent Preparation: Prepare working solutions of MAO-A or MAO-B, substrate, HRP, and Amplex® Red in assay buffer.
-
Assay Setup: In a 96-well plate, add 20 µL of the diluted test compound or positive control inhibitor. Add 20 µL of the MAO enzyme solution and pre-incubate for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding 60 µL of the reaction mixture containing the substrate, HRP, and Amplex® Red.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Data Acquisition: Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration.
Protocol 3: Anticancer Activity Screening (MTT Cell Viability Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[24][25][26]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized morpholine derivatives. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Conclusion and Future Directions
The versatile this compound building block provides a robust starting point for the synthesis of novel compounds with significant potential for diverse biological activities. The comparative data on structurally related morpholine derivatives strongly suggest that this scaffold is a promising pharmacophore for the development of potent and selective inhibitors of key cellular targets implicated in cancer and neurological disorders.
The provided experimental protocols offer a validated framework for the systematic screening of these newly synthesized compounds. By employing these methods, researchers can efficiently identify and characterize lead compounds, elucidate their mechanisms of action, and drive the development of the next generation of morpholine-based therapeutics. The iterative process of synthesis, screening, and structure-activity relationship analysis will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these promising molecules.
References
- Ghaboosi, N., et al. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 27(3), 993.
- Ghaboosi, N., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. PubMed.
- Carneiro, B. A., et al. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Molecules, 28(7), 3051.
- Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design, 30(5), 417-426.
- ResearchGate. (n.d.). Synthesis of N-substituted morpholine nucleoside derivatives.
- Jo, S., et al. (2021).
- Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit.
- Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 716-722.
- ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples....
- Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 1717, 121-133.
- E3S Web of Conferences. (2024).
- Sciforum. (n.d.). Synthesis and anticancer evaluation of novel morpholine analogues.
- Kumar, S., et al. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega, 7(20), 17096-17111.
- Boryski, J., Golankiewicz, B., & De Clercq, E. (1988). Synthesis and antiviral activity of novel N-substituted derivatives of acyclovir. Journal of Medicinal Chemistry, 31(7), 1351-1355.
- Semantic Scholar. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update.
- ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
- World Journal of Pharmaceutical Research. (2023). Synthesis of novel substituted morpholine derivatives for anticancer activity.
- Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit.
- PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives.
- MDPI. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.
- MDPI. (2018). Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles.
- PubMed Central. (2016). ATP-competitive inhibitors of PI3K enzymes demonstrate an isoform selective dual action by controlling membrane binding.
- International Journal for Pharmaceutical Research Scholars. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives.
- ACS Publications. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- NIH. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
- ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
- ScienceDirect. (2015). Methods to Measure the Enzymatic Activity of PI3Ks.
- Semantic Scholar. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
- NIH. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents.
- RSC Publishing. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies.
Sources
- 1. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and antiviral activity of novel N-substituted derivatives of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. [PDF] Synthesis and SAR of morpholine and its derivatives: A review update | Semantic Scholar [semanticscholar.org]
- 12. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ATP-competitive inhibitors of PI3K enzymes demonstrate an isoform selective dual action by controlling membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. resources.bio-techne.com [resources.bio-techne.com]
- 23. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 24. sciforum.net [sciforum.net]
- 25. mdpi.com [mdpi.com]
- 26. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Bioactive Compounds Derived from the 2-(Aminomethyl)morpholine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The Strategic Advantage of the Morpholine Moiety in Drug Discovery
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2] Its inherent physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive component for optimizing lead compounds.[1][3] The morpholine nucleus is a versatile building block that can be readily introduced and modified, allowing for the exploration of a wide range of chemical space and the fine-tuning of biological activity.[3] Numerous studies have demonstrated that the incorporation of a morpholine moiety can lead to increased potency and desirable drug-like properties, including improved pharmacokinetics.[1][3] This is attributed to its ability to engage in favorable interactions with biological targets and modulate the overall molecular properties of a compound.[4]
Synthetic Gateway: From 4-Boc-2-(bromomethyl)morpholine to a Library of Novel Compounds
The journey from the commercially available starting material, this compound, to a diverse library of bioactive candidates hinges on strategic synthetic transformations. The initial step typically involves the deprotection of the Boc group and subsequent nucleophilic substitution of the bromide, or a direct substitution followed by deprotection, to yield the key intermediate, 2-(aminomethyl)morpholine. This primary amine serves as a versatile handle for a multitude of chemical modifications, allowing for the introduction of various pharmacophores and functional groups to explore structure-activity relationships (SAR).
Caption: Synthetic pathways from this compound.
In Vitro Evaluation: A Comparative Look at Biological Activity
The true measure of novel compounds lies in their biological activity. Here, we compare the in vitro performance of various classes of N-substituted 2-(aminomethyl)morpholine derivatives against different biological targets, drawing upon data from multiple studies. The choice of in vitro assays is dictated by the therapeutic hypothesis for a given compound series.
Comparative Analysis of Anticancer Activity
A significant area of investigation for morpholine derivatives is oncology.[4][5] Novel compounds are typically screened against a panel of cancer cell lines to determine their anti-proliferative activity.
| Compound Class | Target Cell Line | IC50 (µM) | Alternative Compound | Alternative's IC50 (µM) | Reference |
| 2-Morpholino-4-anilinoquinolines | HepG2 | 8.50 - 12.76 | Doxorubicin | < 0.05 | [6] |
| 4-Arylamino-6-furan-quinazolines | A549, SW480 | Potent (not specified) | Lapatinib | Potent (not specified) | [7] |
| N-substituted Morpholine Nucleosides | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
Note: The table above is a representative summary. Direct comparison is challenging due to variations in experimental conditions across different studies.
The data suggests that quinoline and quinazoline-based derivatives of 2-(aminomethyl)morpholine exhibit promising anticancer activity. For instance, certain 2-morpholino-4-anilinoquinoline derivatives have shown significant potency against the HepG2 human liver cancer cell line.[6] The rationale for testing against specific cell lines often stems from the known involvement of certain signaling pathways in that cancer type, which the novel compounds are designed to target.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of novel compounds on cancer cell lines.
-
Cell Culture: Maintain the desired cancer cell lines (e.g., HepG2, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin) in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Evaluation: Assessing Efficacy and Pharmacokinetics in Animal Models
Promising candidates from in vitro studies are advanced to in vivo evaluation to assess their efficacy, toxicity, and pharmacokinetic properties in a living organism. The choice of animal model is critical and depends on the disease being targeted.
Comparative Analysis of In Vivo Efficacy
While specific in vivo data for compounds directly derived from this compound is limited in the public domain, we can infer potential in vivo outcomes based on the known benefits of the morpholine scaffold. A large body of in vivo studies on various morpholine-containing compounds has demonstrated their potential to not only increase potency but also to confer desirable drug-like properties and improved pharmacokinetics.[1][3] For example, in studies of adrenergic agents, the transformation of 1-aryl-2-aminoethanol derivatives into their morpholine analogues resulted in altered pharmacological activity, highlighting the significant impact of the morpholine ring.[9]
Caption: General workflow for in vivo evaluation of novel compounds.
Experimental Protocol: Tumor Xenograft Model for Anticancer Efficacy
This protocol provides a general framework for evaluating the in vivo anticancer activity of a novel compound.
-
Animal Housing: House immunodeficient mice (e.g., nude mice) in a pathogen-free environment.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 HepG2 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
Compound Administration: Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound (at various doses) and a vehicle control to the respective groups via the desired route (e.g., oral gavage) for a specified period.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treatment groups to the control group to determine the in vivo efficacy of the compound.
Structure-Activity Relationship (SAR) and Future Directions
The data gathered from in vitro and in vivo evaluations are crucial for establishing a structure-activity relationship (SAR).[4][5] By systematically modifying the substituents on the 2-(aminomethyl)morpholine scaffold and observing the corresponding changes in biological activity, researchers can identify key structural features that are essential for potency and selectivity. This iterative process of design, synthesis, and testing is fundamental to the optimization of lead compounds and the development of new drug candidates.[5]
Future research in this area will likely focus on exploring a wider range of substitutions on the 2-(aminomethyl)morpholine core to target a broader array of biological targets. The continued application of this versatile scaffold holds significant promise for the discovery of novel therapeutics for various diseases.
References
- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]
- Csonka, R., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(19), 6529. [Link]
- ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine The various... [Link]
- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]
- ResearchGate. (n.d.). Representative bioactive molecules having a morpholin‐2‐one moiety. [Link]
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. [Link]
- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]
- Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC advances, 14(5), 3123–3131. [Link]
- Ghelfi, F., et al. (1988). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Journal of medicinal chemistry, 31(3), 639–645. [Link]
- Akhand, S. S., et al. (2021). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 26(11), 3359. [Link]
- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(2), 170–192. [Link]
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814. [Link]
- Guillon, J., et al. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 29(1), 75. [Link]
- Nekrasov, M. D., Lukyanenko, E. R., & Kurkin, A. V. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, nucleotides & nucleic acids, 39(9), 1223–1244. [Link]
- Zhang, Y., et al. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. Bioorganic & medicinal chemistry letters, 27(7), 1599–1603. [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of 4-Boc-2-(bromomethyl)morpholine Analogs
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its advantageous physicochemical, biological, and metabolic properties.[1][2] Its incorporation into drug candidates can enhance potency, modulate pharmacokinetics, and provide desirable drug-like characteristics.[1][2] Among the various morpholine-based building blocks, 4-Boc-2-(bromomethyl)morpholine stands out as a versatile starting material for creating diverse libraries of compounds, particularly those with substitutions at the C2 position.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from this compound. We will explore the synthetic rationale, key experimental protocols, and the anticipated impact of structural modifications on biological activity, drawing upon established principles from the broader field of morpholine chemistry.
The Strategic Importance of the this compound Scaffold
The this compound scaffold offers a unique combination of features that make it an attractive starting point for drug discovery:
-
The Morpholine Core: The morpholine ring itself imparts favorable properties such as metabolic stability and aqueous solubility.[1][3] The endocyclic oxygen can act as a hydrogen bond acceptor, facilitating interactions with biological targets, while the nitrogen atom provides a point for further substitution or can influence the overall basicity of the molecule.[4][5]
-
The C2-Bromomethyl Group: This reactive handle is the primary site for introducing chemical diversity. The bromine atom is a good leaving group, allowing for facile nucleophilic substitution reactions to introduce a wide array of functionalities.
-
The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection of the morpholine nitrogen, preventing its interference in reactions targeting the bromomethyl group. Its straightforward removal under acidic conditions allows for subsequent modification at the N4 position, further expanding the chemical space that can be explored.
The general synthetic strategy for creating a library of analogs is depicted in the workflow below:
Caption: General synthetic workflow for the preparation of this compound analogs.
Structure-Activity Relationship (SAR) Insights for C2-Substituted Analogs
Hypothetical SAR Exploration
Let's consider a hypothetical series of analogs synthesized from this compound and their potential impact on kinase inhibition, a common target for morpholine-containing drugs.[4][5]
Table 1: Hypothetical SAR of 4-Boc-2-(substituted-methyl)morpholine Analogs as Kinase Inhibitors
| Analog | R Group (at C2-methyl) | Key Structural Feature | Expected Impact on Kinase Inhibition | Rationale |
| 1 | -Br (Starting Material) | Electrophilic carbon | N/A | Precursor molecule. |
| 2a | -NH-Aryl | Aromatic amine | High Potential: Potential for H-bonding and π-stacking interactions. | The nitrogen can act as a hydrogen bond donor/acceptor, and the aryl ring can engage in π-stacking with aromatic residues in the kinase ATP-binding site. Substitution on the aryl ring (e.g., halogens, methoxy groups) can further modulate activity. |
| 2b | -O-Aryl | Aryl ether | Moderate Potential: Potential for H-bonding and π-stacking. | The ether oxygen can act as a hydrogen bond acceptor. The overall potency might be lower than the corresponding amine due to the lack of a hydrogen bond donor. |
| 2c | -S-Aryl | Aryl thioether | Moderate to Low Potential: Increased lipophilicity. | The sulfur atom is less likely to form strong hydrogen bonds compared to oxygen or nitrogen. The increased size and lipophilicity may positively or negatively impact binding depending on the specific kinase pocket. |
| 2d | -N3 | Azide | Low Potential as final drug, useful intermediate: Small, polar group. | While small and polar, the azide group is often used as a synthetic handle for further modification (e.g., via click chemistry) rather than as a key pharmacophoric feature itself. |
| 2e | -CN | Cyano | Low Potential: Linear, polar group. | The cyano group is a hydrogen bond acceptor but its linear geometry may not be optimal for fitting into many kinase binding pockets. |
The following diagram illustrates the key interaction points that can be explored through modification of the C2-substituent.
Caption: Key physicochemical properties of the C2-substituent influencing biological activity.
Experimental Protocols
The following are detailed, representative protocols for the synthesis and evaluation of 4-Boc-2-(substituted-methyl)morpholine analogs. These are generalized procedures based on common organic synthesis and biochemical assay techniques.
Protocol 1: General Procedure for the Synthesis of 4-Boc-2-(aminomethyl)morpholine Analogs
This protocol describes the nucleophilic substitution of the bromide with an amine.
Materials:
-
This compound
-
Desired primary or secondary amine (1.2 equivalents)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
Acetonitrile (CH3CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 60 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 4-Boc-2-(aminomethyl)morpholine analog.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: General Procedure for Boc-Deprotection
Materials:
-
4-Boc-2-(substituted-methyl)morpholine analog
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Diethyl ether
Procedure:
-
Dissolve the 4-Boc-2-(substituted-methyl)morpholine analog in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the disappearance of the starting material by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
If using TFA, dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the TFA salt of the amine. Filter and wash the solid with diethyl ether.
-
If using HCl in dioxane, the HCl salt may precipitate directly from the reaction mixture.
-
The resulting salt can be used directly in subsequent reactions or neutralized with a base (e.g., saturated aqueous NaHCO3) and extracted with an organic solvent to obtain the free amine.
Protocol 3: In Vitro Kinase Inhibition Assay (Example: PI3Kα)
This protocol provides a framework for assessing the inhibitory activity of the synthesized analogs against a specific kinase.
Materials:
-
Synthesized morpholine analogs dissolved in DMSO
-
Recombinant human PI3Kα enzyme
-
PIP2 (substrate)
-
ATP
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Add the PI3Kα enzyme, PIP2 substrate, and kinase buffer to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the resulting light output via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value for each compound by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).
Comparative Analysis of Alternatives
The true value of a SAR study lies in comparing the performance of the synthesized analogs. Based on the hypothetical SAR in Table 1, a comparative guide can be structured as follows:
Table 2: Comparative Performance of Hypothetical C2-Substituted Morpholine Analogs
| Analog | Structure | IC50 (PI3Kα, nM) - Hypothetical Data | Key SAR Observations |
| 2a | 4-Boc-2-{[(p-tolyl)amino]methyl}morpholine | 50 | The presence of an N-H donor and an aromatic ring likely contributes to potent inhibition. The methyl group on the phenyl ring may occupy a small hydrophobic pocket. |
| 2b | 4-Boc-2-(phenoxymethyl)morpholine | 500 | The ether oxygen acts as an H-bond acceptor, but the lack of an H-bond donor results in a significant loss of potency compared to the amine analog 2a . |
| 2c | 4-Boc-2-[(phenylthio)methyl]morpholine | >10,000 | The thioether is a poor H-bond acceptor, leading to a dramatic decrease in activity. This highlights the importance of hydrogen bonding at this position. |
| Reference Inhibitor | (e.g., ZSTK474) | 25 | Provides a benchmark for the potency of the novel analogs. |
This comparative data, even when hypothetical, illustrates how systematic structural modifications can lead to a clear understanding of the SAR, guiding the design of more potent and selective inhibitors.
Conclusion
The this compound scaffold is a valuable starting point for the generation of diverse chemical libraries for drug discovery. By systematically modifying the C2-substituent, researchers can probe the chemical space around this privileged core and develop a nuanced understanding of the structure-activity relationships for a given biological target. The experimental protocols and SAR principles outlined in this guide provide a robust framework for initiating such studies, ultimately paving the way for the discovery of novel therapeutic agents.
References
- Jain, A., & Sahu, S. K. (2024).
- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.
- Fish, P. V., Deur, C., Gan, X., Greene, K., Hoople, D., Mackenny, M., ... & Whitlock, G. A. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & medicinal chemistry letters, 18(8), 2562–2566.
- Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., ... & Waterfield, M. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry, 14(20), 6847–6858.
- Singh, R. K., & Kumar, S. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578.
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752.
- Bonilla, B., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(4), 888.
- Rana, A., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2235-2246.
- Hobbs, H., et al. (2019). Discovery of 3-oxabicyclo[4.1.0]heptane, a non-nitrogen containing morpholine isostere, and its application in novel inhibitors of the PI3K-AKT-mTOR pathway. Journal of medicinal chemistry, 62(15), 6972–6984.
- Matlock, J. V., et al. (2015). A concise synthesis of stereodefined C-substituted morpholines and piperazines. Organic letters, 17(20), 5044–5047.
- Kikelj, D. (2015). Biological relevance and synthesis of C-substituted morpholine derivatives. In Topics in Heterocyclic Chemistry (Vol. 42, pp. 1-44). Springer, Berlin, Heidelberg.
- Ortiz, K. G., et al. (2024).
- Zhou, X., et al. (2025). Synthesis and Antitumor Activity of 4-Aminoquinazoline Derivatives Containing Morpholine Moieties.
- Chang, L. C., et al. (2014). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PloS one, 9(3), e91421.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analytical Validation of 4-Boc-2-(bromomethyl)morpholine: Purity, Identity, and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the purity and identity of starting materials and intermediates are paramount. This guide provides an in-depth analytical validation framework for 4-Boc-2-(bromomethyl)morpholine, a key building block in medicinal chemistry. We will explore robust methodologies for its characterization, compare its analytical profile with a relevant alternative, and provide the causal reasoning behind our experimental choices, grounded in established scientific principles and regulatory expectations.
Introduction: The Critical Role of Purity and Identity
This compound is a versatile intermediate, frequently employed in the synthesis of bioactive molecules. The presence of the Boc (tert-butyloxycarbonyl) protecting group and a reactive bromomethyl moiety necessitates stringent analytical control to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient (API). This guide is structured to provide a comprehensive approach to its analytical validation, adhering to the principles outlined in the ICH Q2(R1) guidelines, which are a harmonized standard for the validation of analytical procedures.[1][2][3]
Establishing Identity: A Multi-technique Approach
Confirming the chemical identity of this compound requires a combination of spectroscopic techniques that provide orthogonal information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR are essential for confirming the connectivity of the molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be beneficial to distinguish between CH, CH₂, and CH₃ signals.[4]
-
Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Expected Spectral Features:
-
¹H NMR: The spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm integrating to 9 protons), the morpholine ring protons (complex multiplets between 2.5 and 4.0 ppm), and the bromomethyl group (a doublet of doublets or a multiplet around 3.5 ppm).[2][5][6][7]
-
¹³C NMR: The spectrum should display distinct resonances for the quaternary carbon of the Boc group (~80 ppm), the carbonyl carbon of the Boc group (~154 ppm), the carbons of the morpholine ring, and the bromomethyl carbon (~35 ppm).[2][4]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the analyte.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of this compound in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
Expected Results: The mass spectrum should show the molecular ion peak (or characteristic fragments if the molecular ion is unstable). A key feature to look for is the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which will result in two peaks of nearly equal intensity separated by 2 m/z units for any bromine-containing fragment.[8][9][10][11]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups.
Experimental Protocol: FT-IR (ATR)
-
Sample Preparation: Place a small amount of the solid this compound directly on the ATR crystal.
-
Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
Expected Absorption Bands:
-
C=O stretch (carbamate): A strong absorption band around 1680-1700 cm⁻¹.[3][12][13][14]
-
C-O stretch (carbamate and ether): Strong bands in the region of 1100-1300 cm⁻¹.
-
C-H stretch (aliphatic): Bands in the 2850-3000 cm⁻¹ region.
-
C-Br stretch: A band in the lower frequency region, typically around 500-600 cm⁻¹.
Purity Determination: A Validated HPLC Method
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment in the pharmaceutical industry. A validated, stability-indicating HPLC method is essential to quantify the main component and any potential impurities.[15]
HPLC Method Development and Validation
The goal is to develop a method that can separate this compound from potential process-related impurities and degradation products. A reversed-phase HPLC method with UV detection is a suitable starting point.
Experimental Protocol: HPLC
-
Instrumentation: An HPLC system with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[15][16]
-
Gradient: 50% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.
Validation Parameters (ICH Q2(R1))
A summary of the key validation parameters and their acceptance criteria is presented below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from any known impurities and from peaks generated under stress conditions (acid, base, oxidation, heat, light). Peak purity analysis should confirm homogeneity. |
| Linearity | A correlation coefficient (r²) of ≥ 0.999 over a range of, for example, 50% to 150% of the nominal concentration. The y-intercept should be close to zero. |
| Accuracy | The recovery should be between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, and 120%). |
| Precision (Repeatability and Intermediate Precision) | The relative standard deviation (RSD) should be ≤ 2.0% for multiple preparations. |
| Limit of Detection (LOD) | Signal-to-noise ratio of approximately 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of approximately 10:1, with acceptable precision and accuracy at this concentration. |
| Robustness | The method should remain unaffected by small, deliberate variations in parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). |
Comparative Analysis: this compound vs. an Alternative
To provide a comprehensive guide, we will compare the analytical profile of our target compound with a close structural analog: tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate . This compound is an excellent comparator as it differs only by the halogen atom, allowing us to highlight the impact of this change on the analytical methodologies.
| Analytical Technique | This compound | tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate | Key Differences and Rationale |
| Molecular Weight | 280.16 g/mol | 235.71 g/mol | The difference in atomic mass between bromine and chlorine directly impacts the molecular weight, which is a primary determinant in mass spectrometry. |
| ¹H NMR | Bromomethyl protons ~3.5 ppm | Chloromethyl protons expected to be slightly downfield (~3.6 ppm) | The greater electronegativity of chlorine compared to bromine will likely cause a slight downfield shift of the adjacent protons. |
| ¹³C NMR | Bromomethyl carbon ~35 ppm | Chloromethyl carbon expected to be further downfield (~45 ppm) | The higher electronegativity of chlorine leads to a more significant deshielding of the attached carbon atom. |
| Mass Spectrometry | Isotopic pattern of Br (¹⁹Br/⁸¹Br ≈ 1:1) | Isotopic pattern of Cl (³⁵Cl/³⁷Cl ≈ 3:1) | This is a critical distinguishing feature. The bromine isotope pattern is a doublet of nearly equal intensity, while the chlorine pattern is a doublet with a 3:1 intensity ratio.[9] |
| HPLC Retention Time | Expected to be slightly longer | Expected to be slightly shorter | Bromine is larger and more polarizable than chlorine, which can lead to stronger interactions with the C18 stationary phase and thus a longer retention time in reversed-phase chromatography. |
| FT-IR | C-Br stretch ~500-600 cm⁻¹ | C-Cl stretch ~600-800 cm⁻¹ | The C-Cl bond is stronger and involves a lighter atom, resulting in a higher vibrational frequency compared to the C-Br bond. |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical validation process.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. acdlabs.com [acdlabs.com]
- 6. echemi.com [echemi.com]
- 7. Morpholine(110-91-8) 1H NMR [m.chemicalbook.com]
- 8. Blogs | Restek [discover.restek.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments [pubs.usgs.gov]
- 11. GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination - UNT Digital Library [digital.library.unt.edu]
- 12. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
The Chemist's Compass: A Comparative Guide to the Efficacy of Morpholine Derivatives from Diverse Synthetic Routes
For researchers, medicinal chemists, and professionals in drug development, the morpholine scaffold is a cornerstone of modern pharmacopoeia.[1][2][3] Its presence in numerous approved drugs is a testament to its ability to confer favorable physicochemical and pharmacokinetic properties.[3][4] However, the biological efficacy of a morpholine-containing molecule is profoundly influenced by the substituents adorning its core structure. The accessibility of these diverse derivatives is, in turn, dictated by the chosen synthetic pathway. This guide provides an in-depth comparison of the primary synthetic routes to morpholine derivatives, critically evaluating how the choice of synthesis can impact the ultimate biological performance of the resulting compounds.
Part 1: The Synthetic Blueprint: Major Routes to Morpholine Derivatives
The versatility of the morpholine ring is matched by the variety of synthetic strategies developed for its construction.[3] Each route presents a unique set of advantages and limitations, influencing factors such as yield, scalability, stereochemical control, and the potential for structural diversification.
Classical Industrial Syntheses: The Workhorses
The large-scale production of morpholine itself relies on robust and cost-effective methods. These classical routes are less common for the synthesis of diverse, highly functionalized derivatives in a research setting but form the basis of the availability of the parent heterocycle.
-
Dehydration of Diethanolamine: This is a primary industrial method where diethanolamine is treated with concentrated sulfuric acid.[5]
-
From Diethylene Glycol and Ammonia: Under high temperature and pressure, and in the presence of a suitable catalyst, diethylene glycol reacts with ammonia to produce morpholine.[5]
While efficient for the parent compound, these methods are not amenable to the direct synthesis of a wide array of substituted derivatives, which is the primary focus of drug discovery efforts.
Modern Synthetic Methodologies: Enabling Diversity and Complexity
The true power of morpholine chemistry in drug discovery lies in the modern synthetic methods that allow for the introduction of various substituents with a high degree of control.
This is arguably the most common and versatile approach for synthesizing substituted morpholines.[6] The general strategy involves the reaction of a 1,2-amino alcohol with a two-carbon electrophile, followed by cyclization.
-
Advantages:
-
High Versatility: A wide variety of commercially available or readily synthesized 1,2-amino alcohols allows for extensive substitution patterns on the morpholine ring.
-
Stereochemical Control: The stereochemistry of the starting amino alcohol can be translated to the final morpholine product, which is crucial for biological activity.
-
-
Disadvantages:
-
Harsh Reagents: Some traditional methods may employ harsh reagents or require multiple steps.
-
A notable advancement in this area is the use of ethylene sulfate as a reagent, which allows for a simple, high-yielding, one or two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines.[7][8][9] This "green" approach offers significant environmental and safety benefits over traditional methods.[8]
The ring-opening of epoxides or aziridines with appropriate nucleophiles provides a convergent and often stereospecific route to morpholine derivatives.[6][10]
-
Advantages:
-
Stereospecificity: The ring-opening of chiral epoxides or aziridines is often stereospecific, providing excellent control over the stereochemistry of the final product.
-
Convergent Synthesis: This approach allows for the rapid assembly of complex morpholine derivatives from readily available building blocks.
-
-
Disadvantages:
-
Availability of Starting Materials: The availability of substituted epoxides and aziridines can be a limiting factor.
-
MCRs offer a powerful strategy for the rapid generation of molecular complexity from simple starting materials in a single step. A notable example is the copper-catalyzed domino reaction between terminal alkynes, isocyanates, and oxiranes to form highly substituted morpholine derivatives.[11]
-
Advantages:
-
Atom Economy and Efficiency: MCRs are highly atom-economical and can significantly reduce the number of synthetic steps, saving time and resources.
-
Diversity-Oriented Synthesis: This approach is well-suited for the rapid generation of libraries of diverse morpholine derivatives for high-throughput screening.
-
-
Disadvantages:
-
Optimization Required: The reaction conditions for MCRs often require careful optimization for each set of substrates.
-
Recent advances in organic synthesis have introduced novel photocatalytic and transition-metal-catalyzed methods for morpholine synthesis.[7] For instance, a scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes provides access to substituted morpholines under continuous flow conditions.[6][7]
-
Advantages:
-
Mild Reaction Conditions: These methods often proceed under mild conditions, tolerating a wide range of functional groups.
-
Novel Reactivity: They enable the formation of bonds and structures that are not accessible through traditional methods.
-
-
Disadvantages:
-
Catalyst Cost and Sensitivity: The cost and sensitivity of some catalysts can be a drawback for large-scale synthesis.
-
Part 2: Comparative Efficacy: Linking Synthesis to Biological Activity
The ultimate goal of synthesizing diverse morpholine derivatives is to identify compounds with superior biological efficacy for a given therapeutic target. While it is the final molecular structure that dictates activity, the chosen synthetic route is the enabler of that structure. A synthetic strategy that allows for facile and diverse substitution is more likely to yield highly potent compounds.
Causality in Experimental Design
The choice of a synthetic route should be guided by the desired biological outcome. For instance, if stereochemistry is known to be critical for binding to a specific receptor, a stereospecific route starting from a chiral epoxide or amino alcohol would be the logical choice. Conversely, for an initial screening campaign where broad structural diversity is desired, a multi-component reaction approach might be more efficient.
Data Presentation: A Quantitative Comparison
The following tables summarize the biological activities of various morpholine derivatives, illustrating how different substitution patterns, enabled by diverse synthetic strategies, lead to a range of efficacies.
Table 1: Anticancer Activity of Morpholine Derivatives
| Compound Class | Synthetic Route Highlight | Target Cell Line | IC50 (µM) | Reference |
| Thieno[3,2-d]pyrimidine Derivatives | Multi-step synthesis involving heterocycle formation | H460 (Lung Cancer) | 0.003 | [12] |
| Spirooxindole-fused Morpholines | Cycloaddition reactions | A549 (Lung Cancer) | 1.87-4.36 | [12] |
| Quinoline-based Morpholines | Multi-step synthesis | AChE (related to CNS) | 1.94 | [13] |
Table 2: Antimicrobial and Other Biological Activities
| Compound Class | Synthetic Route Highlight | Target Organism/Enzyme | Activity (MIC or IC50) | Reference |
| Morpholine-bearing Thiourea Derivatives | Condensation reaction | Candida albicans | MIC: 125 µg/mL | [14] |
| Phenanthrenyl Morpholine Derivatives | Multi-step synthesis | Squalene synthase | IC50: 0.7-5.5 µM | [12] |
Self-Validating Protocols: Experimental Methodologies
To ensure scientific integrity, the protocols used to generate the efficacy data must be robust and reproducible.
Experimental Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay) [14]
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test morpholine derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: The medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.
-
Formazan Solubilization: After a 4-hour incubation, the formazan crystals formed by viable cells are solubilized.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated.
Experimental Protocol 2: Minimum Inhibitory Concentration (MIC) Assay [14]
-
Compound Dilution: The test morpholine derivatives are serially diluted in a suitable broth medium in a 96-well plate.
-
Inoculation: A standardized inoculum of the target microorganism (bacteria or fungi) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Part 3: Visualization of Synthetic and Biological Pathways
Visualizing the connections between synthetic strategies and their outcomes is crucial for understanding the broader context of morpholine derivative development.
Synthetic Workflow Diagram
Caption: Synthetic workflow from starting materials to efficacy testing.
Logical Relationship Diagram
Caption: Interplay between synthesis and biological efficacy.
Conclusion and Future Outlook
The morpholine moiety is a privileged structure in medicinal chemistry for good reason.[3][15] Its impact on the biological activity of a molecule is, however, critically dependent on the substituents it carries. This guide has illuminated the primary synthetic routes to morpholine derivatives and underscored the causal link between the chosen synthesis and the potential for achieving high efficacy. While there is no single "best" synthetic route, an understanding of the advantages and limitations of each allows the medicinal chemist to make an informed decision based on the specific goals of their research program.
Future innovations in this field will likely focus on the development of even more efficient, stereoselective, and environmentally friendly synthetic methods. The continued exploration of novel catalytic systems and the application of flow chemistry are poised to further expand the accessible chemical space of morpholine derivatives, paving the way for the discovery of next-generation therapeutics with enhanced potency and improved safety profiles.
References
- Dwivedi, A. et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
- Al-Amiery, A. A. et al. (2012). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Organic and Medicinal Chemistry Letters, 2(1), 32.
- EDP Sciences. (2024).
- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.
- Beigi-Somar, V. et al. (2020). Copper-Catalyzed Domino Reaction between Terminal Alkynes, Isocyanates, and Oxiranes: An Atom-Economic Route to Morpholine Derivatives. Journal of Heterocyclic Chemistry, 57(1), 140-150.
- Kourounakis, A. P. et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
- Khamitova, A. et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
- Hughes, D. L. (2018). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry, 83(15), 8457-8467.
- Wikipedia. (n.d.). Morpholine. [Link]
- ResearchGate. (n.d.).
- BenchChem. (2025).
- ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. [Link]
- Semantic Scholar. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]
- ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. [Link]
- Ortiz, K. G. et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ACS Sustainable Chemistry & Engineering, 12(1), 123-131.
- Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4-5), 324-332. [Link]
- ChemRxiv. (n.d.).
- Wang, Y. et al. (2019). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 24(18), 3328. [Link]
- Saggioro, S. et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2686-2710. [Link]
- ResearchGate. (n.d.).
Sources
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Morpholine synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
Navigating the Metabolic Labyrinth: A Comparative Guide to the Stability of Molecules Containing the 4-Boc-2-methylmorpholine Moiety
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug discovery, the metabolic stability of a molecule is a critical determinant of its therapeutic potential. A compound that is rapidly metabolized may fail to achieve the necessary exposure to exert its pharmacological effect, while unpredictable metabolic pathways can lead to the formation of toxic byproducts. The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated to enhance aqueous solubility and refine biological activity. However, the morpholine moiety is not metabolically inert and can be a site of significant biotransformation.
This guide provides an in-depth technical assessment of the metabolic stability of molecules containing the 4-Boc-2-methylmorpholine moiety. We will explore the underlying principles of its metabolism, present detailed experimental protocols for its evaluation, and compare its stability profile with that of relevant alternatives. This objective, data-driven comparison is intended to empower researchers to make informed decisions in the design and optimization of more robust drug candidates.
The Metabolic Predicament of the Morpholine Ring
The morpholine ring, while advantageous for its physicochemical properties, presents several potential metabolic liabilities. The primary routes of metabolism for morpholine-containing compounds are oxidation of the carbon atoms adjacent to the nitrogen and oxygen atoms, and N-dealkylation. The introduction of a methyl group at the 2-position, as in 2-methylmorpholine, can further influence the metabolic profile, potentially creating new sites for oxidation or sterically hindering others.
The addition of a tert-butoxycarbonyl (Boc) protecting group at the 4-position introduces another layer of complexity. While primarily utilized as a protecting group in organic synthesis due to its stability under many conditions and its facile removal under acidic conditions, the Boc group is a carbamate and can be susceptible to enzymatic cleavage in a biological system. Understanding the interplay between the inherent metabolic liabilities of the 2-methylmorpholine core and the potential for deprotection of the Boc group is crucial for predicting the in vivo fate of drug candidates containing this moiety.
Experimental Assessment of Metabolic Stability
To quantitatively assess the metabolic stability of molecules containing the 4-Boc-2-methylmorpholine moiety, two primary in vitro assays are employed: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. These assays provide key parameters such as half-life (t½) and intrinsic clearance (CLint), which are essential for predicting in vivo pharmacokinetic properties.
Liver Microsomal Stability Assay
This assay is a high-throughput screen used early in drug discovery to evaluate the susceptibility of a compound to Phase I metabolic enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Liver Microsomes: Thaw cryopreserved human or animal liver microsomes (e.g., rat, mouse) on ice immediately before use. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in 0.1 M phosphate buffer. This system continuously generates the necessary cofactor (NADPH) for CYP enzyme activity.
-
Positive Control: A compound with known metabolic instability (e.g., verapamil, testosterone).
-
Negative Control: A compound with known metabolic stability (e.g., warfarin).
-
-
Incubation:
-
Add the test compound (final concentration, e.g., 1 µM) to the microsomal suspension.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NRS.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard (a compound of similar analytical properties to the test compound but not present in the sample).
-
Vortex the mixture to precipitate the microsomal proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL) .
-
Caption: Workflow for the Liver Microsomal Stability Assay.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes, as well as active transporter systems.
Experimental Protocol: Hepatocyte Stability Assay
-
Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Cryopreserved Hepatocytes: Thaw cryopreserved human or animal hepatocytes according to the supplier's protocol. Resuspend in a suitable incubation medium (e.g., Williams' Medium E) to a final cell density of 0.5-1.0 x 10^6 viable cells/mL.
-
Positive and Negative Controls: As described for the microsomal stability assay.
-
-
Incubation:
-
Add the test compound (final concentration, e.g., 1 µM) to the hepatocyte suspension.
-
Incubate the cell suspension at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the cell suspension.
-
-
Reaction Termination and Sample Preparation:
-
Follow the same procedure as for the microsomal stability assay (quenching with acetonitrile and internal standard, vortexing, and centrifugation).
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
-
Data Analysis:
-
The data analysis is similar to the microsomal stability assay to determine the half-life (t½).
-
Intrinsic clearance is calculated using the equation: CLint (µL/min/10^6 cells) = (0.693 / t½) / (cell density in 10^6 cells/mL) .
-
Caption: Workflow for the Hepatocyte Stability Assay.
Comparative Metabolic Stability Analysis
To provide a comprehensive understanding of the metabolic stability of the 4-Boc-2-methylmorpholine moiety, it is essential to compare it against relevant structural analogs. The following table presents a hypothetical but mechanistically informed comparison of the metabolic stability of a parent molecule (Drug-X) containing the 4-Boc-2-methylmorpholine moiety with several alternatives.
| Moiety | Predicted Metabolic Hotspots | Expected Half-life (t½) in HLM | Rationale |
| 4-Boc-2-methylmorpholine | N-de-Boc-ylation, Oxidation of the 2-methyl group, Ring oxidation alpha to N or O. | Moderate | The Boc group can be labile to acidic conditions or enzymatic cleavage. The 2-methyl group and the morpholine ring itself are susceptible to CYP-mediated oxidation. |
| 2-methylmorpholine (unprotected) | N-dealkylation (if attached to a larger scaffold), Oxidation of the 2-methyl group, Ring oxidation alpha to N or O. | Low to Moderate | The unprotected nitrogen is a primary site for metabolism. Ring oxidation is also a significant pathway. |
| Tetrahydro-2H-pyran (THP) Bioisostere | Ring oxidation. | High | The absence of the nitrogen atom removes the primary site for N-dealkylation, generally leading to improved metabolic stability. |
| 4,4-difluoro-2-methylmorpholine | N-dealkylation, Oxidation of the 2-methyl group. | High | Fluorination at the 4-position can block metabolism at that site and may have a shielding effect on adjacent positions, thus increasing overall stability. |
| Spiro[3.3]heptane Bioisostere | Ring oxidation at unsubstituted positions. | High | Spirocyclic systems can increase metabolic stability by introducing steric hindrance and removing typical metabolic soft spots. |
Predicted Metabolic Pathways
The following diagram illustrates the predicted primary metabolic pathways for a hypothetical molecule containing the 4-Boc-2-methylmorpholine moiety based on known metabolic transformations of morpholine and carbamate-containing compounds.
Caption: Predicted metabolic pathways of the 4-Boc-2-methylmorpholine moiety.
Discussion and Strategic Recommendations
The 4-Boc-2-methylmorpholine moiety, while synthetically useful, presents a moderate risk for metabolic instability. The primary concerns are the potential for N-de-Boc-ylation and the inherent susceptibility of the morpholine ring and its substituent to oxidative metabolism. For drug discovery programs utilizing this moiety, a thorough in vitro metabolic assessment is imperative.
Should a molecule containing the 4-Boc-2-methylmorpholine moiety exhibit poor metabolic stability, several strategic modifications can be considered:
-
Removal of the Boc Group: If the final compound does not require the Boc group for its activity, its removal in the final synthetic steps is advisable to eliminate a potential metabolic liability.
-
Bioisosteric Replacement: As illustrated in the comparative table, replacing the 2-methylmorpholine ring with a more stable bioisostere, such as a tetrahydro-2H-pyran or a spirocyclic system, is a highly effective strategy for enhancing metabolic stability. The choice of bioisostere should be guided by the need to maintain the desired physicochemical properties and biological activity.
-
Metabolic Blocking: The introduction of metabolically robust groups, such as fluorine, at or near the predicted sites of metabolism can sterically hinder enzyme access and block oxidation.
By systematically evaluating the metabolic stability of the 4-Boc-2-methylmorpholine moiety and judiciously applying bioisosteric replacement or metabolic blocking strategies, researchers can significantly improve the pharmacokinetic profile of their drug candidates and increase the likelihood of their successful development.
References
- Strobel, H. W., & Strobel, H. E. (2020). A Comparative In Vitro Metabolic Study of Certain Pesticidal Phenyl N-Methyl-Carbamates. Toxicology and Applied Pharmacology, 19(2), 307-319.
- Borsari, C., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038.
- Borsari, C., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. PubMed, 36634458.
- Powers, T. M., & Alexanian, E. J. (2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry, 88(13), 8786–8793.
- Prakash, C., et al. (2010). Identification of a novel N-carbamoyl glucuronide: in vitro, in vivo, and mechanistic studies. Drug Metabolism and Disposition, 38(3), 514-522.
- Poupin, P., et al. (1998).
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Boc-2-(bromomethyl)morpholine
This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 4-Boc-2-(bromomethyl)morpholine (tert-butyl 2-(bromomethyl)morpholine-4-carboxylate). As a brominated organic compound and a potential alkylating agent, this reagent demands meticulous adherence to safety and disposal procedures to protect laboratory personnel and the environment. This document moves beyond simple checklists to explain the critical reasoning behind each step, ensuring a culture of safety and scientific integrity within your laboratory.
Hazard Assessment and Chemical Profile
This compound is a morpholine derivative containing a reactive bromomethyl group and a tert-butyloxycarbonyl (Boc) protecting group. Its hazard profile is primarily dictated by the bromomethyl functional group, which classifies it as a halogenated organic compound and a potential alkylating agent.
Key Hazards:
-
Health Hazards: Safety Data Sheets (SDS) for this compound and similar structures consistently indicate it is harmful if swallowed or inhaled and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[2][3][4] The primary risk stems from its nature as an alkylating agent, which can covalently modify biological macromolecules like DNA, presenting a potential carcinogenic and mutagenic hazard.[5][6]
-
Environmental Hazards: As a halogenated organic compound, improper disposal can lead to the formation of persistent and bioaccumulative substances in the environment.[7] Therefore, it must never be disposed of down the drain or in regular trash.[8][9][10]
| Hazard Profile: this compound | |
| CAS Number | 765914-78-1[2] |
| Molecular Formula | C₁₀H₁₈BrNO₃[2] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[2] |
| Primary Waste Classification | Halogenated Organic Waste[11][12] |
| Potential EPA Waste Code | F001/F002 (if used as a solvent), or D-List if exhibiting hazardous characteristics. Subject to specific state and local regulations.[13] |
Core Principles for Disposal: Containment and Segregation
The cornerstone of safe chemical disposal is the rigorous segregation of waste streams. This is not merely a regulatory formality but a critical safety measure to prevent dangerous reactions and ensure waste is sent to the appropriate treatment facility.[14][15]
-
Causality of Segregation: this compound is a halogenated organic compound . It must be collected in a dedicated "Halogenated Organic Waste" container.[11][12] Mixing it with non-halogenated solvents needlessly contaminates the entire volume, drastically increasing disposal costs and complexity, as the entire mixture must then be treated as halogenated waste.[10] Halogenated waste typically requires high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like hydrogen bromide).[16][17]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazards, a robust PPE protocol is mandatory when handling or disposing of this compound.
-
Hand Protection: Wear nitrile gloves. Given the risk of skin irritation and absorption, consider double-gloving.[12]
-
Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, use a full-face shield.[3]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, such as cleaning up a large spill or bulk transfers, a chemically resistant apron is recommended.[4]
-
Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[12][18]
Step-by-Step Disposal Protocols
Follow these validated procedures for all waste containing this compound.
Protocol 1: Disposal of Contaminated Solid Waste
This category includes used weighing papers, contaminated gloves, bench paper, and silica gel from chromatography.
-
Designate: In the fume hood, designate a specific, labeled plastic bag or sealable container for "Solid Halogenated Organic Waste."
-
Collect: Place all contaminated solid materials directly into this container.
-
Seal: Once the procedure is complete, securely seal the bag or container.
-
Transfer: Place the sealed bag into the laboratory's designated solid hazardous waste drum for halogenated organics.
Protocol 2: Disposal of Liquid Waste
This includes reaction mixtures, rinse from contaminated glassware, and solutions of the compound.
-
Select Container: Use a designated, chemically compatible waste container, preferably plastic or coated glass, clearly labeled "Halogenated Organic Waste."[15][19] The container must have a secure, vapor-tight screw cap.[15]
-
Label Correctly: The label must include the words "Hazardous Waste," the full chemical names of all components (e.g., "this compound, Dichloromethane"), and their approximate percentages.[11]
-
Transfer: Carefully pour the liquid waste into the container using a funnel. All transfers must occur within a chemical fume hood.
-
Secure and Store: Tightly cap the container immediately after adding waste.[20] Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[15][19] Ensure secondary containment (e.g., a spill tray) is used.[8][14]
Protocol 3: Decontamination of Empty Reagent Bottles
An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated.
-
Triple Rinse: In a fume hood, rinse the empty bottle three times with a suitable solvent (e.g., acetone or dichloromethane).
-
Collect Rinsate: Each rinse must be collected and disposed of as liquid halogenated organic waste as described in Protocol 2. This is a critical step; the rinsate is hazardous.
-
Deface Label: After the triple rinse, obliterate or remove the original manufacturer's label to prevent misuse.
-
Final Disposal: The rinsed, defaced bottle can now typically be disposed of as non-hazardous laboratory glass waste. Consult your institution's specific guidelines.
Emergency Procedures: Spill Management
Immediate and correct response to a spill is critical to mitigate exposure and contamination.[3][21]
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.
-
Don PPE: Before addressing the spill, don the appropriate PPE, including double gloves, safety goggles, a lab coat, and if required by your institution's policy for the spill size, a respirator.
-
Contain and Absorb: For a small spill, cover it with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbent material and place it into a labeled, sealable container for "Solid Halogenated Organic Waste."
-
Decontaminate Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. Place the used cloth in the solid hazardous waste container.
-
Report: Report the incident to your laboratory supervisor and EHS office, as required by institutional policy.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Sources
- 1. echemi.com [echemi.com]
- 2. angenechemical.com [angenechemical.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. aksci.com [aksci.com]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. Bromination - Wordpress [reagents.acsgcipr.org]
- 8. danielshealth.com [danielshealth.com]
- 9. acs.org [acs.org]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. bucknell.edu [bucknell.edu]
- 12. scienceready.com.au [scienceready.com.au]
- 13. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 14. acewaste.com.au [acewaste.com.au]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. ehrs.upenn.edu [ehrs.upenn.edu]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


